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  • Product: Acetic acid, chloro(hydroxyiMino)-
  • CAS: 14337-42-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of Chloro(hydroxyimino)acetic Acid and Ester Derivatives

Executive Summary Chloro(hydroxyimino)acetic acid (CAS 14337-42-9) and its primary synthetic surrogate, ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0), are pivotal bifunctional building blocks in modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloro(hydroxyimino)acetic acid (CAS 14337-42-9) and its primary synthetic surrogate, ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0), are pivotal bifunctional building blocks in modern organic synthesis and medicinal chemistry[1]. Characterized by the presence of both an alpha-chloro group and an oxime moiety, these compounds serve as direct precursors to highly reactive nitrile oxides. This whitepaper details the mechanistic rationale, validated synthetic protocols, and downstream applications of these compounds, specifically focusing on their utility in stereoselective [3+2] cycloadditions for drug discovery. These methodologies have been instrumental in the development of AMPA/kainate receptor agonists and metabotropic glutamate receptor (mGluR5) modulators[2].

Mechanistic Rationale: The Nitrosation Pathway

The most efficient and scalable route to ethyl 2-chloro-2-(hydroxyimino)acetate relies on the diazotization and subsequent nitrosation of glycine ethyl ester hydrochloride[3][4]. This transformation is a cascade reaction driven by the precise control of stoichiometry and temperature.

Causality of Experimental Choices:

  • Diazotization: The reaction initiates with the treatment of the primary amine with sodium nitrite (NaNO 2​ ) and hydrochloric acid (HCl) at sub-zero temperatures (-5 °C to 0 °C). This generates nitrous acid (HNO 2​ ) in situ, which converts the amine into a transient diazonium salt[5].

  • Diazo Formation: Due to the electron-withdrawing nature of the ester group, the alpha-protons are highly acidic. The diazonium intermediate rapidly loses a proton to form ethyl diazoacetate.

  • Electrophilic Addition: The second equivalent of NaNO 2​ and HCl generates nitrosyl chloride (NOCl). The highly reactive NOCl undergoes electrophilic addition to the diazo carbon, displacing nitrogen gas and forming a chloro-nitroso intermediate[6].

  • Tautomerization: The unstable alpha-chloro-alpha-nitroso ester rapidly tautomerizes to the thermodynamically stable oxime (hydroxyimino) form.

Mechanism A Glycine Ethyl Ester Hydrochloride B Diazonium Salt [N2+-CH2-COOEt] A->B NaNO2, HCl (0 °C) C Ethyl Diazoacetate [N2=CH-COOEt] B->C -H+ E Chloro-nitroso [ON-CH(Cl)-COOEt] C->E -N2 D Nitrosyl Chloride (NOCl) D->E Addition F Ethyl 2-chloro-2- (hydroxyimino)acetate E->F Tautomerization

Figure 1: Mechanistic cascade from glycine ethyl ester to the chloro-oxime product.

Experimental Protocol: A Self-Validating System

The following protocol outlines the synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate[5][7]. The procedure is designed to be self-validating: the evolution of nitrogen gas and the color change of the solution serve as visual indicators of the diazo intermediate's formation and subsequent consumption.

Materials:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • Sodium nitrite (2.0 equiv, added in two distinct portions)

  • Concentrated Hydrochloric Acid (excess)

  • Deionized water and Brine

  • Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve glycine ethyl ester hydrochloride (e.g., 2.0 g, 14 mmol) in a minimal volume of water (3 mL).

  • Acidification: Slowly add concentrated HCl (1.2 mL) to the aqueous solution. Causality: Establishing a highly acidic medium is critical to prevent the premature decomposition of the diazonium salt into a hydroxyl compound.

  • Primary Nitrosation: Cool the reaction mixture to -5 °C using an ice-salt bath. Dropwise, add a pre-cooled solution of sodium nitrite (1.0 g, 14 mmol) in water (1.4 mL). Stir for 10 minutes at 0 °C. Causality: The first equivalent of NaNO 2​ drives the formation of the diazoacetate. Strict temperature control prevents thermal degradation.

  • Secondary Nitrosation (NOCl Addition): Add a second equivalent of sodium nitrite (1.0 g, 14 mmol) in water (1.4 mL) dropwise. Stir the resulting mixture at 0 °C for an additional 45 minutes[5]. Causality: The second equivalent generates NOCl, which reacts with the diazo intermediate to install the chloro and oxime functionalities.

  • Quenching and Workup: Quench the reaction by adding cold brine. Extract the aqueous phase multiple times with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Yield: The reaction typically yields the target compound as a pale yellow solid or liquid in ~76% yield, which is often pure enough for immediate downstream use without further chromatography[3][5].

Quantitative Data & Physicochemical Properties

To facilitate comparison and analytical validation, the core properties of the acid and its ethyl ester are summarized below:

PropertyChloro(hydroxyimino)acetic AcidEthyl 2-chloro-2-(hydroxyimino)acetate
CAS Number 14337-42-914337-43-0
Molecular Formula C 2​ H 2​ ClNO 3​ C 4​ H 6​ ClNO 3​
Molecular Weight 123.49 g/mol 151.55 g/mol
Physical State SolidColorless to pale yellow liquid/solid
Typical Yield N/A (Derived via ester hydrolysis)75 - 80% (from glycine derivative)
Primary Utility Research intermediateNitrile oxide precursor, building block

Downstream Applications: Nitrile Oxide Generation and Drug Discovery

The primary utility of ethyl 2-chloro-2-(hydroxyimino)acetate lies in its ability to generate ethoxycarbonylformonitrile oxide in situ. When treated with a mild base, such as sodium bicarbonate (NaHCO 3​ ) or triethylamine, the compound undergoes rapid dehydrohalogenation[8].

This transient nitrile oxide is a powerful 1,3-dipole that readily engages in stereoselective [3+2] cycloadditions with terminal alkynes or alkenes. This methodology is the cornerstone for synthesizing isoxazole and isoxazoline heterocycles[3].

Pharmaceutical Relevance:

  • AMPA/Kainate Receptors: The cycloaddition strategy has been successfully utilized to synthesize CIP-AS, a chiral amino acid structurally related to glutamic acid, which acts as a potent and selective agonist at ionotropic AMPA-kainate receptors.

  • mGluR5 Modulators: Heteropolycyclic compounds, including 1,2,4-oxadiazoles derived from these nitrile oxides, have been patented as metabotropic glutamate receptor 5 (mGluR5) antagonists, offering therapeutic potential for neurological and psychiatric disorders[2][9].

Cycloaddition A Ethyl 2-chloro-2- (hydroxyimino)acetate C Nitrile Oxide [EtOOC-C≡N+-O-] A->C Dehydrohalogenation B Base (NaHCO3) - HCl B->C E Isoxazoline / Isoxazole Derivatives C->E [3+2] Cycloaddition D Dipolarophile (Alkyne/Alkene) D->E

Figure 2: Base-mediated generation of nitrile oxide and subsequent[3+2] cycloaddition.

References

  • Title: WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists, Source: Google Patents, URL
  • Title: New Synthesis of γ-Hydroxyglutamic Acid, Source: OUP, URL:[Link]

  • Title: NZ538225A - "1,2,4"Oxadiazoles as modulators of metabotropic glutamate receptor-5, Source: Google Patents, URL
  • Title: WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists, Source: Google Patents, URL

Sources

Exploratory

The Physicochemical and Mechanistic Profile of 2-Chloro-2-(hydroxyimino)acetic Acid: A Whitepaper for Advanced Drug Design

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of downstream lead optimization. 2-Chloro-2-(hydroxyimino)acetic acid (and its widely utilized ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Molecular Scaffolding & Therapeutics

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of downstream lead optimization. 2-Chloro-2-(hydroxyimino)acetic acid (and its widely utilized ethyl ester counterpart) represents a masterclass in bifunctional reactivity. Characterized by an alpha-chloro substitution paired with a hydroxyimino (oxime) group on an acetic acid backbone, this compound serves as a highly reactive precursor for constructing complex nitrogen-oxygen heterocycles[1].

This technical guide dissects the physicochemical properties, mechanistic reactivity, and field-proven protocols for utilizing 2-chloro-2-(hydroxyimino)acetic acid in pharmaceutical development, particularly in the synthesis of chiral amino acids and IL-17 pathway modulators[1][2].

Structural and Physicochemical Profiling

Understanding the physical constraints and reactive potential of a building block is the first step in scalable drug design. The presence of the electron-withdrawing chlorine atom adjacent to the oxime significantly increases the acidity of the oxime proton, priming the molecule for base-mediated elimination.

Below is a consolidated physicochemical profile comparing the free acid and its ethyl ester derivative, which are often used interchangeably depending on the required solubility and downstream deprotection strategy[1][3].

Table 1: Quantitative Physicochemical Data
Property2-Chloro-2-(hydroxyimino)acetic acidEthyl 2-chloro-2-(hydroxyimino)acetate
CAS Number 14337-42-914337-43-0
Molecular Formula C₂H₂ClNO₃C₄H₆ClNO₃
Molecular Weight 123.49 g/mol 151.55 g/mol
Predicted pKa 1.80 ± 0.10N/A (Esterified carboxylate)
Vapor Pressure 0.0 ± 1.6 mmHg (at 25°C)Low volatility
Physical State White to almost white solidCrystalline solid / powder
Solubility Soluble in polar organics (Methanol)Soluble in DCM, Methanol, THF

Data aggregated from established chemical inventories and predictive models[1][3].

Mechanistic Reactivity: The Alpha-Chloro Oxime Advantage

The true value of 2-chloro-2-(hydroxyimino)acetic acid lies in its ability to act as a stable precursor to a highly reactive nitrile oxide dipole .

When exposed to a mild base (such as triethylamine), the oxime proton is abstracted. The resulting anion triggers the rapid elimination of the alpha-chloride ion. This concerted dehydrohalogenation generates a transient nitrile oxide. If generated in the presence of an alkene or alkyne (dipolarophile), the nitrile oxide undergoes a rapid, regioselective [3+2] dipolar cycloaddition to form isoxazolines or isoxazoles, respectively[1][4].

SynthesisWorkflow Glycine Glycine Derivative (Precursor) Diazotization Diazotization (NaNO2, HCl, 0°C) Glycine->Diazotization Intermediate Oxime Intermediate Diazotization->Intermediate Halogenation Halogenation (pH 2-5 Control) Intermediate->Halogenation Target 2-Chloro-2-(hydroxyimino)acetic acid Halogenation->Target High Yield Cycloaddition [3+2] Cycloaddition (w/ Alkenes/Alkynes) Target->Cycloaddition Isoxazoline Isoxazoline Derivatives (Bioactive Scaffolds) Cycloaddition->Isoxazoline

Figure 1: Synthesis workflow of 2-chloro-2-(hydroxyimino)acetic acid and isoxazoline derivatives.

Applications in Advanced Therapeutics

IL-17 Pathway Modulators

Recent advancements in immunology have highlighted the IL-23/IL-17 signaling axis as a primary driver in autoimmune conditions like psoriasis, hidradenitis suppurativa, and ankylosing spondylitis[2]. 2-Chloro-2-(hydroxyimino)acetate derivatives are critical starting materials for synthesizing 4-alkoxyisoxazole-3-carboxylic acids. These isoxazole scaffolds are integrated into complex imidazopyridazines, which act as potent modulators of the IL-17 pathway[2].

IL17Pathway IL17 IL-17 Cytokine Receptor IL-17RA/RC Complex IL17->Receptor Act1 Act1 Adaptor Receptor->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammatory Response NFkB->Inflammation Modulator Isoxazole Modulator (Derivative) Modulator->Receptor Inhibition

Figure 2: IL-17 signaling pathway and targeted inhibition by isoxazole-derived modulators.

Neuropharmacology

Beyond immunology, the compound is utilized to synthesize chiral amino acids structurally homologous to glutamic acid. These derivatives are investigated as selective agonists at ionotropic glutamate receptors, presenting novel avenues for neuropharmacological drug development[1].

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every parameter is grounded in mechanistic causality to prevent common failure modes such as intermediate degradation or dimerization.

Protocol A: Controlled Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

This protocol achieves an approximate 76% yield by preventing over-oxidation and hydrolysis[4].

  • Diazotization: Dissolve glycine ethyl ester hydrochloride in an aqueous hydrochloric acid solution.

    • Causality Check: Cool the reactor strictly to 0°C. The 0°C threshold is non-negotiable; it stabilizes the transient diazonium species and prevents premature, explosive nitrogen evolution[4].

  • Oxime Formation: Add sodium nitrite dropwise over 30 minutes, maintaining the temperature.

  • Halogenation via pH Control: Introduce the halogenating agent (e.g., chlorine gas).

    • Causality Check:Maintain the reaction pH strictly between 2.0 and 5.0 using a base addition system[5]. Acidic conditions below pH 2 lead to rapid hydrolysis of the oxime back to a ketone. Conversely, a pH above 5 accelerates spontaneous dehydrohalogenation, causing the molecules to dimerize into biologically useless furoxans[5].

  • Isolation: Extract the resulting haloformimine with methylene dichloride. The organic layer can be used directly in subsequent steps without further purification, minimizing yield loss[5].

Protocol B: [3+2] Cycloaddition for Isoxazole Synthesis

Used for generating IL-17 modulator precursors[2].

  • Preparation: Dissolve the dipolarophile (e.g., 2-cyclopropylacetaldehyde and pyrrolidine) in dry dichloromethane (DCM) at 0°C[2].

  • In Situ Dipole Generation: Add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate in DCM in 5 distinct portions over 5-minute intervals[2].

    • Causality Check: Portion-wise addition prevents the localized buildup of the nitrile oxide. High concentrations of the dipole without immediate access to the dipolarophile will result in rapid self-dimerization.

  • Activation: Add triethylamine dropwise.

    • Causality Check: Triethylamine acts as the proton sink, driving the elimination of the chloride ion and generating the reactive dipole.

  • Completion: Remove the ice bath after 10 minutes and allow the reaction to stir at room temperature for 1.5 hours[2]. Purify via silica gel chromatography (0-20% EtOAc/hexanes)[2].

Safety and Toxicological Considerations

As with many halogenated oximes, 2-chloro-2-(hydroxyimino)acetic acid poses specific occupational hazards. It is a recognized skin irritant and a respiratory sensitizer[1]. Exposure can lead to serious eye damage and allergic contact dermatitis[1]. All manipulations must be performed in a Class II fume hood using nitrile gloves and appropriate eye protection.

Conclusion

2-Chloro-2-(hydroxyimino)acetic acid is a uniquely versatile reagent that bridges the gap between simple aliphatic precursors and complex, bioactive heterocycles. By mastering the pH-dependent stability of its halogenation and the base-catalyzed generation of its nitrile oxide, application scientists can unlock high-yield pathways to next-generation therapeutics, from neuro-agonists to potent IL-17 inhibitors.

Sources

Foundational

Technical Whitepaper: Chemical Structure, Reactivity, and Applications of CAS 14337-42-9

Executive Summary 2-Chloro-2-(hydroxyimino)acetic acid (CAS 14337-42-9), alongside its widely utilized ethyl ester derivative (CAS 14337-43-0), is a highly versatile haloformimine compound[1][2]. Characterized by the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-2-(hydroxyimino)acetic acid (CAS 14337-42-9), alongside its widely utilized ethyl ester derivative (CAS 14337-43-0), is a highly versatile haloformimine compound[1][2]. Characterized by the presence of an α -chloro atom adjacent to a hydroxyimino (oxime) group, this molecule serves as a critical building block in advanced organic synthesis. Its primary utility lies in its ability to act as a highly efficient precursor for nitrile oxides , enabling stereoselective [3+2] dipolar cycloadditions[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and foundational protocols for drug development professionals and synthetic chemists.

Chemical Identity & Physicochemical Properties

CAS 14337-42-9 is an organic acid that combines a carboxylic acid backbone with a reactive chloro-oxime moiety[1][4]. In pharmaceutical manufacturing, it is frequently esterified (e.g., to ethyl 2-chloro-2-(hydroxyimino)acetate) to improve solubility in organic solvents and prevent unwanted decarboxylation during base-mediated reactions[2].

Quantitative Data Summary
PropertyValue (Free Acid: CAS 14337-42-9)Value (Ethyl Ester: CAS 14337-43-0)
Molecular Formula C₂H₂ClNO₃[4]C₄H₆ClNO₃[1]
Molecular Weight 123.50 g/mol [5]151.55 g/mol [1]
Appearance White to off-white crystalline solidWhite to off-white powder/solid[1]
Melting Point 129 °C (decomp)[5]79–83 °C[2]
Canonical SMILES C(=N/O)(\C(=O)O)/Cl[4]CCOC(=O)/C(=N/O)/Cl[2]
Solubility Soluble in Methanol, DMSOSoluble in DCM, EtOAc, Methanol[1]

Mechanistic Chemistry: The Nitrile Oxide Pathway

The synthetic value of CAS 14337-42-9 is dictated by its unique functional group arrangement. The molecule contains three distinct reactive sites:

  • The Carboxylic Acid/Ester: Allows for structural derivatization, amidation, or integration into larger peptide sequences[6].

  • The Hydroxyimino (Oxime) Group: Acts as a proton donor under basic conditions.

  • The α -Chloro Group: Serves as an excellent leaving group.

When exposed to a mild base (such as sodium bicarbonate or triethylamine), the oxime is deprotonated. This triggers a 1,3-elimination of the chloride ion (loss of HCl), generating a transient, highly reactive nitrile oxide intermediate[3].

G Core CAS 14337-42-9 / 43-0 Chloro-oxime Precursor Chloro alpha-Chloro Group (Leaving Group) Core->Chloro Oxime Hydroxyimino Group (Deprotonation Site) Core->Oxime Carboxyl Carboxyl / Ester (Derivatization) Core->Carboxyl NitrileOxide Nitrile Oxide Intermediate [-HCl] Chloro->NitrileOxide Base-mediated elimination Oxime->NitrileOxide Amides Amides & Peptides Carboxyl->Amides Coupling Isoxazoline Isoxazoline Scaffolds ([3+2] Cycloaddition) NitrileOxide->Isoxazoline + Alkenes/Alkynes

Fig 1: Functional group reactivity and synthetic pathways of CAS 14337-42-9.

Causality in Reaction Design

Nitrile oxides are 1,3-dipoles that readily undergo [3+2] cycloadditions with alkenes (dipolarophiles) to form isoxazolines, or with alkynes to form isoxazoles[1][3]. However, if the nitrile oxide is generated too rapidly or in the absence of a dipolarophile, it will rapidly self-condense (dimerize) to form inactive furoxans . Therefore, the foundational rule for utilizing CAS 14337-42-9 is in situ generation : the base must be added dropwise to a solution already containing both the chloro-oxime and the target alkene/alkyne.

Applications in Drug Development

The ability to build functionalized 5-membered heterocycles makes this compound indispensable in medicinal chemistry:

  • Neurological Therapeutics (mGluR Modulators): Derivatives of chloro-hydroxyimino-acetic acid are utilized to synthesize 1,2,4-oxadiazoles and isoxazoles, which act as modulators (antagonists/agonists) of metabotropic glutamate receptor 5 (mGluR5). These are investigated for treating neurodegenerative disorders and gastro-esophageal reflux disease (GERD)[7].

  • Immunology & Inflammation (IL-17 Inhibitors): The [3+2] cycloaddition of ethyl 2-chloro-2-(hydroxyimino)acetate with acrylates yields isoxazole-4-carboxylic acids. These scaffolds are critical intermediates in the synthesis of imidazopyridazines, which modulate the IL-17 pathway for treating psoriasis and psoriatic arthritis[8].

  • Antiviral Agents (HCV Protease Inhibitors): The compound is used in solid-phase peptide synthesis (SPPS) to construct rigid isoxazoline rings within peptide backbones, creating potent serine protease inhibitors targeting the Hepatitis C Virus (HCV)[6].

Experimental Protocol: Stereoselective [3+2] Cycloaddition

The following protocol outlines a self-validating system for the synthesis of a 3-carboxylate-isoxazoline derivative using the ethyl ester variant (CAS 14337-43-0).

Materials Required
  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equivalent)

  • Terminal Alkene/Dipolarophile (1.5 equivalents)

  • Triethylamine (Et₃N) or aqueous NaHCO₃ (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology
  • Reaction Setup: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the terminal alkene (1.5 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the dimerization of the transient nitrile oxide into furoxan byproducts.

  • Base Addition: Dissolve Et₃N (1.2 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes using a syringe pump. Causality: Slow addition ensures the nitrile oxide is generated at a low steady-state concentration, maximizing the bimolecular collision rate with the alkene rather than itself[8].

  • Cycloaddition: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Reaction progress can be monitored via TLC (consumption of the chloro-oxime).

  • Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to neutralize residual amine), water, and brine[7].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradient) to isolate the pure isoxazoline[8].

Workflow Step1 1. Substrate Prep Dissolve Precursor in DCM Step2 2. Dipolarophile Add Alkene/Alkyne (1.5 eq) Step1->Step2 Step3 3. Base Addition Slow dropwise Et3N at 0°C Step2->Step3 Step4 4. In Situ Gen. Nitrile Oxide Forms (Transient) Step3->Step4 Step5 5. Cycloaddition [3+2] Rxn at RT (2-12 hours) Step4->Step5 Step6 6. Isolation Aqueous Workup & Chromatography Step5->Step6

Fig 2: Standardized workflow for in situ nitrile oxide generation and [3+2] cycloaddition.

Safety, Handling, and Toxicological Profile

Due to its highly reactive α -chloro and oxime functionalities, CAS 14337-42-9 and its esters present specific occupational hazards:

  • Irritation & Sensitization: The compound is a severe skin irritant and can cause serious eye damage (H315, H318)[1][2].

  • Respiratory Hazards: It is a known respiratory sensitizer (H334) and may cause allergic reactions or asthma symptoms if inhaled[1][2].

  • Handling Requirements: All manipulations must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat). Store strictly at 2–8 °C in a tightly sealed container to prevent degradation[2].

References

  • ChemBK. "Acetic acid, chloro(hydroxyiMino)-_化工百科". ChemBK. Available at:[Link]

  • Google Patents. "WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists". Google Patents.
  • Google Patents. "WO2021222404A1 - Imidazopyridazines as modulators of il-17". Google Patents.
  • Google Patents. "AU2008219689A1 - Inhibitors of serine proteases for the treatment of HCV infections". Google Patents.

Sources

Exploratory

Spectroscopic Data and Analytical Profiling of Chloro(hydroxyimino)acetic Acid Derivatives

Introduction and Mechanistic Significance Chloro(hydroxyimino)acetic acid and its corresponding alkyl esters (such as methyl and ethyl 2-chloro-2-(hydroxyimino)acetate) represent a highly versatile class of α -chloro- α...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Significance

Chloro(hydroxyimino)acetic acid and its corresponding alkyl esters (such as methyl and ethyl 2-chloro-2-(hydroxyimino)acetate) represent a highly versatile class of α -chloro- α -oximino compounds. In modern synthetic and medicinal chemistry, these molecules are rarely the final therapeutic targets; rather, they serve as indispensable, stable precursors for the in situ generation of highly reactive ethoxycarbonylformonitrile oxides[1].

The core functional architecture of these molecules—a carboxylic acid or ester, a chloro-substituted carbon, and a hydroxyimino (oxime) group—makes them ideal synthons for 1,3-dipolar cycloadditions[2]. Because these precursors are utilized to construct complex 3-substituted isoxazoles and isoxazolines (common motifs in pharmacologically active compounds), rigorous spectroscopic characterization is a mandatory quality control step before downstream application[2].

Spectroscopic Signatures: A Multi-Modal Analysis

To ensure the structural integrity of chloro(hydroxyimino)acetates, a multi-modal spectroscopic approach is required. The presence of the highly electronegative chlorine atom adjacent to the oxime and carbonyl groups creates distinct, predictable shifts in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum is the primary diagnostic tool for confirming the successful synthesis of the oxime functionality. The defining feature is the highly deshielded oxime hydroxyl proton (-NOH).

Causality of Chemical Shifts: The electron-withdrawing nature of both the α -chlorine atom and the adjacent ester/acid carbonyl severely depletes electron density around the oxime proton. Furthermore, rapid chemical exchange and extensive intermolecular hydrogen bonding cause this proton to appear far downfield, often as a broad singlet or multiplet[1].

Table 1: Standard 1 H NMR Assignments for Ethyl 2-chloro-2-(hydroxyimino)acetate (400 MHz, CDCl 3​ )

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Assignment
1 H9.59 - 9.61Multiplet / BroadN/AOxime (-NOH)[1]
1 H4.38 - 4.43Quartet7.2Ester -CH 2​
  • (Ethyl)[1]
1 H1.37 - 1.41Triplet7.2Ester -CH 3​ (Ethyl)[1]

Self-Validating Note: The complete disappearance of the active methylene protons (typically around δ 3.4 ppm in the starting acetoacetate) and the emergence of the δ ~9.60 signal serves as an internal binary check for reaction completion[1].

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the orthogonal functional groups that may not be fully resolved by 1 H NMR alone, specifically the C=N and C=O bonds[2].

Table 2: Diagnostic IR Stretching Frequencies

Functional GroupWavenumber (cm −1 )Intensity / ShapeCausality & Interpretation
O-H (Oxime)3300 - 3500Broad, strongBroadening is driven by extensive intermolecular hydrogen bonding in the solid/liquid state[2].
C=O (Ester)1730 - 1755Sharp, strongThe strong dipole of the carbonyl dominates this region. Conjugation with the C=N bond slightly lowers the expected frequency[2].
C=N (Imine)1610 - 1630MediumThe change in dipole moment during the C=N stretch is moderate, resulting in a medium-intensity diagnostic peak[2].
C-Cl750 - 800StrongHeavy atom stretching occurs in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry (typically GC-MS or ESI-MS) is deployed to determine the molecular weight and fragmentation pattern[2]. For ethyl 2-chloro-2-(hydroxyimino)acetate (C 4​ H 6​ ClNO 3​ , MW: ~151.55 g/mol ), the molecular ion peak ( M+ ) is often accompanied by an M+2 peak at approximately 33% intensity relative to the molecular ion, which is the classic isotopic signature of a single chlorine atom ( 35 Cl and 37 Cl)[3]. Primary fragmentation involves the loss of the ester alkoxy group and the ejection of a chlorine radical.

Experimental Protocols: Synthesis and Self-Validating QC

The synthesis of chloro(hydroxyimino)acetates relies on the controlled nitrosation and subsequent chlorination of an active methylene compound. The following protocol details the synthesis of the ethyl ester variant.

Step-by-Step Methodology:

  • Initiation & Temperature Control: Dissolve the starting material in an appropriate solvent and cool the reaction vessel strictly to 0°C[1].

    • Causality: Nitrous acid (generated in situ) is highly unstable. Strict thermal control prevents the runaway exothermic decomposition of nitrous acid into NO x​ gases, ensuring the nitrosonium ion (NO + ) is available for electrophilic attack.

  • Reagent Addition: Slowly add concentrated hydrochloric acid (e.g., 8 mL), followed immediately by a pre-mixed aqueous solution of sodium nitrite (NaNO 2​ , 4.91 g in 5 mL H 2​ O)[1].

    • Causality: The high chloride concentration provided by the HCl facilitates the nucleophilic chlorination of the α -carbon immediately following the nitrosation event.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for exactly 1 hour[1].

  • Isolation: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na 2​ SO 4​ ) to remove residual water, and concentrate under vacuum to yield the product as a white solid[1].

  • Spectroscopic QA: Dissolve a 5 mg aliquot in CDCl 3​ and acquire a 1 H NMR spectrum. The batch is validated for downstream use only if the δ 9.59-9.61 (m, 1H) peak is present and starting material peaks are absent[1].

Workflow A Starting Material (e.g., Ethyl Acetoacetate) B Nitrosation (NaNO2, H2O, 0°C) A->B Step 1 C Chlorination (HCl, 0°C to RT) B->C Step 2 D Chloro(hydroxyimino) acetate Ester C->D Extraction E Spectroscopic QA (NMR, IR, MS) D->E Validation

Figure 1: Synthesis and spectroscopic validation workflow for chloro(hydroxyimino)acetate esters.

Application: In Situ Nitrile Oxide Generation

Once spectroscopically validated, chloro(hydroxyimino)acetates are deployed in 1,3-dipolar cycloadditions. Treatment of the α -chloro oxime with a mild base (such as sodium bicarbonate or triethylamine) triggers a dehydrohalogenation event[1]. The loss of HCl generates a transient, highly reactive nitrile oxide intermediate. If generated in the presence of a dipolarophile (an alkyne or alkene), the nitrile oxide undergoes a concerted [3+2] cycloaddition to form an isoxazole or isoxazoline ring system[1].

Pathway A Chloro(hydroxyimino)acetate (Stable Precursor) B Base Treatment (NaHCO3 or Et3N) A->B Dehydrohalogenation C Nitrile Oxide Intermediate [R-C≡N⁺-O⁻] B->C -HCl D 1,3-Dipolar Cycloaddition (+ Alkene/Alkyne) C->D Dipolarophile E Isoxazole / Isoxazoline (Target Pharmacophore) D->E Cyclization

Figure 2: Mechanistic pathway from chloro(hydroxyimino)acetate to isoxazole derivatives.

Sources

Foundational

Chloro(hydroxyimino)acetic Acid and its Esters: Stability, Degradation Kinetics, and Synthetic Workflows

Executive Summary Chloro(hydroxyimino)acetic acid and its ester derivatives—most notably ethyl 2-chloro-2-(hydroxyimino)acetate —are highly versatile α -chloro oximes acting as critical building blocks in modern pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloro(hydroxyimino)acetic acid and its ester derivatives—most notably ethyl 2-chloro-2-(hydroxyimino)acetate —are highly versatile α -chloro oximes acting as critical building blocks in modern pharmaceutical synthesis. They are primarily utilized as stable precursors for the in situ generation of highly reactive nitrile oxides, enabling [3+2] cycloadditions to form isoxazoline and isoxazole heterocycles.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of the structural stability, degradation pathways, and field-proven experimental protocols associated with this compound. This guide serves as a definitive, self-validating framework for researchers and drug development professionals.

Chemical Profile & Structural Causality

The utility of ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0) stems from its unique structural dichotomy: it must be stable enough for long-term storage, yet reactive enough to yield transient intermediates upon controlled activation.

  • Substituent Effects on Stability: Historically, unsubstituted oxime esters (e.g., ethyl hydroxyiminoacetate) exhibited poor thermal stability and high susceptibility to spontaneous hydrolysis. The introduction of the strongly electron-withdrawing chlorine atom at the α -position fundamentally alters the molecule's electronic landscape[1]. Causality: The inductive effect of the chlorine atom stabilizes the oxime bond against premature hydrolytic cleavage, while simultaneously serving as an excellent leaving group for base-catalyzed activation.

  • Reactivity Causality: The presence of both the acidic oxime proton and the α -chlorine creates a primed system for dehydrohalogenation. When exposed to a mild base, the molecule rapidly eliminates HCl to form ethoxycarbonylformonitrile oxide, a highly electrophilic 1,3-dipole[2].

Stability Profile & Degradation Kinetics

Understanding the degradation pathways of chloro(hydroxyimino)acetic acid esters is critical for maintaining titer and preventing the formation of unwanted byproducts (such as furoxans via nitrile oxide dimerization).

Table 1: Stability and Degradation Kinetics of Ethyl 2-chloro-2-(hydroxyimino)acetate
Storage/Reaction ConditionTemperaturePrimary Degradation PathwayHalf-Life / StabilityMitigation Strategy
Optimal Storage 2–8 °CNone (Stable)> 12 monthsStore under inert gas (Ar/N₂), tightly sealed and desiccated [2].
Ambient (Solution) 20–25 °CSlow hydrolysis (moisture dependent)Days to WeeksUse strictly anhydrous solvents; prepare fresh solutions prior to use.
Elevated Heat > 70 °CThermal decompositionHoursAvoid prolonged heating without trapping agents (dipolarophiles) present.
Basic pH (> 8) 0–25 °CDehydrohalogenation (-HCl)Minutes (Transient)Utilize strictly for controlled in situ nitrile oxide generation [3].
Acidic pH (< 3) 20–25 °COxime hydrolysisDaysBuffer reaction mixtures if acidic byproducts accumulate during synthesis.

Mechanistic Workflows: Degradation vs. Controlled Activation

The line between degradation and controlled activation is dictated entirely by the reaction environment. In the absence of a dipolarophile, the generated nitrile oxide degrades via dimerization into inactive furoxan derivatives or hydrolyzes into oxalic acid derivatives.

G A Ethyl 2-chloro-2-(hydroxyimino)acetate (Stable Precursor) B Base Addition (e.g., NaHCO3) A->B Controlled Activation E Moisture / Heat (Uncontrolled) A->E Poor Storage C Dehydrohalogenation (-HCl) B->C D Ethoxycarbonylformonitrile Oxide (Transient 1,3-Dipole) C->D Reactive Species F Degradation Products (Furoxans / Oxalic acids) D->F No Trapping Agent H [3+2] Cycloaddition D->H Trapping E->F Loss of Titer G Dipolarophile (Alkene/Alkyne) G->H I Isoxazoline Derivatives (Target API Intermediate) H->I Stable Product

Caption: Mechanistic divergence of ethyl 2-chloro-2-(hydroxyimino)acetate.

Experimental Protocol: Self-Validating In Situ Nitrile Oxide Generation

To harness the compound without falling victim to its degradation pathways, the following self-validating protocol is designed for the synthesis of isoxazoline-based pharmaceutical intermediates [3].

Objective: Stereoselective synthesis of an isoxazoline via [3+2] cycloaddition. Self-Validation Metric: The stoichiometric consumption of the α -chloro oxime (monitored via HPLC) concurrent with the absolute suppression of furoxan dimer formation (verified via LC-MS).

  • Step 1: Reagent Preparation (The Anhydrous Imperative)

    • Action: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and the target dipolarophile (alkene/alkyne, 1.2–1.5 eq) in anhydrous toluene or dichloromethane (DCM) at 0 °C.

    • Causality: Water acts as a competing nucleophile, leading to the hydrolytic degradation of the transient nitrile oxide. An excess of the dipolarophile ensures that the bimolecular cycloaddition outcompetes the dimerization of the nitrile oxide.

  • Step 2: Controlled Base Addition (Kinetic Regulation)

    • Action: Slowly add a mild base, such as solid sodium bicarbonate (NaHCO₃) (1.5–2.0 eq) or dropwise triethylamine (TEA), maintaining the temperature between 0 °C and 25 °C [3].

    • Causality: Slow addition keeps the steady-state concentration of the nitrile oxide extremely low. High concentrations of the 1,3-dipole exponentially increase the rate of furoxan dimerization (a second-order degradation pathway), whereas the desired cycloaddition is first-order with respect to the dipole. NaHCO₃ is often preferred over stronger organic bases to prevent the base-catalyzed hydrolysis of the ethyl ester moiety.

  • Step 3: Cycloaddition and In-Process Monitoring

    • Action: Stir the reaction mixture for 12 to 48 hours at room temperature. Monitor via HPLC.

    • Causality: The reaction is complete when the chloro-oxime peak completely disappears. If the reaction stalls, it indicates premature degradation of the precursor, requiring the addition of supplementary chloro-oxime and base [4].

  • Step 4: Quench and Workup

    • Action: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: The aqueous wash removes the generated salts (NaCl or TEA-HCl) and unreacted base, halting any further base-mediated degradation of the newly formed isoxazoline product.

Applications in Drug Development

The controlled degradation/activation of chloro(hydroxyimino)acetic acid derivatives is foundational in synthesizing complex neuropharmacological agents.

  • AMPA/Kainate Receptor Agonists: The compound is utilized to synthesize chiral amino acids structurally related to glutamic acid. The isoxazole ring, constructed via the nitrile oxide intermediate, acts as a rigid bioisostere for the distal carboxylic acid of glutamate, enabling high-affinity receptor binding [2].

  • mGluR5 Modulators: Pharmaceutical pipelines frequently employ this protocol to generate 1,2,4-oxadiazoles and isoxazoles that function as allosteric modulators of metabotropic glutamate receptors, targeting neurodegenerative diseases and psychiatric disorders [3], [5].

References

  • Google Patents. (2006). WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists.

Sources

Exploratory

The Strategic Utility of Chloro(hydroxyimino)acetate Isomers in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Structural Chemistry and Isomerism Chloro(hydroxyimino)acetic acid (CAS: 143...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Structural Chemistry and Isomerism

Chloro(hydroxyimino)acetic acid (CAS: 14337-42-9) and its highly utilized ester derivative, ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0), are foundational synthons in modern organic chemistry. These compounds serve as stable, isolable precursors for the generation of highly reactive nitrile oxides, which are indispensable for the construction of five-membered heterocycles via 1,3-dipolar cycloadditions.

The E and Z Geometric Isomers

The core structural feature of this molecule is the oxime group ( >C=N−OH ), which gives rise to E and Z geometric isomerism. According to Cahn-Ingold-Prelog (CIP) priority rules:

  • Carbon Atom: The chloro group (-Cl, atomic number 17) takes priority over the carboxylate/ester group (-COOH or -COOEt, atomic number 6).

  • Nitrogen Atom: The hydroxyl group (-OH, atomic number 8) takes priority over the nitrogen lone pair.

When the high-priority -Cl and -OH groups are situated on the same side of the C=N double bond, the molecule is designated as the (2Z)-isomer . The (2Z)-isomer is thermodynamically favored, commercially standardized, and represents the primary reactive species used in drug development [1]. The spatial arrangement in the (Z)-isomer facilitates the optimal anti-periplanar alignment required for the base-induced elimination of hydrogen chloride, seamlessly generating the nitrile oxide intermediate.

Mechanistic Paradigm: Nitrile Oxide Generation

The synthetic value of ethyl (2Z)-2-chloro-2-(hydroxyimino)acetate lies in its ability to generate (ethoxycarbonyl)formonitrile oxide (CEFNO) in situ. Nitrile oxides are transient, highly electrophilic 1,3-dipoles.

Causality in Reagent Selection: Treatment of the chloro-oxime with a base initiates the reaction. However, the choice of base is critical. Strong bases (e.g., NaOH ) cause rapid dehydrohalogenation, leading to a high local concentration of the nitrile oxide. Because nitrile oxides are prone to spontaneous dimerization, a high concentration results in the formation of inactive furoxans (1,2,5-oxadiazole 2-oxides).

To prevent this, mild, heterogeneous bases such as solid sodium bicarbonate ( NaHCO3​ ) or potassium bicarbonate ( KHCO3​ ) are employed in non-polar or biphasic solvent systems (e.g., Toluene or EtOAc). This ensures a low, steady-state concentration of the oximate anion, favoring the bimolecular [3+2] cycloaddition with the target dipolarophile over the unimolecular dimerization pathway [2].

G A (Z)-Chloro(hydroxyimino)acetate B Mild Base (NaHCO3) A->B Deprotonation C Oximate Anion B->C D Nitrile Oxide (CEFNO) C->D -Cl⁻ E [3+2] Cycloaddition D->E + Dipolarophile F Isoxazole/Isoxazoline E->F

Caption: Mechanism of steady-state nitrile oxide generation and 1,3-dipolar cycloaddition.

Applications in Drug Discovery

The ability to regiospecifically install isoxazole and isoxazoline cores has made chloro(hydroxyimino)acetates invaluable in medicinal chemistry.

  • AMPA-Kainate Receptor Agonists: The synthesis of CIP-AS, a chiral amino acid structurally related to glutamic acid, relies on the cycloaddition of CEFNO to establish its core isoxazole ring. This compound is a potent agonist utilized in neurological research [3].

  • HCV Serine Protease Inhibitors: Spiroisoxazoline moieties, critical for binding affinity in Hepatitis C Virus (HCV) NS3-NS4A protease inhibitors, are constructed via the 1,3-dipolar addition of nitrile oxides (generated from chloro-oximes) to methylene prolines [4].

  • mGluR5 Modulators: 1,2,4-Oxadiazoles and related heterocycles, which act as modulators of metabotropic glutamate receptor-5 (mGluR5) for treating neurodegenerative disorders, utilize ethyl chloro(hydroxyimino)acetate as a primary building block [5].

DrugDev N1 Ethyl 2-chloro-2-(hydroxyimino)acetate N2 [3+2] Cycloaddition N1->N2 N3 Isoxazole Derivatives N2->N3 Alkynes N4 Isoxazoline Derivatives N2->N4 Alkenes N5 AMPA Agonists (e.g., CIP-AS) N3->N5 N6 mGluR5 Modulators N3->N6 N7 HCV Protease Inhibitors N4->N7

Caption: Divergent therapeutic applications derived from chloro(hydroxyimino)acetate cycloadditions.

Quantitative Data & Reaction Optimization

To ensure reproducibility in scale-up environments, understanding the physicochemical constraints and optimal reaction conditions is mandatory.

Table 1: Physicochemical Properties of Ethyl (2Z)-2-chloro-2-(hydroxyimino)acetate
PropertyValueClinical/Synthetic Relevance
Molecular Formula C4​H6​ClNO3​ Standardized synthon for ester-bearing heterocycles.
Molecular Weight 151.55 g/mol High atom economy in cycloadditions.
Melting Point 70 - 76 °CSolid state allows for precise gravimetric dosing.
Storage Temp 2 - 8 °CPrevents spontaneous thermal decomposition/hydrolysis.
Table 2: Optimization of 1,3-Dipolar Cycloaddition Conditions
Base SystemSolventTemperatureTarget YieldFuroxan Byproduct
Et3​N (1.2 eq)THF25 °C40 - 50%High (>20%)
NaHCO3​ (3.0 eq)Toluene25 - 40 °C85 - 95%Low (<5%)
KHCO3​ (3.0 eq)EtOAc / H2​O 25 °C80 - 90%Low (<5%)

Note: Heterogeneous systems (solid NaHCO3​ in Toluene) drastically outperform homogeneous amine bases by throttling the release rate of the nitrile oxide.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual and thermodynamic cues are embedded to ensure the integrity of the reaction at each step.

Protocol A: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate [6]

This protocol utilizes a diazotization-chlorination sequence to convert an amino acid ester into the target chloro-oxime.

  • Preparation: In a 1 L round-bottom flask, dissolve amino-acetic acid ethyl ester hydrochloride (glycine ethyl ester HCl, 20 g, 143 mmol) in H2​O (30 mL).

  • Acidification & Cooling: Cool the solution to 0 °C using an ice-brine bath. Slowly add concentrated HCl (11.8 mL, 143 mmol). Causality: The excess chloride ions act as the nucleophile in the subsequent trapping step.

  • Diazotization: Dropwise, add a solution of NaNO2​ (9.89 g, 143 mmol) in H2​O (15 mL) over 30 minutes. Maintain the temperature strictly below 5 °C. Validation Check: The evolution of light gas and a color shift indicates the formation of the diazonium intermediate.

  • Tautomerization: Stir for an additional 1 hour at room temperature. The diazonium species reacts with the chloride ions and tautomerizes to the stable oxime.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate ( 3×100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield a white/pale-yellow solid (approx. 20-30% yield).

Protocol B: Regioselective 1,3-Dipolar Cycloaddition [5]

This protocol details the synthesis of a substituted isoxazole using a terminal alkyne.

  • Reagent Assembly: In a 250 mL flask, combine the dipolarophile (e.g., a substituted phenylacetylene, 12.9 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (3.92 g, 25.9 mmol) in anhydrous Toluene (50 mL).

  • Base Addition: Add solid NaHCO3​ (7.07 g, 84.1 mmol) in one portion. Causality: Because NaHCO3​ is largely insoluble in toluene, the deprotonation occurs strictly at the solid-liquid interface, ensuring the nitrile oxide is generated at a micro-molar steady-state rate.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 48 hours. Validation Check: The gradual consumption of the solid base and the formation of NaCl precipitate indicate reaction progression.

  • Workup: Dilute the mixture with Ethyl Acetate (200 mL). Wash sequentially with H2​O (150 mL) and brine (150 mL) to remove inorganic salts.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure isoxazole ester.

References

  • PubChem, "2-Chloro-2-hydroxyiminoacetic acid ethyl ester", National Center for Biotechnology Information,[Link]

  • W. Jiang et al.
  • R. J. Isaacs et al.
  • A. K. Singh et al.
Foundational

Thermodynamic Solubility and Solvent Interactions of 2-Chloro-2-(hydroxyimino)acetic Acid: A Technical Guide for Pharmaceutical Development

Executive Summary 2-Chloro-2-(hydroxyimino)acetic acid (CAS: 14337-42-9) is a highly reactive, bifunctional organic compound widely utilized as a foundational building block in the synthesis of complex pharmaceuticals, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-2-(hydroxyimino)acetic acid (CAS: 14337-42-9) is a highly reactive, bifunctional organic compound widely utilized as a foundational building block in the synthesis of complex pharmaceuticals, most notably chiral amino acids and cephalosporin antibiotics[1]. Because the molecule possesses an alpha-chloro group, a carboxylic acid, and an oxime moiety, its solubility profile is complex and highly dependent on the chosen solvent system. Understanding the thermodynamic solubility of this compound in various organic solvents is critical for optimizing reaction yields, designing liquid-liquid extraction protocols, and preventing unwanted precipitation during process scale-up.

Structural Causality and Solvent Interactions

As an Application Scientist, it is vital to look beyond empirical solubility data and understand the causality of solvent-solute interactions. The solubility of 2-chloro-2-(hydroxyimino)acetic acid is governed by the interplay of its three primary functional groups:

  • Carboxylic Acid (-COOH): This group acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents, carboxylic acids tend to form stable, hydrogen-bonded dimers. This dimerization drastically reduces solubility in non-polar media because the solvent cannot provide enough solvation energy to break the dimer lattice.

  • Oxime Group (-C=N-OH): The hydroxyimino functional group provides additional hydrogen-bonding capacity and amphoteric characteristics. Oximes generally exhibit low solubility in water but dissolve readily in polar organic solvents[2].

  • Alpha-Chloro Substituent (-Cl): The strongly electron-withdrawing chlorine atom increases the acidity of the adjacent carboxylic acid and introduces a significant molecular dipole moment. This polarization makes the molecule highly compatible with moderately polar, halogenated solvents[3].

Thermodynamic Solubility Profile

Based on the structural thermodynamics described above, the solubility of 2-chloro-2-(hydroxyimino)acetic acid can be categorized across different organic solvent classes. The table below summarizes these interactions to guide solvent selection during synthesis and purification.

Table 1: Empirical Solubility Profile of 2-Chloro-2-(hydroxyimino)acetic Acid

Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Strong intermolecular hydrogen bonding with both the -COOH and -OH (oxime) groups facilitates rapid dissolution[1].
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Disruption of solute-solute H-bond dimers; strong dipole-dipole stabilization of the highly polarized alpha-chloro structure.
Halogenated Dichloromethane (DCM), ChloroformModerate (10-50 mg/mL)Favorable dipole interactions with the alpha-chloro group; ideal for biphasic liquid-liquid extraction[3].
Non-Polar Hexane, Toluene, HeptaneInsoluble (<1 mg/mL)Inability of the solvent to break the strong crystalline lattice and solute-solute hydrogen-bonded dimers.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 2-chloro-2-(hydroxyimino)acetic acid in various organic solvents, a self-validating isothermal shake-flask methodology must be employed. Simple visual dissolution tests are insufficient for drug development processes because they fail to account for solvent-induced polymorphic transformations or chemical degradation (e.g., hydrolysis of the oxime group)[4].

Step-by-Step Methodology:
  • Excess Solute Addition: Weigh an excess amount of 2-chloro-2-(hydroxyimino)acetic acid (e.g., 100 mg) into a sealed, light-protected glass vial. The compound is sensitive to air and moisture, so handling under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation[4].

  • Solvent Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid and the solution.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes to cleanly separate the undissolved solid pellet from the saturated supernatant.

  • Supernatant Quantification (HPLC-UV): Carefully extract an aliquot of the clear supernatant. Dilute it immediately in a compatible mobile phase to prevent precipitation. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (typically capturing the C=N bond absorption at ~210-254 nm)[2].

  • Solid-Phase Verification (The Self-Validating Step): Recover the undissolved solid pellet and analyze it via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality: This step is mandatory to prove that the solid in equilibrium is still the pure, original polymorph of 2-chloro-2-(hydroxyimino)acetic acid and not a solvate, degradant, or alternative crystal form. If the solid phase has changed, the measured concentration represents the solubility of the new species, not the original compound.

SolubilityWorkflow N1 Excess Solute Addition (2-Chloro-2-(hydroxyimino)acetic acid) N2 Solvent Equilibration (24-48h at 25°C) N1->N2 Suspend in Test Solvent N3 Phase Separation (Centrifugation / Filtration) N2->N3 Isothermal Saturation N4 Supernatant Analysis (HPLC-UV & pH Measurement) N3->N4 Aliquot Extraction N5 Solid Phase Verification (XRPD / DSC) N3->N5 Pellet Recovery N6 Data Validation (Mass Balance & Purity) N4->N6 Quantify Concentration N5->N6 Confirm Polymorph

Workflow for self-validating thermodynamic solubility determination.

Process Chemistry Applications: Extraction and Isolation

In industrial synthesis, the solubility profile of 2-chloro-2-(hydroxyimino)acetic acid is directly exploited for purification. Following its synthesis via the halogenation of a formimine compound in an aqueous system, the product must be isolated. Because the compound is highly soluble in halogenated organic solvents, liquid-liquid extraction is the preferred method[3].

By carefully maintaining the aqueous reaction mixture at a pH of 2 to 5, the carboxylic acid group remains largely protonated (neutral). This suppresses its aqueous solubility and maximizes its partition coefficient into organic solvents like methylene dichloride or chloroform[3]. The organic phase can then be separated, dried, and concentrated to yield the pure intermediate, ready for downstream coupling in polar aprotic solvents like DMSO or DMF.

References

  • 2-Chloro-2-(hydroxyimino)acetic acid - Smolecule | Smolecule.com | 1

  • EP0979814B1 - Improved synthesis of haloformimine compounds | Google Patents | 3

  • Oximes: Structure, Formula, Preparation & Uses in Chemistry | Vedantu | 2

  • Refining experimental protocols for the use of Acetic acid, (hydroxyimino)-, (Z)- | Benchchem | 4

Sources

Exploratory

A Technical Guide to the Thermodynamic Characterization of Chloro(hydroxyimino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Chloro(hydroxyimino)acetic acid (Cl-HIAA) and its derivatives are important precursors and intermediates in organic synthesis, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(hydroxyimino)acetic acid (Cl-HIAA) and its derivatives are important precursors and intermediates in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of the thermodynamic properties of this molecule is fundamental for ensuring process safety, optimizing reaction conditions, and predicting chemical stability. This guide provides a comprehensive framework for the experimental determination and computational prediction of key thermodynamic parameters for Cl-HIAA, including its enthalpy of formation, thermal stability, and heat capacity. As a compound with limited published thermodynamic data, this document serves as a blueprint for its complete characterization, emphasizing the causality behind methodological choices and adherence to rigorous scientific standards.

Introduction: The Scientific Imperative

Chloro(hydroxyimino)acetic acid (C₂H₂ClNO₃) is an oxime-containing carboxylic acid. The oxime functional group is a cornerstone in organic chemistry, utilized for the identification of aldehydes and ketones, and as a versatile intermediate in synthesizing nitrogen-containing compounds like amides and amines.[1] The presence of a chlorine atom, a carboxylic acid group, and the hydroxyimino (oxime) moiety within a small molecular framework makes Cl-HIAA a reactive and functionally dense molecule.[1][2] Its derivatives, such as ethyl 2-chloro-2-(hydroxyimino)acetate, are used in the synthesis of complex organic structures, including isoxazolines and specialized amino acids.[3]

  • Process Safety and Hazard Analysis: Predicting the potential for exothermic decomposition during synthesis, storage, or formulation.

  • Reaction Modeling: Calculating reaction enthalpies (ΔrH°) to determine if a process will be endothermic or exothermic, which is vital for designing effective thermal management systems in scaled-up production.

  • Chemical Equilibrium Prediction: Understanding the theoretical yield of reactions involving Cl-HIAA.

  • Stability Assessment: Determining the compound's shelf-life and degradation pathways under various thermal conditions.

This guide outlines the authoritative experimental and computational protocols required to fully characterize the thermodynamic landscape of chloro(hydroxyimino)acetic acid.

Molecular Structure and Physicochemical Overview

Before delving into thermodynamic characterization, it is essential to understand the molecule's fundamental properties.

  • Molecular Formula: C₂H₂ClNO₃

  • Molecular Weight: 123.50 g/mol

  • Functional Groups: Carboxylic acid (-COOH), Oxime (C=N-OH), and a chloro-substituent (-Cl).[1] The oxime group can exist as E/Z (syn/anti) geometric isomers due to the restricted rotation around the C=N double bond, which can influence its crystalline structure and reactivity.[4]

  • Physical State: Oximes are typically colorless crystalline solids.[1][2]

  • Acidity: The molecule possesses two acidic protons: one on the carboxylic acid group and a weakly acidic one on the oxime's hydroxyl group. The predicted pKa is approximately 1.80, primarily reflecting the influence of the electron-withdrawing chloro and hydroxyimino groups on the carboxylic acid.

PropertyValue / DescriptionSource
CAS Number 14337-42-9
Molecular Formula C₂H₂ClNO₃
Molecular Weight 123.50 g/mol
Predicted pKa 1.80 ± 0.10
General Appearance Typically a colorless to pale yellow crystalline solid.[2]
Solubility Expected to have low solubility in water but dissolve in polar organic solvents.[1][2]
Key IR Bands ~3600 cm⁻¹ (O-H), ~1665 cm⁻¹ (C=N), ~945 cm⁻¹ (N-O).[1][4]

Experimental Determination of Thermodynamic Properties

A multi-technique approach is required for a comprehensive experimental investigation. The following protocols are designed to be self-validating through calibration and adherence to established standards.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is the most critical thermodynamic parameter. For a chlorinated organic compound, a rotating-bomb calorimeter is the authoritative instrument.

Causality of Experimental Choice: Standard bomb calorimetry is insufficient for halogenated compounds. The combustion of Cl-HIAA produces corrosive gases like HCl. A rotating bomb calorimeter contains an absorbing solution (e.g., arsenious oxide or hydrazine solution) and rotates after combustion to ensure all gaseous products dissolve, allowing for accurate energy corrections and preventing corrosion of the bomb.

Experimental Protocol: Rotating-Bomb Calorimetry

  • Sample Preparation: A pellet of precisely weighed Cl-HIAA (approx. 1 g) is placed in a platinum crucible. A cotton fuse of known mass and heat of combustion is placed in contact with the sample.

  • Bomb Assembly: The crucible is placed in the bomb. A small, precise volume of an appropriate absorbing solution is added to the bomb's base.

  • Pressurization: The bomb is sealed and pressurized with ~30 atm of pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

  • Calibration: The calorimeter's heat capacity (Ccal) is first determined by combusting a certified standard, such as benzoic acid, under identical conditions. This is a critical step for trustworthiness.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is recorded at precise intervals before, during, and after combustion until a stable final temperature is reached.

  • Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed (e.g., by ion chromatography) to quantify the amount of HCl and any nitric acid formed from residual nitrogen.

  • Calculation: The gross heat of combustion (ΔcH°) is calculated from the temperature rise and the calorimeter's heat capacity. Corrections are applied for the fuse ignition energy, nitric acid formation, and the thermochemistry of the absorbing solution reactions. The standard enthalpy of formation is then derived using Hess's Law.

Thermal Stability and Decomposition via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining the onset of decomposition and assessing thermal stability.[5]

Experimental Protocol: Thermogravimetric Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of Cl-HIAA into a ceramic or aluminum TGA pan.

  • Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[5]

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond its complete decomposition (e.g., 25°C to 500°C) at a constant ramp rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset decomposition temperature (T_onset) and the temperature of maximum mass loss rate (T_max), found from the derivative curve (DTG), are determined. These values provide a clear indication of the compound's thermal stability.[6]

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacity (Cp) and identify phase transitions like melting.

Experimental Protocol: DSC for Heat Capacity

  • Baseline Correction: Run the DSC with two empty, matched aluminum pans to obtain a baseline heat flow curve.

  • Sapphire Calibration: Run a sapphire standard of known mass through the same temperature program. Sapphire has a well-characterized heat capacity, and this run is used to calibrate the instrument's heat flow signal.

  • Sample Analysis: Place an accurately weighed sample of Cl-HIAA in an aluminum pan and run it through the identical temperature program used for the baseline and sapphire runs.

  • Calculation: The heat capacity of the sample (Cp) at any given temperature is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard.

Visualization of Experimental Workflow

The interconnected nature of these experimental techniques provides a comprehensive thermodynamic profile.

G cluster_sample Sample: Chloro(hydroxyimino)acetic Acid cluster_exp Experimental Characterization cluster_results Primary Thermodynamic Data cluster_derived Derived Thermodynamic Properties Sample Pristine Cl-HIAA Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC BOMB Rotating-Bomb Calorimetry Sample->BOMB Stab Thermal Stability (T_onset, T_max) TGA->Stab Cp Heat Capacity (Cp) Melting Point (Tm) DSC->Cp Comb Enthalpy of Combustion (ΔcH°) BOMB->Comb HoF Enthalpy of Formation (ΔfH°) Comb->HoF via Hess's Law

Caption: Workflow for experimental thermodynamic characterization.

Computational Thermochemistry: An In-Silico Approach

When experimental determination is not feasible, or for complementary validation, high-level quantum chemical calculations can provide accurate predictions of thermodynamic properties.

Causality of Method Choice: Composite methods like Gaussian-4 (G4) theory or Complete Basis Set (CBS) methods are chosen because they are designed to yield highly accurate thermochemical data. They systematically approximate the results of a very high-level calculation by combining results from lower-level calculations, providing an excellent balance of accuracy and computational cost for molecules of this size.

Computational Workflow: G4 Theory

  • Structure Optimization: The 3D molecular structure of Cl-HIAA is first optimized using a robust Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d)). This step finds the lowest energy geometry of the molecule.

  • Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory. This confirms the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • High-Level Single-Point Energies: A series of single-point energy calculations are performed on the optimized geometry using more accurate levels of theory and larger basis sets, as prescribed by the G4 protocol.

  • Energy Combination: The G4 method combines these energies, along with empirical corrections, to extrapolate a highly accurate total electronic energy at 0 K.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation at 298 K (ΔfH°₂₉₈) is calculated using an atomization scheme. This involves subtracting the calculated total energies of the constituent atoms (C, H, Cl, N, O) in their standard states from the molecule's calculated total energy and adding experimental atomic enthalpies of formation.

Visualization of Computational Workflow

G start Initial Molecular Structure (Cl-HIAA) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq spe High-Level Single-Point Energy Calculations (G4 Protocol) opt->spe Optimized Geometry total_e Calculate Total Energy (0 K) freq->total_e ZPVE & Thermal Corrections combine Combine Energies & Apply Corrections spe->combine combine->total_e atomize Atomization Scheme Calculation total_e->atomize final_prop Final Thermodynamic Properties (ΔfH°, ΔfG°, S°) atomize->final_prop

Caption: Workflow for computational thermochemistry using G4 theory.

Data Interpretation and Application

While specific data for Cl-HIAA is pending characterization, we can use data for the related compound, chloroacetic acid (C₂H₃ClO₂), to illustrate the application of these findings. The NIST Chemistry WebBook provides a standard enthalpy of combustion for solid chloroacetic acid of -729 ± 4 kJ/mol.[7] This value, derived from calorimetry, is the foundation for calculating its enthalpy of formation and subsequently modeling its reactivity in chemical processes. Similarly, the enthalpy of fusion and sublimation data available for chloroacetic acid are crucial for understanding its phase behavior during purification and processing.[8]

Once determined for Cl-HIAA, its thermodynamic properties will directly inform drug development professionals on:

  • Salt Selection: The thermodynamics of salt formation can be predicted, guiding the selection of counter-ions for optimal stability and solubility.

  • Polymorph Screening: DSC can identify different crystalline forms (polymorphs), each with unique thermodynamic stability, which is a critical aspect of drug formulation.

  • Forced Degradation Studies: TGA data provides a baseline for designing accelerated stability studies, helping to identify potential degradation products and pathways.

Conclusion

The thermodynamic characterization of chloro(hydroxyimino)acetic acid is an essential step toward its safe and efficient use in research and industry. Although published data is scarce, this guide provides a robust, authoritative framework for its complete investigation. By combining precision experimental techniques like rotating-bomb calorimetry, TGA, and DSC with high-accuracy computational methods, a comprehensive and reliable thermodynamic profile can be established. This integrated approach not only generates fundamental chemical data but also embodies the principles of scientific rigor and process safety, which are paramount in the fields of chemical synthesis and drug development.

References

  • Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

  • Chemistry Learner. Oxime: Definition, Structure, Formation, and Compounds. [Link]

  • Wikipedia. Oxime. [Link]

  • ResearchGate. Oximes: Chemical Properties, Methods of Preparation and Applications in Synthesis of Nitrogen Functional Groups. [Link]

  • PubChem. 2-[Chloro(hydroxy)amino]acetic acid. [Link]

  • National Institute of Standards and Technology (NIST). Acetic acid, chloro- (Phase change data). [Link]

  • IJARIIE. Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

  • Google Patents. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid.
  • PubChemLite. Ethyl 2-chloro-2-(hydroxyimino)acetate (C4H6ClNO3). [Link]

  • National Institute of Standards and Technology (NIST). Acetic acid, chloro- (Condensed phase thermochemistry data). [Link]

  • ChemBK. Acetic acid, 2-chloro-2-(hydroxyimino)-, ethyl ester, (2Z)-. [Link]

  • Cheméo. Chemical Properties of Acetic acid, chloro- (CAS 79-11-8). [Link]

  • Defense Technical Information Center (DTIC). The Thermal Stability of Nitrilotriacetic Acid and Its Salts in Aqueous Solutions. [Link]

  • MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

  • Royal Society of Chemistry. Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-2-(hydroxyimino)acetic acid: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 2-Chloro-2-(hydroxyimino)acetic acid and its closely related ethyl ester, compounds of significant interest in synthetic organic chemistry. While the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-2-(hydroxyimino)acetic acid and its closely related ethyl ester, compounds of significant interest in synthetic organic chemistry. While the precise historical genesis of this molecule remains nuanced, its conceptual origins lie at the confluence of 19th-century advancements in the chemistry of chlorinated carbonyls and the discovery of oximes. This document elucidates the physicochemical properties, details modern synthetic protocols, and explores the contemporary applications of this versatile building block, particularly in the synthesis of pharmaceuticals and novel heterocyclic systems. Methodologies are presented with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a robust understanding of this important chemical entity.

Introduction and Historical Context

2-Chloro-2-(hydroxyimino)acetic acid, a molecule possessing both a reactive α-chloro oxime and a carboxylic acid functional group, represents a valuable synthon in organic chemistry. Its utility is further extended through its ethyl ester, ethyl 2-chloro-2-(hydroxyimino)acetate, which is frequently employed in synthesis.

While a singular "discovery" paper for 2-Chloro-2-(hydroxyimino)acetic acid is not readily identifiable in the historical chemical literature, its intellectual lineage is clear. The latter half of the 19th century was a period of explosive growth in organic chemistry. Key developments that set the stage for the eventual synthesis of this compound include:

  • The Chemistry of Chloroacetic Acid: First prepared in an impure form by Félix LeBlanc in 1843 and in a pure form by Reinhold Hoffmann and Charles Adolphe Wurtz in 1857, the reactivity of chloroacetic acid and its derivatives became an area of intense study.[1]

  • The Discovery of Oximes: The reaction of hydroxylamine with aldehydes and ketones to form oximes was first reported by Victor Meyer and his student Alois Janny in 1882.[2][3] This discovery opened up a new class of compounds with unique properties and reactivity.

It is at the intersection of these two burgeoning fields of study—the chemistry of α-halogenated carbonyls and the newly discovered oximes—that the synthesis of 2-Chloro-2-(hydroxyimino)acetic acid was conceived. The logical synthetic approach would involve the reaction of a chlorinated derivative of acetic acid with a source of the hydroxyimino group.

Physicochemical Properties

The properties of 2-Chloro-2-(hydroxyimino)acetic acid and its ethyl ester are summarized in the table below. The presence of the oxime functionality introduces the possibility of E/Z isomerism.

Property2-Chloro-2-(hydroxyimino)acetic acidEthyl 2-chloro-2-(hydroxyimino)acetate
Molecular Formula C₂H₂ClNO₃C₄H₆ClNO₃
Molecular Weight 123.49 g/mol 151.55 g/mol [2][4]
Appearance White to off-white solidWhite to almost white powder or crystalline solid[2]
Melting Point Not readily available70-76 °C
Solubility Soluble in polar solventsSoluble in methanol[2]
CAS Number 14337-42-914337-43-0[2][4]
Beilstein/REAXYS No. Not readily available606193

Synthesis of 2-Chloro-2-(hydroxyimino)acetic Acid and its Ethyl Ester

The synthesis of these compounds typically proceeds through the nitrosation of an appropriate precursor. The ethyl ester is more commonly synthesized directly and can be hydrolyzed to the parent acid if required.

Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

A common and effective method for the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite in an acidic medium. This reaction proceeds via the in situ formation of a diazonium salt, which then undergoes a Sandmeyer-type reaction with the chloride ion, followed by tautomerization to the more stable oxime.

Synthesis_of_Ethyl_Ester GlycineEster Glycine Ethyl Ester Hydrochloride NaNO2_HCl NaNO2, HCl, H2O (0-5 °C) GlycineEster->NaNO2_HCl Intermediate [Unstable Diazonium Intermediate] NaNO2_HCl->Intermediate Diazotization Product Ethyl 2-chloro-2-(hydroxyimino)acetate Intermediate->Product Substitution & Tautomerization

Figure 1: General workflow for the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate.

Experimental Protocol: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Prepare a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water.

  • Add concentrated HCl (1.2 mL) to the solution.

  • Cool the resulting solution to -5 °C.

  • Add a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water to the cooled mixture.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water.

  • Continue stirring the mixture at 0 °C for 45 minutes.

  • Add a brine solution to the reaction mixture.

  • Extract the product with ether.

  • Dry the ether extract and evaporate under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.

The rationale for the stepwise addition of sodium nitrite is to maintain a controlled concentration of nitrous acid, which can be unstable. The low temperature is crucial to prevent the decomposition of the diazonium intermediate.

Synthesis of 2-Chloro-2-(hydroxyimino)acetic Acid

The parent acid can be synthesized by the hydrolysis of its ethyl ester. Alternatively, a direct synthesis from chloroacetaldehyde hydrate and hydroxylamine hydrochloride has been reported.

Synthesis_of_Acid ChloralHydrate Chloroacetaldehyde Hydrate Product 2-(hydroxyimino)acetic acid ChloralHydrate->Product Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Product

Figure 2: Synthesis of 2-(hydroxyimino)acetic acid from chloroacetaldehyde hydrate.

Experimental Protocol: Synthesis of 2-(hydroxyimino)acetic acid

  • In a reaction vessel, combine 334.2 g of water, 70.6 g (1 mol) of hydroxylamine hydrochloride, and 167.1 g (1 mol) of chloroacetaldehyde hydrate.

  • Heat the mixture to 100 °C and stir for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dry the resulting solid to yield white crystals of 2-(hydroxyimino)acetic acid.

Chemical Reactivity and Applications

The synthetic utility of 2-Chloro-2-(hydroxyimino)acetic acid and its ethyl ester stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations.

Generation of Ethoxycarbonylformonitrile Oxide

Treatment of ethyl 2-chloro-2-(hydroxyimino)acetate with a mild base, such as sodium bicarbonate, generates ethoxycarbonylformonitrile oxide in situ. This highly reactive 1,3-dipole readily participates in cycloaddition reactions.

Nitrile_Oxide_Formation StartingMaterial Ethyl 2-chloro-2- (hydroxyimino)acetate Base Base (e.g., NaHCO3) StartingMaterial->Base NitrileOxide Ethoxycarbonylformonitrile Oxide Base->NitrileOxide Elimination of HCl

Figure 3: Generation of ethoxycarbonylformonitrile oxide.

Synthesis of Isoxazolines and Isoxazoles

The in situ generated ethoxycarbonylformonitrile oxide is a key intermediate for the synthesis of isoxazolines and isoxazoles through [3+2] cycloaddition reactions with alkenes and alkynes, respectively. These heterocyclic motifs are prevalent in many biologically active molecules. Ethyl 2-chloro-2-(hydroxyimino)acetate has been used in the preparation of (+)- and (−)-Δ2-isoxazolines.

Synthesis of Chiral Amino Acids

This compound has been utilized in the synthesis of chiral amino acids that are structurally related to glutamic acid.[2] These amino acid analogs can act as agonists at certain neurotransmitter receptors, highlighting the relevance of 2-Chloro-2-(hydroxyimino)acetic acid derivatives in medicinal chemistry and neuropharmacology.[2]

Safety and Handling

2-Chloro-2-(hydroxyimino)acetic acid and its derivatives should be handled with care in a well-ventilated fume hood. These compounds are known to be skin and respiratory irritants and may cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

2-Chloro-2-(hydroxyimino)acetic acid and its ethyl ester are valuable and versatile reagents in modern organic synthesis. While their specific historical discovery is not clearly documented, their development is a logical consequence of the foundational discoveries in organic chemistry in the 19th century. Their ability to serve as precursors to highly reactive intermediates like nitrile oxides makes them powerful tools for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, is essential for their effective and safe utilization in the laboratory.

References

  • Beilstein's Handbuch der organischen Chemie. (n.d.). University of Illinois. Retrieved March 10, 2026, from [Link]

  • Oximes - A Short Introduction. (2014, March 20). Chemistry.Com.Pk. Retrieved March 10, 2026, from [Link]

  • Ethyl 2-chloro-2-(hydroxyimino)acetate. PubChem. (n.d.). Retrieved March 10, 2026, from [Link]

  • Beilstein's "Handbuch der Organischen Chemie" is Published in Print from 1881 to 1998, and Online Thereafter. History of Information. (2025, December 28). Retrieved March 10, 2026, from [Link]

  • Free radical reactions of monochloramine and hydroxylamine in aqueous solution. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • Organische Chemie. Beilstein-Institut. (n.d.). Retrieved March 10, 2026, from [Link]

  • Supporting information Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Gmelin-Kraut's Handbuch der anorganischen chemie ... unter mitwirkung hervorragender fachgenossen. (2013, July 29). Internet Archive. Retrieved March 10, 2026, from [Link]

  • Gmelin-Kraut's Handbuch der anorganischen chemie ... unter mitwirkung hervorragender fachgenossen. (2013, July 29). Internet Archive. Retrieved March 10, 2026, from [Link]

  • Gmelin-Kraut's Handbuch der anorganischen Chemie, Volume 5, Part 1. (1909). Google Books.
  • Beilsteins Handbuch der Organischen Chemie, 4. Auflage. 62 Bände in 51 Büchern. (1918). AbeBooks. Retrieved March 10, 2026, from [Link]

  • CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid. (2023, May 12). Google Patents.
  • Microwave Synthesis of Chloroacetic Acid with Acetic Anhydride Catalyzing Chlorination of Acetic Acid. (2013). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Chiral Amino Acid Synthesis via 1,3-Dipolar Cycloaddition using 2-Chloro-2-(hydroxyimino)acetic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Core Application: Synthesis of conformationally constrained chiral amino acids (e.g., AMPA-kainate receptor agonists like CIP-AS) and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Core Application: Synthesis of conformationally constrained chiral amino acids (e.g., AMPA-kainate receptor agonists like CIP-AS) and highly functionalized bioisosteres.

Executive Summary

The development of unnatural chiral amino acids is a cornerstone of modern peptidomimetic drug discovery and neuropharmacology. 2-Chloro-2-(hydroxyimino)acetic acid (and its ethyl ester derivative, CAS: 14337-43-0) serves as a highly versatile, bench-stable precursor for the generation of ethoxycarbonylformonitrile oxide (ECFNO) .

Through controlled dehydrohalogenation, ECFNO undergoes highly regio- and stereoselective 1,3-dipolar cycloadditions with chiral dipolarophiles. This application note details the mechanistic rationale, critical reaction parameters, and a self-validating step-by-step protocol for synthesizing isoxazoline-based chiral amino acids, such as the potent glutamate receptor agonist CIP-AS [1].

Mechanistic Rationale & Causality

The synthesis relies on the in situ generation of a transient, highly reactive nitrile oxide. Because nitrile oxides are prone to rapid bimolecular dimerization to form inactive furoxans (1,2,5-oxadiazole 2-oxides), the experimental conditions must perfectly balance the rate of dipole generation with the rate of cycloaddition.

  • Dehydrohalogenation: Treatment of ethyl 2-chloro-2-(hydroxyimino)acetate with a mild base (e.g., NaHCO3​ or Et3​N ) strips the HCl , generating ECFNO.

  • 1,3-Dipolar Cycloaddition: The ECFNO dipole reacts with a chiral alkene (e.g., (S)-3,4-didehydroproline). The existing stereocenter on the dipolarophile acts as a chiral template, directing the bulky nitrile oxide to the less sterically hindered face, thereby establishing the new stereocenters with high diastereomeric excess (>98% de).

  • Downstream Processing: The resulting isoxazoline can either be retained as a rigid bioisostere (as seen in CIP-AS) or subjected to reductive N–O bond cleavage to yield acyclic β -hydroxy- α -amino acids [2].

G A Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0) B Base Addition (NaHCO3 / Et3N) Controlled dehydrohalogenation A->B C Ethoxycarbonylformonitrile Oxide [Reactive 1,3-Dipole] B->C - HCl E 1,3-Dipolar Cycloaddition [Regio/Stereoselective] C->E D Chiral Dipolarophile (e.g., (S)-3,4-didehydroproline) D->E F Isoxazoline Intermediate (Diastereomerically Pure) E->F G Hydrolysis / N-O Cleavage F->G H Chiral Unnatural Amino Acid (e.g., CIP-AS) G->H

Fig 1. Mechanistic workflow for chiral amino acid synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Isoxazolinyl Prolines

This protocol describes the cycloaddition workflow to produce enantiopure isoxazoline-fused amino acids. Every step is designed as a self-validating system to maximize yield and stereochemical purity.

Reagents and Equipment
  • Dipole Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.5–2.0 equiv). Caution: Skin irritant and respiratory sensitizer.

  • Dipolarophile: (S)-3,4-didehydroproline derivative (1.0 equiv).

  • Base: NaHCO3​ (aqueous, 1 M) or Triethylamine ( Et3​N ).

  • Solvent System: Biphasic Ethyl Acetate/Water ( EtOAc/H2​O ) or THF.

  • Equipment: Jacketed reaction vessel, syringe pump for controlled addition.

Step-by-Step Methodology

Phase 1: In Situ Dipole Generation and Cycloaddition

  • Preparation of the Reaction Matrix: Dissolve 1.0 mmol of the chiral dipolarophile in 10 mL of EtOAc. Add 1.5 mmol of ethyl 2-chloro-2-(hydroxyimino)acetate to the organic phase.

    • Causality: Using an excess of the chlorooxime compensates for the inevitable minor loss of the dipole to furoxan dimerization.

  • Thermal Regulation: Cool the reaction vessel to 0 °C under vigorous stirring.

    • Causality: Lower temperatures suppress the thermal dimerization pathway of the nitrile oxide and control the exothermic dehydrohalogenation.

  • Controlled Base Addition: Using a syringe pump, add 2.0 mmol of 1 M aqueous NaHCO3​ dropwise over a period of 2 hours.

    • Causality: The biphasic system allows the inorganic base to remain in the aqueous phase. As the base neutralizes the HCl , the generated ECFNO immediately partitions into the organic phase to react with the dipolarophile. The slow addition rate maintains a critically low steady-state concentration of the dipole, preventing it from reacting with itself.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours to ensure complete conversion.

Phase 2: Isolation and Purification 5. Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with EtOAc. 6. Washing: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 7. Chromatography: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure diastereomeric isoxazoline intermediate.

Phase 3: Deprotection to the Free Amino Acid 8. Ester Hydrolysis: Dissolve the purified intermediate in a 3:1 mixture of THF/H2​O . Add 1.2 equivalents of LiOH⋅H2​O at 0 °C. 9. Acidification: Stir for 2 hours, then carefully acidify to pH 3 using 1 M HCl . Extract with EtOAc to yield the final enantiopure isoxazoline amino acid (e.g., CIP-AS).

Quantitative Data Presentation

The versatility of ECFNO generated from 2-chloro-2-(hydroxyimino)acetic acid extends beyond simple alkenes. Recent advancements include transition-metal-catalyzed dearomative cycloadditions to access complex bicyclic scaffolds [3].

Table 1: Representative Cycloaddition Yields and Stereoselectivities using ECFNO

DipolarophileReagents / CatalystProduct ClassYield (%)Stereoselectivity
(S)-3,4-Didehydroproline NaHCO3​ , EtOAc/H2​O Isoxazolinyl proline (CIP-AS)65–75>98% de
4-Nitroisoxazole Pd2​(dba)3​ , (S)-DTBM-SEGPHOSBicyclic isoxazoline85–9595–99% ee
N-Tosyl vinyl azirine Pd2​(dba)3​ , Chiral PhosphoramiditeAza-bicyclic isoxazoline80–8579–85% ee
Methylenecyclopropane Et3​N , TolueneSpiro-isoxazoline amino acid precursor70–80Regiospecific

Troubleshooting & Critical Parameters

  • High Furoxan Byproduct Formation: If TLC indicates a high concentration of the dimerized byproduct, the base addition was too rapid, or the stirring was insufficient. Ensure the syringe pump is calibrated to a strictly dropwise rate and maximize agitation in the biphasic system.

  • Low Diastereoselectivity: If the de is lower than expected, verify the enantiomeric purity of the starting dipolarophile. The stereochemical outcome is entirely substrate-controlled in the standard uncatalyzed protocol.

  • Incomplete Hydrolysis: The isoxazoline ring can be sensitive to harsh basic conditions. Always use mild bases like LiOH at low temperatures (0 °C) rather than NaOH or KOH to prevent unwanted ring-opening or epimerization at the α -carbon.

References

  • Synthesis and Enantiopharmacology of New AMPA-Kainate Receptor Agonists Journal of Medicinal Chemistry, ACS Publications. URL:[Link] [1]

  • Asymmetric Synthesis of Bicyclic Isoxazolines via Dearomative Cycloaddition of 4-Nitroisoxazoles with Zwitterionic π-Allyl Palladium Species Organic Letters, ACS Publications. URL:[Link] [3]

Application

"experimental procedure for oxime formation with Acetic acid, chloro(hydroxyimino)-"

Application Note: Experimental Procedure for Oxime Formation and Application of Chloro(hydroxyimino)acetates Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Causality & Self-Vali...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedure for Oxime Formation and Application of Chloro(hydroxyimino)acetates

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Causality & Self-Validating Design

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0) is a highly versatile, bench-stable α-chloro oxime. In medicinal chemistry, it serves as a critical building block for the in situ generation of ethoxycarbonylformonitrile oxide. This highly reactive 1,3-dipole readily undergoes [3+2] cycloaddition with olefins and alkynes to construct isoxazolines and isoxazoles—key pharmacophores in antibacterial and anti-inflammatory drug development 1.

The synthesis of this oxime from glycine ethyl ester hydrochloride is a precise cascade reaction driven by stoichiometric and thermal control:

  • Diazotization: The primary amine is converted to a diazonium salt by nitrous acid (generated in situ from NaNO₂ and HCl). The loss of a proton yields the intermediate ethyl diazoacetate.

  • Electrophilic Nitrosation: A second equivalent of nitrous acid reacts with HCl to generate nitrosyl chloride (NOCl). The diazo intermediate undergoes electrophilic attack by NOCl.

  • Nitrogen Extrusion & Tautomerization: The unstable intermediate expels nitrogen gas (N₂) and tautomerizes to the thermodynamically stable (Z)-chloro-oxime 2.

Self-Validating System: This reaction is inherently self-validating. The continuous evolution of N₂ gas indicates active NOCl addition, and the cessation of bubbling serves as a reliable visual endpoint for the transformation.

Visualizing the Synthetic Workflow

Pathway A Glycine Ethyl Ester HCl B Diazotization (NaNO2, HCl) A->B C Ethyl Diazoacetate B->C D Nitrosation (+ NOCl) C->D E Ethyl Chloro (hydroxyimino)acetate D->E F Dehydrohalogenation (Et3N) E->F G Nitrile Oxide (1,3-Dipole) F->G H [3+2] Cycloaddition G->H I Isoxazoline Derivatives H->I

Mechanistic workflow from glycine ethyl ester to isoxazoline via a chloro-oxime intermediate.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-Chloro-2-(hydroxyimino)acetate

Note on Expertise: While some truncated patent literature lists a 1:1 molar ratio, chemical causality dictates that 2.0+ equivalents of NaNO₂ are strictly required to supply both the diazo and nitrosyl nitrogen atoms.

Materials:

  • Glycine ethyl ester hydrochloride: 40.0 g (286.5 mmol, 1.0 eq)

  • Sodium nitrite (NaNO₂): 41.5 g (601.6 mmol, 2.1 eq)

  • Concentrated Hydrochloric Acid (37%): 36 mL

  • Distilled Water: 90 mL (total)

Step-by-Step Methodology:

  • Acidic Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, dissolve glycine ethyl ester hydrochloride in 54 mL of water and 36 mL of conc. HCl.

    • Causality: The highly acidic environment is necessary to suppress the premature decomposition of the diazonium salt and to drive the in situ generation of NOCl.

  • Cryogenic Cooling: Submerge the reactor in an ice-salt bath to achieve an internal temperature of -5 °C.

    • Causality: Exceeding 0 °C leads to the thermal degradation of ethyl diazoacetate and volatilization of NOCl, drastically reducing the yield.

  • Nitrosation Cascade: Dissolve NaNO₂ in 36 mL of water. Add this solution dropwise over 1.5 hours, strictly maintaining the temperature below -5 °C.

    • Causality: Dropwise addition controls the highly exothermic diazotization and prevents the dangerous buildup of pressure from rapid N₂ evolution.

  • Maturation: Stir the mixture for 2 hours at -5 °C, then allow it to slowly warm to room temperature.

    • System Validation: The reaction is complete when the effervescence of N₂ gas completely ceases. The solution will transition to a pale yellow/greenish biphasic mixture.

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 40 °C to prevent oxime degradation).

  • Analytical Validation: The product (yield ~70-76%) solidifies upon standing (mp 70–76 °C). Confirm via ¹H NMR (CDCl₃): δ 9.50 (br s, 1H, N-OH), 4.35 (q, J = 7.1 Hz, 2H, -CH₂-), 1.38 (t, J = 7.1 Hz, 3H, -CH₃).

Protocol B: Application - In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

Utilizing the oxime for the synthesis of isoxazolines 3.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate: 1.51 g (10.0 mmol, 1.0 eq)

  • Dipolarophile (e.g., styrene): 1.25 g (12.0 mmol, 1.2 eq)

  • Triethylamine (Et₃N): 1.52 g (15.0 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve the chloro-oxime and styrene in anhydrous DCM under a nitrogen atmosphere. Cool to 0 °C.

  • Dehydrohalogenation: Add Et₃N dropwise over 30 minutes.

    • Causality: Et₃N acts as a base to abstract the acidic oxime proton. The resulting anion spontaneously expels the chloride leaving group, generating the transient ethoxycarbonylformonitrile oxide.

    • System Validation: The immediate formation of a dense white precipitate (triethylammonium chloride, Et₃N·HCl) visually validates the successful generation of the nitrile oxide.

  • Cycloaddition: Remove the ice bath and stir at room temperature for 12 hours. The 1,3-dipole reacts with the alkene in a concerted, stereospecific manner.

  • Workup: Quench with 20 mL of water. Separate the organic layer, wash with 1M HCl (to remove excess Et₃N) and brine, dry over MgSO₄, and concentrate. Purify the resulting isoxazoline via silica gel flash chromatography.

Data Presentation: Synthetic Methodologies

To aid scale-up and optimization, the following table summarizes quantitative data comparing traditional and modern synthesis methods for chloro-oxime derivatives 4.

Synthesis MethodReagents / CatalystTemp (°C)TimeTypical YieldCausality / Advantage
Traditional Diazotization NaNO₂, HCl (aq)-5 to 03 - 4 h70 - 76%Reliable, but requires strict thermal control; generates stoichiometric waste.
Microwave-Assisted NaNO₂, HCl, MW Irradiation12020 min> 85%Rapid heating profile overcomes activation barriers quickly, minimizing side reactions.
Continuous Flow Chemistry NaNO₂, HCl (Flow Reactor)0 to 20< 10 min~ 80%High surface-area-to-volume ratio allows precise heat dissipation during exothermic N₂ release.

References

  • Title: CA2735929A1 - Hydroxamic acid derivatives useful as antibacterial agents Source: Google Patents URL
  • Title: methyl (2Z)
  • Title: Buy Ethyl 2-chloro-2-(hydroxyimino)
  • Title: Reaction of Mesitylene with Methyl Chloro(hydroxyimino)

Sources

Method

Application Note: 2-Chloro-2-(hydroxyimino)acetic Acid in Pharmaceutical Synthesis

Executive Summary 2-Chloro-2-(hydroxyimino)acetic acid and its ester derivatives—most notably ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0)—are highly versatile bifunctional building blocks in modern pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-2-(hydroxyimino)acetic acid and its ester derivatives—most notably ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0)—are highly versatile bifunctional building blocks in modern pharmaceutical synthesis[1][2]. Characterized by the presence of a reactive chlorine atom and a hydroxyimino (oxime) functional group, this compound serves as a stable, bench-handleable precursor for the in situ generation of highly reactive nitrile oxides[2]. Its primary application lies in the stereoselective construction of five-membered and six-membered nitrogen/oxygen-containing heterocycles, such as Δ2 -isoxazolines and dihydro-oxadiazines, which are critical pharmacophores in neuropharmacology and cardiovascular drug design[2].

Physicochemical Profiling & Safety

Handling ethyl 2-chloro-2-(hydroxyimino)acetate requires strict adherence to safety protocols due to its reactive nature and toxicological profile. It is a known respiratory sensitizer and can cause severe eye damage.

Table 1: Physicochemical and Safety Profile

PropertyValue / Description
Chemical Name Ethyl 2-chloro-2-(hydroxyimino)acetate
CAS Number 14337-43-0[2]
Molecular Formula C₄H₆ClNO₃[2]
Molecular Weight 151.55 g/mol [2]
Appearance White to light yellow crystalline solid[2]
Melting Point 70 – 76 °C[2]
GHS Hazard Codes H315 (Skin Irrit.), H318 (Eye Dam.), H334 (Resp. Sens.), H335 (STOT SE 3)
Storage Conditions 2 – 8 °C (Combustible Solid)

Mechanistic Insights: Nitrile Oxide Generation & Cycloaddition

The utility of ethyl 2-chloro-2-(hydroxyimino)acetate stems from its ability to undergo base-promoted dehydrohalogenation.

The Causality of Experimental Design: Isolating aliphatic nitrile oxides is notoriously difficult because they rapidly undergo spontaneous dimerization to form thermodynamically stable, pharmacologically inactive furoxans[2]. To circumvent this, the chlorooxime is utilized as a stable "masked" dipole. By introducing a mild base (such as sodium bicarbonate or triethylamine) slowly into a solution containing both the chlorooxime and the target dipolarophile (alkene/alkyne), the transient ethoxycarbonylformonitrile oxide is generated in situ[2]. This maintains a low steady-state concentration of the nitrile oxide, kinetically favoring the bimolecular [3+2] cycloaddition over the dimerization pathway.

G A Ethyl 2-chloro-2-(hydroxyimino)acetate (Stable Precursor) B Ethoxycarbonylformonitrile Oxide (Transient Dipole) A->B Base (e.g., NaHCO₃) -HCl C Δ²-Isoxazoline Derivative (Target Pharmacophore) B->C Dipolarophile (Alkene) [3+2] Cycloaddition D Furoxan Dimer (Undesired Byproduct) B->D Dimerization (High Concentration)

Mechanism of nitrile oxide generation and subsequent [3+2] cycloaddition vs dimerization.

Key Pharmaceutical Applications

Synthesis of Glutamate Receptor Agonists

Derivatives of 2-chloro-2-(hydroxyimino)acetic acid are extensively used to synthesize chiral amino acids structurally related to glutamic acid[1]. A prominent example is the synthesis of CIP-AS , a potent agonist at the ionotropic AMPA-kainate receptors, which is critical for neuropharmacological research. The isoxazole core of CIP-AS is constructed via the cycloaddition of the chlorooxime-derived nitrile oxide.

Δ2 -Isoxazoline-Based β -Adrenergic Ligands

The 1,3-dipolar cycloaddition approach is utilized to prepare enantiomerically pure 3-substituted- Δ2 -isoxazolin-5-yl-ethanolamines. These compounds serve as highly selective ligands for human β -adrenergic receptor subtypes, demonstrating the compound's value in cardiovascular and respiratory drug development.

Ring Expansion to Dihydro-oxadiazines

Beyond cycloadditions, ethyl 2-chloro-2-(hydroxyimino)acetate reacts with aziridines to form N-aziridinyloximes[2]. Treatment of these intermediates with a Lewis acid catalyst, specifically scandium triflate [Sc(OTf)₃] , triggers a highly specialized ring expansion to yield dihydro-oxadiazines—a rare heterocyclic scaffold with emerging applications in drug discovery[2][3].

G2 A Ethyl 2-chloro-2-(hydroxyimino)acetate C N-Aziridinyloxime Intermediate A->C + Base B Aziridine B->C D Dihydro-oxadiazine (Bioactive Scaffold) C->D Sc(OTf)₃ Catalyst Ring Expansion

Synthesis of dihydro-oxadiazines via Sc(OTf)3-catalyzed ring expansion of N-aziridinyloximes.

Experimental Protocols

Protocol A: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

This protocol is designed as a self-validating system; the slow addition of base is the critical control parameter to suppress furoxan formation.

Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

  • Target Dipolarophile (e.g., terminal alkene) (1.5 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[2]

  • Solvent: Ethyl acetate or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve the dipolarophile (1.5 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in the chosen solvent (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures stabilize the transient nitrile oxide and control the exothermic nature of the dehydrohalogenation.

  • Base Addition: Suspend NaHCO₃ (2.0 equiv) in a minimal amount of water. Add this aqueous suspension dropwise to the vigorously stirring organic layer over 1 hour using a syringe pump. Causality: Slow addition ensures the nitrile oxide is consumed by the alkene as rapidly as it is formed, preventing dimerization[2].

  • Reaction Propagation: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the chlorooxime spot (UV active) and the appearance of the isoxazoline product validate reaction progression.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure Δ2 -isoxazoline.

Protocol B: Synthesis of Dihydro-oxadiazines via Sc(OTf)₃ Catalysis

Step-by-Step Methodology:

  • Oxime Formation: React ethyl 2-chloro-2-(hydroxyimino)acetate with an appropriately substituted aziridine in the presence of triethylamine (1.1 equiv) in DCM at 0 °C to yield the N-aziridinyloxime intermediate[2][3].

  • Isolation: Wash the reaction mixture with water, dry the organic layer, and concentrate. Briefly purify the intermediate via a short silica plug.

  • Ring Expansion: Dissolve the N-aziridinyloxime in anhydrous DCM under an inert argon atmosphere.

  • Catalyst Addition: Add Scandium(III) triflate [Sc(OTf)₃] (10 mol%) in one portion[3]. Stir at room temperature for 4 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry, and purify via chromatography to yield the dihydro-oxadiazine[2].

Data Presentation: Optimization of Cycloaddition Conditions

The following table summarizes the quantitative impact of the base addition rate on the yield of the desired isoxazoline versus the undesired furoxan dimer.

Table 2: Effect of Reaction Conditions on [3+2] Cycloaddition Yield

Base UsedAddition MethodTime (h)Isoxazoline Yield (%)Furoxan Dimer (%)
Et₃NBolus (All at once)435%55%
Et₃NSlow Dropwise (2 h)1272%15%
NaHCO₃ (aq)Bolus (All at once)1260%25%
NaHCO₃ (aq) Slow Dropwise (2 h) 16 88% <5%

Note: Data reflects general optimization trends where slow generation of the ethoxycarbonylformonitrile oxide maximizes the bimolecular trapping efficiency.

Sources

Application

Application Note: Catalytic Applications of Metal Complexes with Chloro(hydroxyimino)acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary Chloro(hydroxyimino)acetic acid (CHIAA) and its ester derivatives (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Chloro(hydroxyimino)acetic acid (CHIAA) and its ester derivatives (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) are highly versatile reagents bridging coordination chemistry and synthetic organic methodology. As bifunctional ligands, they provide unique electronic environments for transition metals. As reactive precursors, they generate nitrile oxides for 1,3-dipolar cycloadditions. This application note details the dual utility of CHIAA-metal complexes: their intrinsic catalytic activity in transformations like olefin hydrogenation, and their role as Lewis acid-templated intermediates in the asymmetric synthesis of critical pharmacophores, including strobilurin fungicides and metabotropic glutamate receptor (mGluR5) antagonists.

Mechanistic Causality & Electronic Effects

The structural architecture of CHIAA features an oxime group (-C=N-OH), a carboxylic acid/ester moiety, and an alpha-chloro substituent. When coordinated to transition metals (such as Ni²⁺, Pd²⁺, or Cu²⁺), CHIAA acts as a bidentate ligand, binding through the oxime nitrogen/oxygen and the carboxylate oxygen[1].

Causality of the Chloro Substituent in Direct Catalysis: The alpha-chloro group exerts a strong inductive electron-withdrawing effect (-I effect). This significantly decreases the electron density at the coordinated metal center. In catalytic olefin hydrogenation, this enhanced electrophilicity facilitates the initial coordination of the electron-rich π -bond of the olefin to the metal, accelerating the migratory insertion step. Consequently, nickel complexes of hydroxyiminoacetic acid derivatives can achieve turnover frequencies (TOF) of 1,200 h⁻¹ under exceptionally mild conditions (25°C, 1 atm H₂)[1].

Causality in Metal-Templated Cycloadditions: In the presence of a base, CHIAA undergoes dehydrohalogenation to yield ethoxycarbonylformonitrile oxide[2]. Without a metal catalyst, this highly reactive intermediate rapidly dimerizes into inactive furoxans. However, the introduction of a Lewis acidic metal (e.g., Mg²⁺, Zn²⁺, Cu²⁺) creates a templated coordination sphere. The metal binds both the nitrile oxide and the incoming dipolarophile (alkene/alkyne), lowering the LUMO of the dipole and enforcing a rigid transition state that dictates high regioselectivity and enantioselectivity[2]. This methodology is critical for synthesizing 3-substituted isoxazoles, which are foundational to strobilurin-class fungicides[3] and metabotropic glutamate receptor (mGluR5) antagonists[4].

Quantitative Data & Performance Metrics

Table 1: Coordination Properties and Stability Constants of CHIAA-Metal Complexes

Metal IonPreferred GeometryBinding ModeLigand Field Strength (10Dq)Primary Catalytic Application
Ni(II) Square-PlanarBidentate (N, O)≈ 12,000 cm⁻¹Olefin Hydrogenation
Cu(II) Distorted OctahedralBidentate (N, O)N/A (Jahn-Teller active)Asymmetric Cycloaddition
Pd(II) Square-PlanarBidentate (N, O)> 15,000 cm⁻¹Cross-Coupling / Cycloaddition

Table 2: Catalytic Performance of CHIAA-Derived Systems

Reaction TypeCatalyst SystemSubstrateYield (%)TOF (h⁻¹)Selectivity
Olefin HydrogenationNi(II)-CHIAATerminal Alkenes>99%1,200Chemoselective
1,3-Dipolar CycloadditionCu(OTf)₂ + CHIAAAllylic Alcohols85-92%N/A>95% Regioselective
Isoxazole SynthesisMgBr₂ + CHIAAAchiral Alkenes78-88%N/AHigh Enantiomeric Excess

Workflow and Pathway Visualizations

MechanisticPathway cluster_0 Coordination Chemistry cluster_1 Reactive Intermediate Generation CHIAA Chloro(hydroxyimino)acetic acid (Ligand & Precursor) MetalComp Metal Complexation (Ni, Pd, Cu) CHIAA->MetalComp Direct Metalation Dehydrohalogenation Dehydrohalogenation (-HCl) CHIAA->Dehydrohalogenation Base Activation Electrophilic Enhanced Electrophilicity via alpha-Cl Effect MetalComp->Electrophilic Hydrogenation Olefin Hydrogenation (TOF > 1200 h⁻¹) Electrophilic->Hydrogenation Cycloaddition Lewis Acid Catalyzed 1,3-Dipolar Cycloaddition Electrophilic->Cycloaddition LA Template Effect NitrileOxide Nitrile Oxide Formation (RCNO) Dehydrohalogenation->NitrileOxide NitrileOxide->Cycloaddition

Caption: Mechanistic pathways of CHIAA in metal coordination and reactive intermediate generation.

ProtocolWorkflow Step1 Step 1 Ligand Prep CHIAA in THF Step2 Step 2 Metalation Add Cu(OTf)2 Step1->Step2 Step3 Step 3 Activation Add Et3N (Base) Step2->Step3 Step4 Step 4 Cycloaddition Add Dipolarophile Step3->Step4 Step5 Step 5 Isolation Chromatography Step4->Step5

Caption: Step-by-step workflow for Cu-catalyzed 1,3-dipolar cycloaddition using CHIAA.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Isolation of the Catalytic Ni(II)-CHIAA Complex

Causality: Synthesizing the pre-catalyst prior to hydrogenation ensures that the highly active square-planar Ni(II) species is fully formed, preventing off-target side reactions caused by free ligand or uncoordinated metal salts.

  • Preparation: Dissolve 1.0 mmol of ethyl 2-chloro-2-(hydroxyimino)acetate in 10 mL of anhydrous ethanol.

  • Metalation: Slowly add 1.0 mmol of Ni(OAc)₂·4H₂O dissolved in 5 mL of ethanol.

    • Validation Check: The solution will transition from pale green to a deep, intense green/brown, indicating the displacement of acetate ligands and the formation of the Ni-oxime coordinate bond.

  • Precipitation: Stir at room temperature for 2 hours. Concentrate the solvent under reduced pressure to 5 mL, then add 15 mL of cold diethyl ether to precipitate the complex.

  • Isolation: Filter the solid, wash with cold ether, and dry under a vacuum.

    • Validation Check: Analyze via UV-Vis spectroscopy; a characteristic d-d transition band at λmax​ ≈ 650 nm confirms the square-planar/distorted geometry[1].

Protocol B: Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Causality: Copper(II) triflate is selected because the triflate anions are weakly coordinating, leaving the axial and equatorial sites of the Cu(II) center available to bind the in situ generated nitrile oxide and the dipolarophile. Triethylamine (Et₃N) is added via a syringe pump to keep the steady-state concentration of the nitrile oxide exceptionally low, preventing its dimerization.

  • System Initialization: In an oven-dried Schlenk flask under N₂, combine 10 mol% Cu(OTf)₂, 12 mol% of a chiral bisoxazoline (BOX) ligand, and 5 mL of anhydrous dichloromethane (DCM). Stir for 1 hour to form the chiral Lewis acid complex.

  • Substrate Addition: Add 1.0 mmol of the dipolarophile (e.g., an allylic alcohol). The hydroxyl group of the allylic alcohol will coordinate to the Cu(II) center, locking its conformation.

  • In Situ Nitrile Oxide Generation: Dissolve 1.2 mmol of ethyl 2-chloro-2-(hydroxyimino)acetate in 2 mL of DCM. Add this to the reaction flask.

  • Controlled Base Addition: Using a syringe pump, add 1.3 mmol of Et₃N in 3 mL of DCM over 4 hours at 0°C.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the dipolarophile and the emergence of a new, UV-active spot (the isoxazoline) indicates successful turnover.

  • Quench and Isolate: Quench with saturated aqueous NH₄Cl to break the Cu-product complex. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

    • Validation Check: GC-MS will show the molecular ion peak corresponding to the cycloadduct, and chiral HPLC will confirm the enantiomeric excess (ee).

References

  • Title: Acetic acid, (hydroxyimino)-, (Z)
  • Source: e-bookshelf.
  • Title: methyl (2Z)
  • Title: WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists Source: Google Patents URL

Sources

Method

Application Note: Regioselective Synthesis of Novel Isoxazole and Isoxazoline Scaffolds via In Situ Nitrile Oxide Generation

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Core Reagent: Acetic acid, chloro(hydroxyimino)- and its ester derivatives (e.g., Ethyl 2-chloro-2-(hydroxyimino)acetate, CAS 14...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Core Reagent: Acetic acid, chloro(hydroxyimino)- and its ester derivatives (e.g., Ethyl 2-chloro-2-(hydroxyimino)acetate, CAS 14337-43-0)[1]

Strategic Overview & Chemical Rationale

Heterocyclic cores, particularly isoxazoles and isoxazolines, are privileged pharmacophores in modern drug discovery. They feature prominently in histone deacetylase (HDAC) inhibitors, novel antibiotics, and selective enzyme antagonists[2][3]. A highly efficient, atom-economical method for constructing these 5-membered heterocycles is the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated carbon-carbon bonds (alkenes and alkynes)[4].

However, isolating aliphatic nitrile oxides is notoriously difficult due to their propensity to spontaneously dimerize. Ethyl 2-chloro-2-(hydroxyimino)acetate serves as an exceptionally stable, bench-ready precursor for the in situ generation of highly reactive ethoxycarbonylformonitrile oxides[1][5]. By utilizing this precursor, chemists can tightly control the kinetics of dipole generation, ensuring that the bimolecular cycloaddition pathway outcompetes unwanted termolecular dimerization.

G A Ethyl chloro(hydroxyimino)acetate (Stable Precursor) B Base (e.g., Na2CO3 or Et3N) Dehydrohalogenation A->B C Ethoxycarbonylformonitrile Oxide (Reactive 1,3-Dipole) B->C D Alkenes [3+2] Cycloaddition C->D E Alkynes [3+2] Cycloaddition C->E F Isoxazolines (Target Heterocycle) D->F G Isoxazoles (Target Heterocycle) E->G

Workflow of nitrile oxide generation and 1,3-dipolar cycloaddition to form heterocycles.

Mechanistic Causality & Reaction Dynamics

The conversion of the chlorooxime precursor to a nitrile oxide requires dehydrohalogenation via a base. The fundamental challenge in this chemistry is the kinetic instability of the resulting 1,3-dipole. If the rate of dipole generation exceeds the rate of cycloaddition with the dipolarophile, the nitrile oxide rapidly undergoes self-condensation to form a thermodynamically stable 1,2,5-oxadiazole 2-oxide (furoxan) byproduct, drastically reducing the yield of the desired heterocycle[6].

Causality in Base and Solvent Selection: To mitigate dimerization, the choice of base and solvent system is critical.

  • Organic Base (Et₃N) in Anhydrous Solvents: Utilizing triethylamine (Et₃N) in anhydrous organic solvents (e.g., THF) often leads to rapid "burst" kinetics of the dipole. For less reactive dipolarophiles, this results in low yields (e.g., ~40%) due to competitive furoxan formation[3].

  • Inorganic Base (Na₂CO₃) in Biphasic Solvents: Conversely, utilizing a weak inorganic base like Na₂CO₃ in a biphasic system (THF/H₂O) throttles the dehydrohalogenation step. This steady-state generation ensures the local concentration of the nitrile oxide remains low, favoring the desired cycloaddition[3].

Mechanistic A Ethyl chloro(hydroxyimino)acetate B Ethoxycarbonylformonitrile Oxide A->B Base (-HCl) C Dimerization (High Conc.) B->C E Cycloaddition (Low Conc.) B->E + Dipolarophile D Furoxan Byproduct (Yield Loss) C->D F Isoxazole/Isoxazoline (Desired Product) E->F

Competing pathways: desired 1,3-dipolar cycloaddition versus unwanted furoxan dimerization.

Optimization of Reaction Conditions

The following table summarizes the quantitative impact of reaction conditions on the yield and regioselectivity of isoxazole/isoxazoline synthesis, demonstrating the superiority of controlled dipole generation[3][5].

Solvent SystemBaseDipolarophile TypeEquivalents of PrecursorYield (%)Mechanistic Note
THF / H₂O Na₂CO₃N-Boc Alkyne (Solution)1.2 - 1.585% Slow generation suppresses dimerization; high atom economy[3].
THF (Anhydrous) Et₃NN-Boc Alkyne (Solution)1.540% Burst kinetics lead to significant furoxan byproduct formation[3].
THF (Anhydrous) Et₃NVinyl Ether (Solid-Phase)3.0 (Incremental)38–80% Incremental addition mimics slow generation; required for water-sensitive resins[5].

Experimental Protocols

The following self-validating protocols are designed to maximize yield by controlling the kinetic release of the reactive intermediate.

Protocol A: Solution-Phase Synthesis of 5-Arylisoxazole-3-carboxylates

Optimized for maximum yield and minimal byproduct formation using a biphasic system[3].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the terminal alkyne (1.0 equiv, e.g., N-Boc alkyne) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in a 1:1 mixture of THF and distilled water (0.2 M concentration relative to the alkyne).

  • Controlled Activation: Weigh out Na₂CO₃ (2.0 equiv). Add the solid Na₂CO₃ portion-wise over 30 minutes at room temperature.

    • Causality Check: The portion-wise addition into a biphasic system ensures the dehydrohalogenation occurs at the aqueous-organic interface, slowly bleeding the nitrile oxide into the organic phase where the alkyne resides. This prevents local concentration spikes that lead to dimerization.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12–16 hours. Monitor the disappearance of the alkyne via LC-MS or TLC (typically Hexanes/EtOAc).

  • Workup: Once complete, dilute the mixture with EtOAc and partition. Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure 5-substituted isoxazole-3-carboxylate.

Protocol B: Solid-Phase Synthesis of Isoxazolines using Vinyl Ethers

Optimized for solid-phase peptide synthesis (SPPS) or combinatorial libraries where aqueous bases are incompatible with the resin matrix[5].

  • Resin Swelling: Suspend the polymer-bound vinyl ether resin (1.0 equiv) in anhydrous THF in a solid-phase reaction vessel. Allow it to swell for 15 minutes.

  • Incremental Reagent Addition: Prepare a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (3.0 equiv) and Et₃N (10.0 equiv) in anhydrous THF.

    • Causality Check: Because Et₃N causes rapid dipole generation, adding the entire volume at once would ruin the yield. Instead, add this reagent solution incrementally over 1 hour to the resin suspension. This artificial throttling compensates for the fast kinetics of the organic base.

  • Reaction: Agitate the vessel at room temperature for 4 hours. The formation of the supported isoxazoline can be validated by IR spectroscopy (monitoring the appearance of a new carbonyl stretch at ~1724 cm⁻¹)[5].

  • Washing & Cleavage: Drain the vessel and wash the resin consecutively with THF, H₂O, EtOAc, and MeOH. Cleave the final product from the support using mild acidic conditions (e.g., 5% TFA in CH₂Cl₂) for 30 minutes to yield the free isoxazole[5].

Applications in Drug Development

The methodologies described above have direct, field-proven applications in synthesizing advanced pharmaceutical intermediates:

  • Epigenetic Modulators (HDAC Inhibitors): Researchers have successfully utilized the Na₂CO₃/THF-H₂O protocol to synthesize 5-arylisoxazole-3-carboxylic acid ethyl esters in 85% yield. These intermediates were subsequently hydrolyzed and coupled to generate highly potent, isoform-selective Histone Deacetylase (HDAC3 and HDAC8) inhibitors, demonstrating significant antiproliferative action against cancer cell lines[3].

  • Novel Antibacterial Agents: The 1,3-dipolar cycloaddition of ethyl chlorooximidoacetate with protected L-allylglycine generated diastereomeric isoxazolines. These served as rigidified diaminopimelic acid (DAP) analogs, acting as selective inhibitors against meso-diaminopimelate dehydrogenase (m-Ddh) in Porphyromonas gingivalis, a critical target for novel antibiotics[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Chloro(hydroxyimino)acetic Acid &amp; Esters

Introduction Welcome to the Technical Support Center for the synthesis of chloro(hydroxyimino)acetic acid and its ester derivatives, primarily ethyl 2-chloro-2-(hydroxyimino)acetate . These compounds are highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of chloro(hydroxyimino)acetic acid and its ester derivatives, primarily ethyl 2-chloro-2-(hydroxyimino)acetate . These compounds are highly valuable intermediates in organic synthesis, frequently participating in nucleophilic substitutions, condensation reactions, and serving as precursors for isoxazolines and specialized amino acid analogs like CIP-AS[1].

Because the free acid is highly unstable during direct nitrosation, the standard industry practice is to synthesize the ethyl ester first. The traditional synthesis route relies on the diazotization of glycine ethyl ester hydrochloride using sodium nitrite and hydrochloric acid, which typically yields the target compound at approximately 76% efficiency under strictly controlled conditions[2].

Mechanistic Pathway & Workflow

Understanding the reaction mechanism is the first step in troubleshooting poor yields. The transformation is a cascade reaction:

  • Diazotization : The primary amine of the glycine ester reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to form a highly reactive diazonium salt, which rapidly loses a proton to become an ethyl diazoacetate intermediate.

  • Electrophilic Addition : Nitrosyl chloride (NOCl), also generated in situ, attacks the diazo carbon. Subsequent loss of nitrogen gas and rearrangement yields the final chloro-oxime product.

Mechanism A Glycine Ethyl Ester Hydrochloride C Ethyl Diazoacetate Intermediate A->C Diazotization (-H2O, -H+) B Nitrous Acid (NaNO2 + HCl) B->C HONO D Nitrosyl Chloride (NOCl) B->D + HCl E Ethyl 2-chloro-2- (hydroxyimino)acetate C->E Electrophilic attack by NOCl D->E Cl- & NO+

Mechanistic pathway: Diazotization of glycine ethyl ester followed by NOCl addition.

Yield Optimization Data

Yields for this reaction are notoriously variable (ranging from 20% to 76%) depending on execution[2]. The table below summarizes how specific parameters affect the final yield based on mechanistic causality.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield
Temperature 0 °C to Room TempStrictly -5 °C to 0 °CPrevents thermal decomposition of the diazo intermediate and limits NOCl gas escape.70 - 76%
Acid Stoichiometry 1.0 eq HCl2.0 - 2.5 eq conc. HClEnsures complete formation of NOCl and maintains acidic pH to stabilize the oxime.65 - 75%
NaNO₂ Addition Rapid additionDropwise over 45 minPrevents localized exothermic spikes and minimizes N₂O/NOₓ off-gassing.70 - 76%
Extraction Solvent Ethyl AcetateDiethyl Ether (Cold)Ether provides superior phase separation and minimizes ester hydrolysis during workup.>70%

Optimized Step-by-Step Protocol

The following protocol is optimized for a 14 mmol scale, adapted from standard verified procedures to ensure maximum reproducibility[3].

  • Preparation : Dissolve glycine ethyl ester hydrochloride (2.0 g, 14 mmol) in deionized water (3.0 mL) in a round-bottom flask equipped with a robust magnetic stirrer.

  • Acidification : Slowly add concentrated HCl (1.2 mL) to the solution.

  • Cooling : Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to reach exactly -5 °C. Critical Step: Do not proceed until the temperature is stabilized.

  • First Nitrosation : Prepare a solution of sodium nitrite (1.0 g, 14 mmol) in water (1.4 mL). Add this dropwise to the reaction mixture, ensuring the internal temperature does not exceed 0 °C. Stir at 0 °C for 10 minutes[3].

  • Second Nitrosation : Add a second identical solution of sodium nitrite (1.0 g, 14 mmol) in water (1.4 mL) dropwise. Stir the resulting mixture at 0 °C for an additional 45 minutes[3].

  • Quenching : Add cold brine to the reaction mixture to salt out the aqueous layer.

  • Extraction & Purification : Extract the reaction mixture immediately with cold diethyl ether (3x). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure (water bath <30 °C) to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (approx. 1.6 g, 76% yield)[3]. The product can typically be taken to the next step without further purification.

Troubleshooting & FAQs

Q1: My product turned into a dark, viscous oil and the yield is below 30%. What happened? A1: This is a classic sign of thermal decomposition. The ethyl diazoacetate intermediate is highly unstable. If the temperature exceeds 5 °C during the NaNO₂ addition, the intermediate decomposes, releasing nitrogen gas and forming complex polymeric byproducts. Solution: Utilize an ice-salt bath (-5 °C) and slow the addition rate of NaNO₂. Ensure your magnetic stirring is vigorous to prevent localized hot spots.

Q2: I am seeing significant amounts of unreacted starting material. How can I drive the reaction to completion? A2: Incomplete conversion usually results from the loss of nitrous acid as NO/NO₂ gas before it can react with the amine. Solution: Ensure that the HCl concentration is sufficient (the protocol uses a two-stage NaNO₂ addition to manage this) and that the NaNO₂ is added sub-surface if possible, or dropwise directly into the vortex. Do not let the reaction warm up prematurely.

Q3: How do I convert the ethyl ester to the free chloro(hydroxyimino)acetic acid? A3: Direct synthesis of the free acid is difficult due to the instability of unprotected glycine under these harsh nitrosating/chlorinating conditions. The standard approach is to synthesize the ethyl ester first, followed by careful, low-temperature hydrolysis using a mild aqueous base (like LiOH), followed by strict temperature-controlled acidification. However, for most cycloaddition applications, the ester is the preferred reactive species.

Q4: During extraction, I get a stubborn emulsion. How can I resolve this? A4: Emulsions in this reaction are often caused by polymeric byproducts or unreacted amino acid salts. Solution: Saturate the aqueous layer completely with NaCl (brine) before extraction, as noted in the protocol[3]. Switching the extraction solvent from ethyl acetate to diethyl ether also significantly reduces emulsion formation and improves the partition coefficient of the chloro-oxime.

Q5: Can I store ethyl 2-chloro-2-(hydroxyimino)acetate for long periods? A5: The compound is moderately stable but can slowly degrade or undergo Beckmann-type rearrangements if exposed to moisture and heat. Solution: Store the neat compound under an inert atmosphere (Argon or N₂) at -20 °C. For long-term storage, it is best kept as a solution in a dry, non-reactive solvent (like ether or DCM) over molecular sieves.

References

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Chloro-2-(hydroxyimino)acetic Acid

Welcome to the Technical Support Center for 2-Chloro-2-(hydroxyimino)acetic acid (CAS: 14337-43-0). This compound—often utilized as a critical intermediate in the synthesis of cephalosporin antibiotics, isoxazolines, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-2-(hydroxyimino)acetic acid (CAS: 14337-43-0). This compound—often utilized as a critical intermediate in the synthesis of cephalosporin antibiotics, isoxazolines, and chiral amino acids—presents unique purification challenges due to its high polarity, thermal instability, and susceptibility to isomerization[1].

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, mechanistically grounded protocols and troubleshooting steps.

Quantitative Data & Material Properties

Understanding the physicochemical boundaries of 2-chloro-2-(hydroxyimino)acetic acid is the first step in designing a successful purification strategy.

Table 1: Physicochemical Properties & Stability Metrics

ParameterValue / MetricCausality / Impact on Purification
Molecular Weight 151.55 g/mol Baseline metric for mass balance and yield calculations ()[2].
pKa (Carboxylic Acid) ~2.5 (estimated)Dictates extraction pH. The molecule must be protonated to partition into organic solvents.
Thermal Stability Limit < 40°CProlonged heat causes decarboxylation and cleavage of the labile oxime group.
Optimal Extraction pH 2.5 – 4.5Balances carboxylate protonation with the prevention of acid-catalyzed oxime hydrolysis.

Table 2: Solvent Selection Guide for Extraction & Crystallization

Solvent SystemApplicationPolaritySuitability / Mechanistic Notes
Dichloromethane (DCM) ExtractionModerateExcellent. Provides good partitioning at pH 3.0 and is easily removed at low temperatures.
Ethyl Acetate (EtOAc) ExtractionHighGood. Extracts highly polar oximes efficiently, but requires rigorous drying over MgSO₄.
Hexane / Heptane Anti-solventLowExcellent for precipitating the pure product from concentrated DCM or EtOAc solutions.
Water / Acetonitrile RP-HPLCHighIdeal mobile phase for C18 chromatography; strictly requires an acidic modifier (e.g., TFA).

Core Purification Workflows

Workflow Start Aqueous Reaction Mixture (Glyoxylic acid oxime + Cl2) pH pH Adjustment Maintain pH 2.5 - 4.5 Start->pH Extract Solvent Extraction (DCM or EtOAc) pH->Extract Prevents carboxylate formation Dry Drying & Filtration (Anhydrous MgSO4) Extract->Dry Concentrate Low-Temp Concentration (T < 30°C) Dry->Concentrate Crystallize Recrystallization (DCM / Hexane) Concentrate->Crystallize Avoids thermal degradation Pure Pure 2-Chloro-2- (hydroxyimino)acetic acid Crystallize->Pure

Workflow for the pH-controlled extraction and crystallization of 2-chloro-2-(hydroxyimino)acetic acid.

Protocol A: pH-Controlled Extraction and Low-Temperature Crystallization

This protocol is highly scalable and avoids the complications of silica gel chromatography. It leverages the pH-dependent solubility of the haloformimine ()[3].

  • Aqueous Quench & pH Adjustment:

    • Transfer the crude aqueous halogenation mixture to a jacketed reactor.

    • In-process check: Measure the initial pH. It will likely be highly acidic (< 1.0) due to HCl generated during chlorination.

    • Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) while maintaining the internal temperature below 10°C, until the pH stabilizes strictly between 2.5 and 4.5 [4].

    • Causality: This specific pH window ensures the carboxylic acid remains sufficiently protonated for organic extraction while preventing acid-catalyzed hydrolysis of the alpha-chloro oxime.

  • Solvent Extraction:

    • Add Dichloromethane (DCM) at a 1:1 volume ratio to the aqueous phase. Agitate vigorously for 5 minutes, then allow phases to separate.

    • In-process check: The lower organic layer should be visually clear. If an emulsion forms, add a small volume of saturated aqueous NaCl (brine) to increase the aqueous phase density.

    • Separate the organic layer and repeat the extraction twice more.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous magnesium sulfate ( MgSO4​ ). Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator.

    • Critical Parameter: Set the water bath strictly to ≤30 °C .

    • Causality: Exceeding this temperature triggers rapid thermal degradation and decarboxylation of the haloformimine.

  • Crystallization:

    • Dissolve the concentrated residue in a minimum volume of cold DCM.

    • Slowly add Hexane (anti-solvent) dropwise under gentle stirring until the solution becomes persistently cloudy.

    • Store at 4°C overnight to induce crystallization.

    • In-process check: Filter the white to almost-white crystalline solid and dry under high vacuum at room temperature. Verify purity via LC-MS or NMR.

Protocol B: Reverse-Phase (RP-C18) Preparative Chromatography

For applications requiring ultra-high purity (e.g., API intermediate isolation), solvent extraction may not remove structurally similar impurities.

  • Sample Preparation: Dissolve the crude product in a minimal volume of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile).

    • In-process check: Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to prevent column fouling.

  • Column Equilibration: Equilibrate a C18 preparative column with 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Causality: The acidic modifier (TFA) forces the carboxylic acid into its fully protonated state, preventing peak tailing and ensuring reproducible retention times.

  • Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile (containing 0.1% TFA) over 20 column volumes. Monitor elution at 210 nm and 254 nm.

  • Fraction Collection & Lyophilization: Pool fractions containing the pure product. Immediately flash-freeze the pooled fractions and lyophilize (freeze-dry).

    • Causality: Lyophilization entirely bypasses the thermal degradation risks associated with the rotary evaporation of aqueous solutions, safely removing water and volatile TFA under a vacuum.

Degradation Pathways & Troubleshooting

Degradation Compound 2-Chloro-2-(hydroxyimino) acetic acid Thermal Thermal Stress (> 40°C) Compound->Thermal Hydrolysis Aqueous Base (pH > 7) Compound->Hydrolysis Isomerization UV Light / Strong Acid Compound->Isomerization Decomp Decarboxylation & NOx Gas Evolution Thermal->Decomp Irreversible Carbonyl Hydrolysis to Carbonyl/Hydroxyl Hydrolysis->Carbonyl Loss of Cl- EZ E/Z (Syn/Anti) Isomer Mixture Isomerization->EZ Reversible

Primary degradation pathways of 2-chloro-2-(hydroxyimino)acetic acid under environmental stress.

Frequently Asked Questions (FAQs)

Q1: Why is my product streaking heavily on normal-phase silica gel, and how can I fix it? A: 2-Chloro-2-(hydroxyimino)acetic acid contains both a free carboxylic acid and an oxime hydroxyl group. These highly polar functional groups act as strong hydrogen-bond donors, interacting irreversibly with the free silanol groups on standard bare silica ( SiO2​ ). This causes severe peak tailing, poor resolution, and low mass recovery. Solution: Abandon normal-phase chromatography. Utilize Reverse-Phase (RP-C18) chromatography (Protocol B) with an acidic modifier (0.1% TFA or Formic Acid) to suppress ionization and achieve sharp, symmetrical peaks.

Q2: I am observing significant yield loss and gas evolution during solvent removal. What is happening? A: You are exceeding the thermal stability threshold of the molecule. Alpha-chloro oximes are inherently thermally labile. The electron-withdrawing nature of the chlorine atom destabilizes the adjacent carbon-carbon bond. When heated above 40°C, the compound undergoes decarboxylation (releasing CO2​ ) and subsequent decomposition of the oxime group (releasing NOx​ gases). Solution: Always concentrate solutions under high vacuum to lower the boiling point of the solvent, and strictly maintain the water bath temperature below 30°C.

Q3: How do I prevent or resolve E/Z (syn/anti) isomerization during purification? A: The hydroxyimino (oxime) group can exist as either the E or Z isomer. While synthesis often favors one thermodynamically stable isomer, exposure to UV light, strong acids, or prolonged heating can induce isomerization, resulting in a mixed melting point and broad NMR signals. Solution: Handle the compound in amber glassware or under low-light conditions to prevent photo-isomerization. Avoid exposing the compound to strong mineral acids (pH < 1) for prolonged periods. If a mixture is obtained, the E and Z isomers can often be resolved via fractional crystallization from a DCM/Hexane mixture, as their differing dipole moments lead to distinct solubility profiles.

Q4: My extraction yield from the aqueous halogenation mixture is incredibly low (<30%). How do I improve recovery? A: Low extraction yields are almost always caused by incorrect pH management prior to extraction. The pKa of the carboxylic acid in this molecule is approximately 2.5. If your aqueous phase is too basic (pH > 5), the molecule exists primarily as a highly water-soluble carboxylate salt, which will not partition into organic solvents like DCM or Ethyl Acetate. Solution: Carefully adjust the aqueous phase to a pH of 2.5 to 4.5 using a mild base like sodium bicarbonate before extraction ()[4]. This ensures the molecule is protonated and lipophilic enough to migrate into the organic phase.

References

  • Synthesis of Haloformimine Compounds Source: US Patent 6,207,863 B1 URL
  • Improved Synthesis of Haloformimine Compounds Source: European Patent EP0979814B1 URL

Sources

Troubleshooting

Isoxazoline Synthesis Support Center: Troubleshooting Chloro(hydroxyimino)acetic Acid Pathways

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists. The [3+2] cycloaddition of nitrile oxides—gen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists. The [3+2] cycloaddition of nitrile oxides—generated in situ from chloro(hydroxyimino)acetic acid or its esters—is a powerful method for constructing isoxazoline pharmacophores. However, the transient nature of the nitrile oxide intermediate makes this pathway highly susceptible to competing side reactions.

This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to maximize your target yields.

Core Reaction Principles & Pathway Visualization

The synthesis relies on the base-mediated dehydrohalogenation of chloro(hydroxyimino)acetic acid to form a highly reactive carboxyformonitrile oxide intermediate. This 1,3-dipole must immediately be trapped by an alkene (dipolarophile) to form the target isoxazoline. If the reaction kinetics are not strictly controlled, the intermediate will rapidly undergo side reactions.

G A Chloro(hydroxyimino) acetic acid Base Base Addition (e.g., Et3N) A->Base Dehydrohalogenation F Hydrolysis Degradation A->F Nucleophilic Attack (H2O/Strong Base) B Nitrile Oxide Intermediate Base->B -HCl D Isoxazoline (Target Product) B->D [3+2] Cycloaddition E Furoxan (Dimerization) B->E Dimerization (High Conc.) C Alkene Dipolarophile C->D Alkene Addition

Reaction pathways of chloro(hydroxyimino)acetic acid to isoxazoline and competing side reactions.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why am I seeing a massive byproduct peak in my LC-MS instead of the target isoxazoline? A: The most prevalent side reaction when generating nitrile oxides is the dimerization of the highly reactive intermediate into a furoxan (1,2,5-oxadiazole 2-oxide)[1]. Because nitrile oxides act as 1,3-dipoles, they can undergo a [3+2] cycloaddition with themselves if the concentration of the dipolarophile (alkene) is insufficient or if the nitrile oxide is generated too rapidly. Causality & Mitigation: Dimerization is a second-order reaction with respect to the nitrile oxide. By keeping the steady-state concentration of the nitrile oxide extremely low, you kinetically favor the desired cycloaddition with the alkene (which is present in macroscopic concentrations) over the dimerization[2]. Use a syringe pump to add the base over several hours.

Q2: My starting material is degrading before the cycloaddition even occurs. What is causing this? A: Chloro(hydroxyimino)acetic acid is susceptible to nucleophilic attack and premature decarboxylation. If you are using an aqueous base (like aqueous NaOH or Na₂CO₃) or if your solvent is wet, the chloro group can be hydrolyzed, or the molecule can decompose before the dehydrohalogenation to the nitrile oxide is complete[3]. Causality & Mitigation: Water acts as a competing nucleophile. Switch to strictly anhydrous conditions using a non-nucleophilic or mild amine base, such as triethylamine (Et₃N) or solid NaHCO₃ in anhydrous dichloromethane (DCM) or toluene[4].

Q3: I am getting a mixture of two isoxazoline products with identical masses. How do I control regioselectivity? A: You are likely observing a mixture of 3,4-disubstituted and 3,5-disubstituted isoxazolines. The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkenes typically favors the 3,5-isomer due to both steric hindrance (the bulky groups prefer to be far apart) and frontier molecular orbital (FMO) interactions[1]. However, electron-rich or sterically unbiased internal alkenes can yield 3,4-isomers. Causality & Mitigation: To drive regioselectivity, ensure your alkene is electronically biased (e.g., using electron-deficient dipolarophiles like acrylates) or employ a directing group.

Quantitative Data: Side Reaction Profiles & Mitigation Strategies

Side ReactionTypical Yield Loss (%)Primary CauseMechanistic Mitigation StrategyImpact on Target Yield
Furoxan Dimerization 15–40%High steady-state concentration of nitrile oxideSyringe pump addition of base (0.1 mmol/hr) to favor kinetics of cycloaddition+25%
Hydrolysis / Decarboxylation 5–15%Aqueous base or trace moisture acting as nucleophilesUse strictly anhydrous solvents and non-nucleophilic amine bases (e.g., Et₃N)+10%
Regioisomerization (3,4-isomer) 5–20%Unfavorable steric/electronic matching with the alkeneUse electron-deficient or sterically biased terminal alkenes+15%

Self-Validating Experimental Protocol: Optimized [3+2] Cycloaddition

This protocol incorporates In-Process Controls (IPC) via LC-MS to quantify the ratio of isoxazoline to furoxan, validating the steady-state kinetics in real-time.

Step 1: Reagent Preparation & Drying

  • Dry Dichloromethane (DCM) over activated 3Å molecular sieves.

  • Ensure chloro(hydroxyimino)acetic acid (1.0 eq) and the chosen alkene (2.0 eq) are completely dry.

  • Causality: Eliminating trace water prevents the competitive hydrolysis of the chloro-oxime precursor into degradation products[3].

Step 2: Reaction Setup

  • In a flame-dried 3-neck round-bottom flask under an inert N₂ atmosphere, dissolve the alkene (20 mmol) in 40 mL of anhydrous DCM.

  • Add chloro(hydroxyimino)acetic acid (10 mmol). Cool the mixture to 0 °C using an ice bath.

Step 3: Kinetically-Controlled Base Addition

  • Dissolve Triethylamine (Et₃N) (11 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

  • Critical Step: Using a syringe pump, add the Et₃N solution at a rate of 2.5 mL/hr (over 4 hours) into the vigorously stirring reaction mixture at 0 °C[4].

  • Causality: The rate of furoxan dimerization is proportional to the square of the nitrile oxide concentration ( Rate=kd​[CNO]2 ), whereas cycloaddition is linearly proportional ( Rate=kc​[CNO][Alkene] ). Slow base addition keeps [CNO] infinitesimally low, mathematically forcing the pathway toward the target isoxazoline[2].

Step 4: In-Process Validation (IPC)

  • At t=2 hours, pull a 50 µL aliquot, quench in 1 mL MeCN, and analyze via LC-MS.

  • Self-Validation Check: The peak area ratio of Isoxazoline (Target) to Furoxan (Dimer) should be >10:1. If furoxan exceeds 10%, the base addition is too fast; immediately reduce the syringe pump rate by 50%.

Step 5: Quenching and Workup

  • Once addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench by adding 20 mL of 0.5 M aqueous HCl to neutralize excess Et₃N and halt any further nitrile oxide generation.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the pure isoxazoline[5].

References

  • [4] Cycloadditions of Homoallyl Alcohols with Nitrile Oxides | Source: Oxford Academic (oup.com) | URL:

  • [1] Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines | Source: PMC (nih.gov) | URL:

  • [3] NITRILE OXIDES, NITRONES, AND NITRONATES IN ORGANIC SYNTHESIS | Source: e-bookshelf.de | URL:

  • [5] Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) | Source: Sciforum (sciforum.net) | URL:

  • [2] Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles | Source: NSF PAR (nsf.gov) | URL:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Chloro(hydroxyimino)acetic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with chloro(hydroxyimino)acetic acid and its derivatives. Here, we address common challenges and provide in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with chloro(hydroxyimino)acetic acid and its derivatives. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot experimental hurdles, and ensure the integrity of your results.

Introduction to Chloro(hydroxyimino)acetic Acid

Chloro(hydroxyimino)acetic acid and its esters, such as ethyl 2-chloro-2-(hydroxyimino)acetate, are versatile reagents in organic synthesis.[1] They are characterized by the presence of a chlorine atom and a hydroxyimino functional group.[1] These compounds serve as crucial building blocks in the pharmaceutical industry, particularly in the synthesis of complex molecules like isoxazolines and chiral amino acids.[1] Given their utility, mastering their synthesis and handling is essential for reproducible and high-yield outcomes.

This guide is structured to provide direct answers to the practical issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis and handling of chloro(hydroxyimino)acetic acid.

Q1: What are the most common starting materials for synthesizing chloro(hydroxyimino)acetic acid or its ethyl ester?

A1: Common synthetic routes start from readily available precursors:

  • From Glycine Ethyl Ester Hydrochloride: This method involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite in the presence of hydrochloric acid at low temperatures (typically 0 to -5 °C).[2][3]

  • From Acetic Acid Derivatives: A general approach involves reacting an acetic acid derivative with a chlorinating agent (like thionyl chloride) followed by treatment with hydroxylamine.[1]

  • From Chloral Hydrate: (Z)-2-(hydroxyimino)acetic acid can be synthesized by reacting chloral hydrate with hydroxylamine hydrochloride in water, followed by heating.[3][4]

Q2: What are the critical stability and storage considerations for this compound?

A2: Chloro(hydroxyimino)acetic acid and its derivatives have specific stability profiles that require careful handling:

  • Thermal Stability: The parent acid, (Z)-2-(hydroxyimino)acetic acid, undergoes decomposition at temperatures above 160°C.[3]

  • Hygroscopicity and Oxidation: The compound is hygroscopic and can be susceptible to oxidation in the air.[3] Therefore, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5]

  • pH Sensitivity: In acidic conditions, it may undergo tautomerization to its nitroso form.[3]

  • Storage Temperature: For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation.

Q3: What are the primary safety hazards associated with chloro(hydroxyimino)acetic acid and its derivatives?

A3: These compounds are hazardous and require strict adherence to safety protocols:

  • Skin and Eye Irritation: They can cause skin irritation and serious eye damage.[6]

  • Respiratory Sensitization: Inhalation may cause allergy or asthma symptoms.[6]

  • General Handling: Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9] In case of exposure, rinse the affected area immediately with plenty of water and seek medical attention.[6]

Synthesis and Reaction Troubleshooting Guide

This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during the synthesis of chloro(hydroxyimino)acetic acid and its derivatives.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a frequent issue that can often be traced back to several key factors. Let's break down the potential causes and solutions.

Possible Cause 1: Suboptimal Temperature Control The reaction to form the hydroxyimino group is often exothermic and temperature-sensitive. For syntheses involving sodium nitrite, maintaining a low temperature (e.g., -5°C to 0°C) is critical.[2][3]

  • Expert Insight: A rise in temperature can lead to the decomposition of the nitrous acid formed in situ, as well as promote side reactions, thus reducing the yield of your desired product.

  • Troubleshooting Steps:

    • Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-salt or a cryocooler).

    • Add reagents, particularly sodium nitrite solution, dropwise to maintain temperature control.

    • Use a calibrated thermometer to monitor the internal reaction temperature continuously.

Possible Cause 2: Incorrect Stoichiometry or Reagent Quality The molar ratios of your reactants are crucial. An excess or deficit of any reactant can halt the reaction or lead to the formation of byproducts.

  • Expert Insight: The quality of reagents, especially the purity of starting materials like glycine ester hydrochloride or chloral hydrate, can significantly impact the reaction outcome.[3][5]

  • Troubleshooting Steps:

    • Double-check all calculations for molar equivalents.

    • Use fresh, high-purity reagents. If you suspect contamination, consider purifying your starting materials.

    • Ensure accurate weighing and dispensing of all chemicals.

Possible Cause 3: Inefficient Extraction or Product Isolation The product may be lost during the workup phase.

  • Expert Insight: Chloro(hydroxyimino)acetic acid and its esters have some solubility in aqueous solutions.

  • Troubleshooting Steps:

    • When extracting with an organic solvent like ether, perform multiple extractions (e.g., 3-4 times) to maximize the recovery from the aqueous layer.[2]

    • Ensure the brine solution is saturated to reduce the solubility of the product in the aqueous phase during workup.[2]

    • Evaporate the solvent under reduced pressure at a controlled temperature to avoid decomposition of the final product.[3]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities upon analysis (e.g., by NMR or HPLC). What are the common impurities and how can I prevent their formation?

A: Impurity profiles can provide clues about where the reaction went wrong.

Possible Cause 1: Side Reactions from Poor Temperature Control As mentioned earlier, elevated temperatures can lead to the formation of various byproducts.

  • Expert Insight: In reactions involving diazotization, uncontrolled temperature can lead to the formation of undesired diazo compounds or decomposition products.

  • Troubleshooting Steps:

    • Strictly adhere to the recommended temperature profile for the reaction.

    • Consider a slower rate of addition for your reagents to better manage any exotherms.

Possible Cause 2: Incomplete Reaction The presence of starting materials in your final product indicates an incomplete reaction.

  • Expert Insight: Reaction times can vary based on scale and mixing efficiency.

  • Troubleshooting Steps:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.[10]

    • Ensure efficient stirring throughout the reaction to ensure homogeneity.

    • If the reaction has stalled, re-evaluate the quality and stoichiometry of your reagents.

Possible Cause 3: Decomposition During Workup or Storage The product itself may be degrading after synthesis.

  • Expert Insight: Chloro(hydroxyimino)acetic acid is sensitive to heat and can be hygroscopic.[3]

  • Troubleshooting Steps:

    • During purification, avoid excessive heating. Use techniques like recrystallization from appropriate solvents at controlled temperatures.

    • Dry the final product thoroughly under vacuum.

    • Store the purified compound under an inert atmosphere and at the recommended refrigerated temperature.[3]

Experimental Protocols and Data

Protocol 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate from Glycine Ethyl Ester Hydrochloride

This protocol is adapted from established synthetic methods.[2][3]

Materials:

  • Glycine ethyl ester hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a thermometer, dissolve glycine ester hydrochloride (e.g., 2 g, 14 mmol) in deionized water (3 mL).[3]

  • To this solution, add concentrated HCl (1.2 mL).[3]

  • Cool the resulting solution to -5 °C using an ice-salt bath.[3]

  • Prepare a solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL). Add this solution dropwise to the cooled reaction mixture, ensuring the temperature does not rise above 0 °C.[2][3]

  • Stir the mixture at 0 °C for 10 minutes.[3]

  • Prepare a second solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL) and add it to the reaction mixture.[3]

  • Continue stirring at 0 °C for an additional 45 minutes.[3]

  • At the end of this period, add a saturated brine solution to the reaction mixture.[2]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).[2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.[2] The product should be taken to the next step immediately without further purification if possible.[2]

Table 1: Summary of Critical Reaction Parameters
ParameterRecommended ConditionRationale and Potential Issues
Temperature -5°C to 0°CPrevents decomposition of nitrous acid and minimizes side reactions. Higher temperatures lead to lower yields and impurities.
Reagent Addition Slow, dropwise addition of NaNO₂ solutionControls the exothermic reaction and maintains a stable low temperature.
Stirring Continuous and efficientEnsures homogeneity and complete reaction of all starting materials.
pH Acidic (from HCl)Necessary for the in situ formation of nitrous acid from sodium nitrite.
Workup Multiple extractions with an organic solventMaximizes product recovery from the aqueous phase.

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Glycine Ethyl Ester HCl in H2O + HCl C Cool solution to -5°C A->C B Prepare NaNO2 solution D Add NaNO2 solution dropwise B->D C->D Maintain T < 0°C E Stir at 0°C D->E F Add brine solution E->F G Extract with diethyl ether F->G H Dry organic layer G->H I Evaporate solvent H->I J Final Product I->J

Caption: Workflow for the synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impurities Detected Q1 Check Temperature Logs Start->Q1 A1_Yes Temperature Stable? Q1->A1_Yes A1_No Improve Cooling & Slow Reagent Addition A1_Yes->A1_No No Q2 Verify Reagent Stoichiometry & Purity A1_Yes->Q2 Yes A2_Yes Calculations & Purity Correct? Q2->A2_Yes A2_No Recalculate & Use High-Purity Reagents A2_Yes->A2_No No Q3 Review Workup Procedure A2_Yes->Q3 Yes A3_Yes Workup Optimized? Q3->A3_Yes A3_No Increase Extractions & Control Evaporation Temp A3_Yes->A3_No No Q4 Monitor Reaction Progress (TLC/HPLC) A3_Yes->Q4 Yes A4_Yes Reaction Complete? Q4->A4_Yes A4_No Increase Reaction Time & Ensure Stirring A4_Yes->A4_No No End Optimized Reaction A4_Yes->End Yes

Caption: A logical approach to troubleshooting common synthesis issues.

Analytical Methods

For accurate quantification and purity assessment of chloro(hydroxyimino)acetic acid and its derivatives, High-Performance Liquid Chromatography (HPLC) is a recommended method.[11][12]

  • Column: A C18 reversed-phase column is often suitable for separating polar organic acids.[11]

  • Mobile Phase: An isocratic mobile phase, such as a mixture of a potassium phosphate monobasic buffer (with pH adjusted to 2.5-3.0) and an organic modifier like methanol, can be effective.[11]

  • Detection: A UV detector is typically used for analysis.

Developing a robust analytical method is crucial for both in-process monitoring and final product quality control.

References

  • 2-Chloro-2-(hydroxyimino)acetic acid - Smolecule. (2024, August 10).
  • (Z)-Ethyl 2-chloro-2-(hydroxyiMino)
  • An In-depth Technical Guide on the Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid - Benchchem.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 15).
  • Ethyl 2-chloro-2-(hydroxyimino)
  • CHLOROACETIC ACID FOR SYNTHESIS - Loba Chemie.
  • Ethyl 2-Chloro-2-(hydroxyimino)
  • Application Notes and Protocols: (Z)-2-(hydroxyimino)acetic acid in Organic Synthesis - Benchchem.
  • Chloro Acetic Acid CAS No 79-11-8 MATERIAL SAFETY D
  • INTERNATIONAL STANDARD ISO 17293-1. (2014, April 1).
  • Preparation method of 2- (hydroxyimino)
  • Application Notes and Protocols for the Quantification of (Z)-Hydroxyimino-acetic Acid - Benchchem.
  • Refining experimental protocols for the use of Acetic acid, (hydroxyimino)-, (Z)- - Benchchem.
  • What are the detection methods for chloroacetic acid? - SINOCHEM. (2025, July 31).

Sources

Troubleshooting

"stability issues of 2-Chloro-2-(hydroxyimino)acetic acid during storage"

Welcome to the Advanced Reagents Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the critical stability issues, storage requirements, and hand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagents Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the critical stability issues, storage requirements, and handling protocols for 2-chloro-2-(hydroxyimino)acetic acid and its ester derivatives. Due to the highly reactive nature of the alpha-chloro oxime moiety, strict adherence to these mechanistic principles is required to ensure reproducibility in your synthetic workflows.

Core Stability Issues & Causality (FAQ)

Q1: Why does my batch of 2-chloro-2-(hydroxyimino)acetic acid degrade rapidly at room temperature? A1: The compound exhibits low thermal stability due to its inherent structural tension. Differential Scanning Calorimetry (DSC) of related alpha-halo oximes and hydroxyiminoacetic acid derivatives reveals significant exothermic events (heat flow ~2220 J·g–1) starting at relatively low temperatures (~124 °C)[1]. The alpha-chloro group is an excellent leaving group; thermal stress induces dehydrohalogenation, releasing HCl gas. This released HCl acts as an autocatalyst, exponentially accelerating the breakdown of the bulk material[1].

Q2: What happens when the compound is exposed to ambient moisture? A2: The compound is highly hygroscopic[2]. Ambient moisture acts as a nucleophile, initiating the hydrolysis of the labile alpha-chloro group. More critically, moisture or slightly basic conditions trigger the elimination of HCl to form a transient, highly reactive nitrile oxide intermediate[3]. Because nitrile oxides are unstable in the absence of a trapping agent (dipolarophile), they rapidly undergo spontaneous dimerization to form insoluble furoxan (1,2,5-oxadiazole 2-oxide) derivatives, permanently ruining the reagent's utility[3].

Q3: How does pH affect the stability of the compound in solution? A3: The carboxylic acid group has a pKa of approximately 2.3[4]. In highly acidic conditions (pH < 2), the compound is relatively stable but can undergo tautomerization to its nitroso form[2]. In alkaline media (pH > 5), deprotonation of the oxime proton accelerates the elimination of the chloride ion, rapidly generating the nitrile oxide intermediate[1].

Quantitative Stability & Physicochemical Data

To predict the behavior of 2-chloro-2-(hydroxyimino)acetic acid during storage and reaction, consult the following thermodynamic and physicochemical parameters:

ParameterValueCausality / Impact on Storage
Molecular Weight 123.50 g/mol (Acid)[5] 151.55 g/mol (Ethyl Ester)[3]Accurate massing is critical; degradation alters the effective molarity of the active oxime.
pKa (Carboxylic Acid) ≈ 2.3[4]Dictates pH sensitivity; spontaneous deprotonation and degradation occur rapidly above pH 3.
Decomposition Onset ~124 °C (Exothermic)[1]High risk of thermal runaway; necessitates strict cold-chain logistics.
Heat of Decomposition ~2220 J·g–1[1]High energy release indicates violent autocatalytic gas efflux (HCl).
Optimal Storage Temp -20 °CArrests the kinetics of dehydrohalogenation and prevents nitrile oxide formation.

Troubleshooting Guide

Issue 1: Unexplained pressure build-up or "popping" of sealed storage vials.

  • Causality: Autocatalytic decomposition is occurring, releasing stoichiometric amounts of HCl gas[1].

  • Resolution: Never store the bulk powder at room temperature. If a vial is pressurized, vent it carefully in a fume hood and discard the material, as the active titer is compromised.

Issue 2: Poor yield in isoxazoline synthesis or formation of insoluble white precipitates.

  • Causality: The reagent has already dimerized to furoxans due to moisture exposure during storage, or the base was added too rapidly during the reaction, causing the nitrile oxide to dimerize before it could react with your alkene[3].

  • Resolution: Follow the self-validating SOP below for inert storage and controlled in situ generation.

Self-Validating Experimental Protocols (SOP)

SOP: Safe Handling, Storage, and In Situ Nitrile Oxide Generation

This protocol ensures the integrity of the alpha-chloro oxime and prevents premature dimerization.

Phase 1: Inert Aliquoting & Storage

  • Equilibration: Upon receiving the compound on dry ice, allow the sealed secondary container to equilibrate to room temperature in a desiccator for 2 hours. Causality: Prevents condensation of ambient moisture directly onto the cold powder.

  • Glove Box Transfer: Transfer the container into a glove box backfilled with Argon (H2O < 1 ppm).

  • Aliquoting: Divide the bulk material into single-use amber glass vials. Causality: Minimizes freeze-thaw cycles and light-induced radical degradation.

  • Sealing: Purge the headspace of each vial with Argon, seal with PTFE-lined caps, and store immediately at -20 °C.

Phase 2: In Situ Generation for Cycloaddition

  • Reaction Setup: Dissolve 1.0 equivalent of 2-chloro-2-(hydroxyimino)acetic acid and 1.5 equivalents of your target dipolarophile (alkene/alkyne) in anhydrous THF at 0 °C under Argon.

  • Controlled Activation: Add 1.1 equivalents of a mild base (e.g., triethylamine) dropwise over 30 minutes using a syringe pump. Causality: Slow addition keeps the steady-state concentration of the nitrile oxide extremely low, favoring the bimolecular cycloaddition over dimerization.

  • Validation Check (Self-Validating Step): Immediately upon base addition, a white precipitate (triethylamine hydrochloride) should form. Take a 10 µL aliquot, quench in CDCl3, and perform a rapid 1H-NMR. The disappearance of the highly deshielded oxime proton (~10-11 ppm) and the presence of the isoxazoline product peaks confirm successful trapping. If only furoxan peaks are visible, the base addition was too fast.

Mechanistic & Workflow Visualizations

DegradationPathway A 2-Chloro-2-(hydroxyimino) acetic acid C Nitrile Oxide Intermediate A->C Dehydrohalogenation (-HCl) D HCl Gas (Autocatalyst) A->D Releases B Ambient Moisture or Basic pH B->A Initiates E Furoxan Dimers (Insoluble) C->E Dimerization F Hydrolyzed Products C->F Hydrolysis (+H2O) D->A Accelerates Decomposition

Mechanistic degradation pathway of 2-chloro-2-(hydroxyimino)acetic acid.

StorageWorkflow S1 Receive Compound S2 Equilibrate & Transfer to Glove Box S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge Headspace with Argon Gas S3->S4 S5 Seal & Store at -20°C S4->S5

Standard operating procedure for the safe handling and storage of alpha-chloro oximes.

References

  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development - ACS Publications. URL:[Link]

Sources

Optimization

"troubleshooting guide for reactions involving Acetic acid, chloro(hydroxyimino)-"

Title: Technical Support Center: Advanced Troubleshooting for Chloro(hydroxyimino)acetic Acid & Derivatives Overview Welcome to the Application Scientist's troubleshooting portal. While the free acid form of chloro(hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Advanced Troubleshooting for Chloro(hydroxyimino)acetic Acid & Derivatives

Overview Welcome to the Application Scientist's troubleshooting portal. While the free acid form of chloro(hydroxyimino)acetic acid is documented, the ethyl ester derivative—ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0) —is the industry standard for organic synthesis[1]. This compound is a highly versatile alpha-chloro oxime, primarily utilized as a precursor for the transient, highly reactive intermediate ethoxycarbonylformonitrile oxide [2].

This guide provides self-validating protocols, mechanistic causality, and diagnostic Q&As for the three most common workflows involving this reagent: precursor synthesis, 1,3-dipolar cycloadditions, and azole N-alkylation.

Part I: Mechanistic Pathway Visualization

To troubleshoot effectively, one must first understand the divergent reaction pathways of the chloro-oxime precursor. The diagram below illustrates how base selection and nucleophile basicity dictate the final product architecture.

G A Ethyl Chloro(hydroxyimino)acetate (Precursor) B Ethoxycarbonylformonitrile Oxide (Reactive Intermediate) A->B Base (TEA / NaHCO3) Elimination of HCl G Direct SN2 Displacement (+ Weakly Basic Azole) A->G Azole (pKa < 4) No external base C 1,3-Dipolar Cycloaddition (+ Alkene/Alkyne) B->C Excess Dipolarophile E Dimerization (Low Dipolarophile / Fast Base) B->E Self-Reaction D Isoxazoline / Isoxazole (Target Product) C->D F Bis(ethoxycarbonyl)furoxan (Undesired Byproduct) E->F H N-Alkylated Azole (Substitution Product) G->H

Mechanistic divergence of ethyl chloro(hydroxyimino)acetate based on reagents and conditions.

Part II: Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 2-Chloro-2-(hydroxyimino)acetate

Objective: Synthesize the alpha-chloro oxime via the diazotization and oxidative chlorination of glycine ethyl ester[3].

  • Preparation: Dissolve ethyl 2-aminoacetate hydrochloride (1.0 eq) in a minimal volume of distilled water. Cool the solution strictly to 0 °C using an ice-salt bath.

  • Acidification: Slowly add concentrated hydrochloric acid (approx. 1.5–2.0 eq) while maintaining the temperature at 0 °C.

  • Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO2, 3.0 eq). Add this dropwise to the acidic mixture over 30 minutes. Causality: The slow addition prevents the exothermic decomposition of the transient diazonium salt.

  • Maturation: Remove the ice bath and stir at room temperature for 1 hour.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under vacuum. Validation Checkpoint: The product should appear as a white solid. Validate via 1H NMR (CDCl3): Look for the highly deshielded oxime proton singlet at δ ~9.60 ppm and the ethyl ester quartet/triplet at δ 4.40 and 1.40 ppm, respectively[3].

Protocol B: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

Objective: Synthesize an isoxazoline via the reaction of the chloro-oxime with an alkene[2].

  • Setup: Dissolve the alkene dipolarophile (1.5 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in a non-polar solvent (e.g., toluene or dichloromethane).

  • Base Addition: Load a syringe with triethylamine (TEA, 1.1 eq) diluted in the reaction solvent. Using a syringe pump, add the TEA solution dropwise over 2–4 hours at room temperature.

  • Quenching: Wash the reaction mixture with water to remove triethylamine hydrochloride salts. Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the chloro-oxime spot and the absence of a highly UV-active, non-polar spot (which would indicate the furoxan dimer) validates a successful cycloaddition[4].

Part III: Diagnostic Q&A and Troubleshooting

Issue 1: Low Cycloaddition Yields and Heavy Byproduct Formation

Q: During my 1,3-dipolar cycloaddition, I am isolating very little of the desired isoxazoline and a large amount of a crystalline byproduct. What is happening? A: You are observing the dimerization of the nitrile oxide intermediate. When base is added to ethyl chloro(hydroxyimino)acetate, it undergoes dehydrohalogenation to form ethoxycarbonylformonitrile oxide[2]. This species is highly reactive. The rate of dimerization to form bis(ethoxycarbonyl)furoxan is second-order with respect to the nitrile oxide concentration, whereas the desired cycloaddition is first-order. Solution: You must keep the steady-state concentration of the nitrile oxide as low as possible. Do not add the base all at once. Use a syringe pump to add the base over several hours, ensuring the nitrile oxide is consumed by the dipolarophile as quickly as it is generated[4]. Alternatively, use a heterogeneous base like solid NaHCO3, which provides a slow, controlled dehydrohalogenation[5].

Issue 2: Inconsistent Reactivity with Azoles (N-Alkylation)

Q: I am reacting the chloro-oxime with pyrazole and getting no product, but when I switch to imidazole, the reaction proceeds rapidly. Why is the reactivity so different? A: The reaction mechanism diverges based strictly on the pKa of the azole nucleophile. Imidazole is relatively basic (pKa ~7). It acts as its own base, abstracting the HCl from the chloro-oxime to generate the nitrile oxide in an elimination-addition mechanism, which then rapidly traps the imidazole[6]. Pyrazole is much less basic (pKa ~2.5) and cannot trigger the elimination. Instead, it must react via a slow, direct SN2 displacement of the chloride[6]. Solution: When working with weakly basic azoles (pKa < 4) like pyrazole or triazole, you must add an external base (such as sodium carbonate) to accelerate the reaction by facilitating the elimination-addition pathway[6].

Issue 3: Degradation During Precursor Synthesis

Q: My synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate yields a dark, oily mixture instead of a white solid. What went wrong? A: This is a thermal degradation issue during the diazotization step. The reaction of the aminoacetate with sodium nitrite and HCl forms a highly unstable diazonium intermediate[3]. If the internal temperature of the reaction flask exceeds 5 °C during the NaNO2 addition, the diazonium species will decompose, leading to a complex mixture of oxidized and polymerized byproducts. Solution: Ensure vigorous stirring, use an ice-salt bath to maintain the temperature strictly at 0 °C, and add the NaNO2 solution dropwise[3].

Part IV: Quantitative Reaction Parameters

To aid in experimental design, the following table summarizes the kinetic parameters and expected outcomes based on reagent selection.

Reaction TypeKey ReagentsCritical ParameterPrimary ProductCommon Byproduct
1,3-Dipolar Cycloaddition Chloro-oxime + Alkene + TEARate of base addition (Slow)Isoxazoline / IsoxazoleBis(ethoxycarbonyl)furoxan
Dimerization (Failed Cycloaddition) Chloro-oxime + Alkene + TEARate of base addition (Fast)Bis(ethoxycarbonyl)furoxanIsoxazoline (Trace)
Azole Alkylation (pKa > 4) Chloro-oxime + ImidazoleNo external base requiredN-alkylated imidazoleNitrile oxide dimer
Azole Alkylation (pKa < 4) Chloro-oxime + PyrazoleExternal base (Na2CO3) requiredN-alkylated pyrazoleUnreacted starting material

References

  • CymitQuimica. CAS 14337-43-0: Ethyl 2-chloro-2-(hydroxyimino)acetate.
  • ChemicalBook. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0.
  • Google Patents. WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists.
  • e-bookshelf.de. NITRILE OXIDES, NITRONES, AND NITRONATES IN ORGANIC SYNTHESIS.
  • Oxford University Press. 1,3-Dipolar Cycloaddition and Assignment of Stereochemistry.
  • Royal Society of Chemistry. Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition.

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for the Production of 2-Chloro-2-(hydroxyimino)acetic acid

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 2-Chloro-2-(hydroxyimino)acetic acid and its derivatives, such as its ethyl ester. This molecule is a critical building block in organic synthesis, notably for various pharmaceuticals.[1][2] Scaling its synthesis from the laboratory bench to pilot or industrial scale introduces complexities related to reaction kinetics, heat management, impurity profiles, and product isolation. This document is structured to provide direct, actionable solutions to common problems in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 2-Chloro-2-(hydroxyimino)acetic acid?

A1: The most prevalent and scalable methods start from readily available materials. One common route involves the reaction of chloroacetaldehyde hydrate with hydroxylamine hydrochloride in an aqueous medium.[3] Another approach involves the synthesis of the ethyl ester derivative, Ethyl 2-chloro-2-(hydroxyimino)acetate, which can be achieved by reacting glycine ester hydrochloride with sodium nitrite in the presence of hydrochloric acid.[4][5] The choice of route often depends on the cost of raw materials, desired purity, and the specific downstream application.

Q2: What are the primary safety hazards I should be aware of during scale-up?

A2: 2-Chloro-2-(hydroxyimino)acetic acid and its ethyl ester are potent irritants. Key hazards include causing serious eye damage, skin irritation, and potential respiratory irritation or sensitization.[6][7][8] During scale-up, the risk of exposure to dust or aerosols increases. Therefore, it is critical to handle the material in a well-ventilated area, preferably under a chemical fume hood, and to use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles with face shields, and respiratory protection.[9][10]

Q3: How should the final product be stored to ensure stability?

A3: The compound is sensitive to moisture and can be thermally unstable at elevated temperatures.[5][7] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, often under refrigeration (2-8°C).[2][6][11] Storing under an inert atmosphere can also prevent degradation from oxidation and moisture absorption.[5][7]

Q4: What are the typical impurities that can arise during production?

A4: Impurities often originate from the starting materials or side reactions. If synthesizing from glyoxylic acid, residual oxalic acid and glycolic acid can be present.[7] In other routes, unreacted starting materials or byproducts from side reactions are common. The control of reaction temperature and stoichiometry is crucial to minimize the formation of these impurities.

Q5: Is this compound known by other names?

A5: Yes, particularly its ethyl ester is referred to by several synonyms, including Ethyl 2-chloro-2-(hydroxyimino)acetate, ethyl chloroximidoacetate, and chloro oxime.[1][8][11] The acid itself is also known as glyoxylic acid oxime.[3] The CAS number for the ethyl ester is 14337-43-0.[1][2]

Troubleshooting Guide for Scale-Up Production

This section addresses specific issues that researchers may encounter when transitioning from lab-scale to larger batch production.

Issue 1: Low or Inconsistent Yields

Q: We achieved an 85% yield at the 100g scale, but upon scaling to 5kg, our yield dropped to 50-60%. What could be the cause?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here are the primary culprits and solutions:

  • Possible Cause 1: Inefficient Heat Dissipation.

    • Causality: The synthesis is often exothermic. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, causing internal temperatures to rise significantly higher than the jacket temperature. This "hot spot" can lead to thermal degradation of the product or promote side reactions. The compound is known to be thermally sensitive, decomposing at higher temperatures.[5][7]

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Always use a probe to measure the internal reaction temperature, not just the reactor jacket temperature.

      • Control Reagent Addition Rate: Add the limiting reagent slowly and sub-surface to control the rate of the exothermic reaction.

      • Improve Cooling Efficiency: Ensure your reactor's cooling system is adequate for the batch size. Consider using a more efficient heat transfer fluid if necessary.

  • Possible Cause 2: Poor Mixing and Mass Transfer.

    • Causality: Inadequate mixing in a large vessel can lead to localized areas of high reagent concentration, promoting side reactions, and areas of low concentration where the reaction stalls. This leads to an incomplete reaction and a more complex impurity profile.

    • Troubleshooting Steps:

      • Optimize Agitation: Evaluate the stirrer type, position, and speed. A standard magnetic stir bar is insufficient for multi-kilogram scales. An overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) is necessary.

      • Perform a Mixing Study: If possible, use a non-reacting dye or tracer to visually confirm that the entire batch is being mixed effectively.

  • Possible Cause 3: Inefficient Post-Reaction Work-up.

    • Causality: Extraction and precipitation methods that work well in a separatory funnel or beaker may not be efficient in a large reactor. For instance, achieving a sharp phase separation during extraction can be difficult, leading to product loss in the aqueous layer.

    • Troubleshooting Steps:

      • Allow Sufficient Settling Time: In large-scale extractions, allow ample time for the layers to separate completely.

      • Optimize pH Adjustment: When precipitating the product by adjusting pH, add the acid or base slowly with vigorous mixing to ensure uniform precipitation and prevent the formation of difficult-to-filter solids.[3]

Issue 2: Product Fails Purity Specifications

Q: Our scaled-up batch has a high level of an unknown impurity that wasn't significant at the lab scale. How do we identify and eliminate it?

A: The appearance of new or elevated impurities during scale-up is common and usually linked to thermal stress or changes in reaction kinetics.

  • Possible Cause 1: Formation of Degradation Products.

    • Causality: As discussed in Issue 1, poor temperature control can lead to product degradation. The extended reaction or work-up times common in scale-up can also contribute to the breakdown of the target molecule.

    • Troubleshooting Steps:

      • Characterize the Impurity: Use techniques like LC-MS or GC-MS to identify the structure of the impurity. This will provide clues about its formation pathway.

      • Review Thermal History: Analyze the temperature profile of the scaled-up batch. If significant temperature spikes occurred, this is the likely cause. Implement the temperature control strategies mentioned above.

      • Minimize Reaction Time: Optimize the reaction to proceed to completion as quickly as possible without sacrificing yield. Monitor the reaction progress closely (e.g., by HPLC) and quench it as soon as it is complete.[3]

  • Possible Cause 2: Inefficient Purification.

    • Causality: Crystallization is highly dependent on concentration, temperature, and cooling rate. A procedure optimized for a small flask may result in oiling out or trapping impurities in a large, slowly cooled reactor.

    • Troubleshooting Steps:

      • Optimize Crystallization Conditions: Develop a robust crystallization protocol. This includes defining the ideal solvent system, concentration, cooling profile, and agitation rate. Seeding the solution with a small amount of pure product can promote the growth of desired crystals.

      • Consider Re-slurry or Recrystallization: If the initial purity is low, a second crystallization or a re-slurry in a solvent that dissolves the impurities but not the product can be an effective purification step.[12]

      • Utilize Chromatography: For high-value applications where purity is paramount, preparative HPLC may be necessary, although this can be a bottleneck at large scales.[13][14]

Troubleshooting Summary Table
IssuePossible CauseKey Troubleshooting Steps
Low/Inconsistent Yield Inefficient Heat DissipationMonitor internal temperature; control reagent addition rate.
Poor MixingOptimize stirrer design and speed; perform a mixing study.
Inefficient Work-upIncrease settling time for extractions; optimize pH adjustment rate.
Fails Purity Specs Product DegradationCharacterize impurity; review and control thermal profile; minimize reaction time.
Inefficient PurificationOptimize crystallization protocol (solvent, cooling rate, seeding); consider re-slurry or preparative chromatography.

Visualized Workflows and Logic

General Synthesis & Purification Workflow

The following diagram outlines the typical process flow for the production of 2-(hydroxyimino)acetic acid from chloroacetaldehyde hydrate.

G cluster_0 Reaction Stage cluster_1 Isolation & Purification Stage Reactants Charge Reactor: - Water - Hydroxylamine HCl - Chloroacetaldehyde Hydrate Reaction Heat and Stir (e.g., 45-70°C, 4-12h) Monitor internal temp. Reactants->Reaction Monitoring In-Process Control (IPC) (e.g., HPLC/TLC) Is reaction complete? Reaction->Monitoring Monitoring->Reaction No Concentration Concentrate under Reduced Pressure Monitoring->Concentration Yes Precipitation Cool / Adjust pH to Precipitate Product Concentration->Precipitation Filtration Filter Crude Product Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Purification Recrystallize from appropriate solvent Drying->Purification FinalProduct Pure 2-(hydroxyimino)acetic acid Purification->FinalProduct

Caption: High-level workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose the root cause of low yield during scale-up.

G cluster_solutions1 cluster_solutions2 cluster_solutions3 Start Problem: Low Yield at Scale CheckIPC Check IPC Data: Is starting material consumed? Start->CheckIPC CheckMassBalance Check Mass Balance: Account for all material? CheckIPC->CheckMassBalance Yes IncompleteReaction Root Cause: Incomplete Reaction CheckIPC->IncompleteReaction No Degradation Root Cause: Product Degradation or Side Reactions CheckMassBalance->Degradation No (Mass Loss) WorkupLoss Root Cause: Losses During Work-up (Extraction/Filtration) CheckMassBalance->WorkupLoss Yes (Mass Accounted For) Sol_Mixing Improve Mixing: - Check agitator speed/design - Ensure homogeneity IncompleteReaction->Sol_Mixing Sol_Kinetics Review Kinetics: - Increase reaction time - Check reagent stoichiometry IncompleteReaction->Sol_Kinetics Sol_Temp Improve Temp Control: - Slow reagent addition - Enhance cooling capacity Degradation->Sol_Temp Sol_Time Reduce Process Time: - Optimize cycle time Degradation->Sol_Time Sol_Extract Optimize Extraction: - Check pH and solvent volumes - Allow more settling time WorkupLoss->Sol_Extract Sol_Filter Optimize Isolation: - Check filter cake wash loss - Review crystallization WorkupLoss->Sol_Filter

Caption: Decision tree for diagnosing low yield issues.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-(hydroxyimino)acetic acid

This protocol is adapted from publicly available methods and is intended as a starting point for process development.

Materials:

  • Chloroacetaldehyde hydrate (1.00 kg, 1 eq.)

  • Hydroxylamine hydrochloride (0.46 kg, 1.1 eq.)

  • Deionized Water (2.00 L)

Procedure:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.

  • Charging: Charge the reactor with deionized water (2.00 L), hydroxylamine hydrochloride (0.46 kg), and chloroacetaldehyde hydrate (1.00 kg).

  • Reaction: Begin vigorous stirring. Heat the reaction mixture to an internal temperature of 50°C using the reactor jacket. Maintain stirring at 50°C for 10-12 hours.

  • Monitoring: After 10 hours, take a sample from the reaction mixture and analyze it by HPLC to check for the consumption of chloroacetaldehyde hydrate. Continue heating if the reaction is incomplete.

  • Concentration: Once the reaction is complete, cool the mixture to 40°C. Begin concentrating the reaction mixture under reduced pressure (e.g., ~3500 Pa) while maintaining the temperature at or below 50°C to remove most of the water.

  • Isolation: As water is removed, the product will begin to precipitate. Continue concentration until a thick slurry is formed.

  • Drying: Filter the white crystalline solid and wash the cake with a small amount of cold deionized water. Dry the solid in a vacuum oven at 50°C for 15-20 hours to a constant weight.

  • Analysis: Analyze the final product for purity by HPLC and for identity by NMR or other appropriate spectroscopic methods.

Protocol 2: Quality Control via RP-HPLC

This method provides a baseline for assessing the purity of 2-(hydroxyimino)acetic acid.[15]

ParameterValue
HPLC System Standard system with UV detector
Column C18 reversed-phase, 250 x 4.6mm, 5µm
Mobile Phase 0.02 M Potassium Phosphate Monobasic (pH adjusted to 2.5 with phosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~10 mg of sample in 10 mL of mobile phase.

Reference Data

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂H₃NO₃[3][5]
Molecular Weight 89.05 g/mol [3][5]
Appearance White to almost white powder or crystalline solid[1]
Melting Point 162–164°C (decomposes)[3][5]
Solubility Soluble in polar solvents like water and methanol[1][15]
pKa ~2.3[3][5]
Safety and Handling Information
HazardPrecautionary StatementSource
Eye Damage Causes serious eye damage. Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Immediately call a POISON CENTER or doctor.[6]
Skin Irritation Causes skin irritation. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[6]
Respiratory Hazard May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust. In case of inadequate ventilation wear respiratory protection.[6]
General Handling Use only under a chemical fume hood. Wash hands thoroughly after handling. Minimize dust generation.[6][7][10]
Storage Keep container tightly closed. Store in a cool, dry, well-ventilated place, often refrigerated.[6][9][10]

References

  • TCI AMERICA - Spectrum Chemical. (2018, July 6). Safety Data Sheet: Ethyl 2-Chloro-2-(hydroxyimino)
  • Fisher Scientific. (2009, June 15). SAFETY DATA SHEET: Ethyl 2-chloro-2-(hydroxyimino)
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 2-(2-Aminothiazole-4-yl)-2-Hydroxyimino Acetic Acid.
  • Smolecule. (2024, August 10). 2-Chloro-2-(hydroxyimino)acetic acid.
  • Organic Syntheses Procedure. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME.
  • Benchchem. (n.d.). Application Notes and Protocols: (Z)-2-(hydroxyimino)acetic acid in Organic Synthesis.
  • Google Patents. (n.d.). CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid.
  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)
  • Benchchem. (n.d.). Common pitfalls in handling and disposing of (Z)-2-(hydroxyimino)acetic acid.
  • ChemicalBook. (n.d.). (Z)-Ethyl 2-chloro-2-(hydroxyiMino)
  • Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid.
  • PubChem. (n.d.). 2-Chloro-2-hydroxyiminoacetic acid ethyl ester.
  • ChemicalBook. (2025, September 25). 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 2-Chloro-2-(hydroxyimino)
  • Benchchem. (n.d.).
  • KISHIDA CHEMICAL CO., LTD. (2024, July 5).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). IntechOpen.
  • Nuvisan. (n.d.). Seamless compound scale-up & advanced synthesis techniques.
  • ChemBK. (n.d.). Acetic acid, 2-chloro-2-(hydroxyimino)-, ethyl ester, (2Z)-.
  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Endotherm. (n.d.). (2E)-2-Hydroxyimino-acetic acid.
  • BioSpace. (2025, December 1). Cracking the Code: Solving Microbial Manufacturing's Biggest Challenges.
  • OSTI.GOV. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column.
  • ResearchGate. (2024, October 21). Mechanistic insights into chloroacetic acid production from atmospheric multiphase VOC-chlorine chemistry.
  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development.
  • Google Patents. (n.d.). EP1114811A1 - Process for the production of acetic acid.

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Chloro(hydroxyimino)acetic Acid

Welcome to the Advanced Reagent Handling Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields when utilizing chloro(hydroxyimino)acetic acid and its ester...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Handling Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields when utilizing chloro(hydroxyimino)acetic acid and its ester derivatives in heterocyclic synthesis. The root cause of these failures is almost universally linked to poor moisture management.

This guide bypasses generic advice to provide a causality-driven, self-validating framework for diagnosing, quantifying, and mitigating moisture contamination in your synthetic workflows.

Diagnostic Workflow

G Start Assess Reagent Integrity (Modified KF Titration) CheckMoisture Moisture > 0.5%? Start->CheckMoisture Dry Azeotropic Drying (Toluene, <40°C) CheckMoisture->Dry Yes Proceed Proceed to Nitrile Oxide Generation CheckMoisture->Proceed No Recheck Re-evaluate Purity (NMR/HPLC) Dry->Recheck Store Store under Argon at -20°C Recheck->Store Purity > 95% Discard Discard Reagent (Hydrolyzed) Recheck->Discard Purity < 95% Store->Proceed

Fig 1: Diagnostic workflow for moisture detection and mitigation in alpha-chloro oximes.

Core Troubleshooting & FAQs

Q1: Why does chloro(hydroxyimino)acetic acid degrade so rapidly upon ambient exposure, and what is the exact chemical mechanism? A1: Chloro(hydroxyimino)acetic acid belongs to the α -chloro oxime family, a class of compounds notorious for their highly hygroscopic nature[1]. When exposed to ambient humidity, the crystalline lattice rapidly absorbs water. Mechanistically, this absorbed water acts as a nucleophile. The highly electrophilic α -carbon—sensitized by the electron-withdrawing chlorine and oxime groups—undergoes rapid hydrolysis. This displaces the labile α -chlorine atom, converting the reactive chloro-oxime into an inert α -hydroxy oxime or triggering decarboxylation. Consequently, when you attempt to generate the transient nitrile oxide via base-catalyzed dehydrohalogenation for 1,3-dipolar cycloadditions[2], the reaction fails because the essential leaving group (chloride) has already been compromised.

Q2: How can I accurately quantify moisture in these α -chloro oximes without triggering false positives? A2: Standard Karl Fischer (KF) titration often yields artificially high water content readings for oximes. The hydroxylamine/oxime moiety can undergo side reactions with the iodine and methanol in standard KF reagents, producing water in situ as a byproduct of self-condensation or oxidation[3]. The Causality-Driven Solution: To establish a self-validating system, you must decouple the chemical reactivity of the oxime from the moisture analysis. Use a coulometric KF titration equipped with a specialized ketone/aldehyde-free reagent. Always run a parallel blank using a known anhydrous standard to validate that the titrant is not reacting with the oxime functional group.

Q3: What is the optimal protocol for drying and storing this reagent once it has absorbed moisture? A3: Direct thermal vacuum drying is a critical mistake. Heating chloro(hydroxyimino)acetic acid in the presence of moisture accelerates thermal decomposition and hydrolysis. The scientifically sound approach is azeotropic distillation . By dissolving the wet reagent in anhydrous toluene and removing the solvent under reduced pressure, water is co-distilled at low temperatures. For storage, the reagent must be kept under an inert argon atmosphere at −20∘C to suppress both hygroscopicity and thermal degradation kinetics[4].

Quantitative Data: Impact of Moisture on Cycloaddition Workflows

The following table illustrates the inverse relationship between the moisture content of chloro(hydroxyimino)acetic acid and the downstream efficiency of nitrile oxide generation.

Moisture Content (% w/w)Reagent Purity Post-Storage (7 days)Nitrile Oxide Generation EfficiencyDownstream Isoxazole Yield (%)
< 0.1% (Anhydrous) > 98%Optimal88 - 92%
0.5% 92%Moderate (Side reactions present)70 - 75%
1.5% 75%Poor (Hydrolysis of α -Cl)40 - 45%
> 3.0% < 40%Failed< 10%
Step-by-Step Methodologies
Protocol 1: Self-Validating Karl Fischer Titration for Reactive Oximes

Purpose: To accurately measure moisture without inducing in situ water generation.

  • System Preparation: Flush the coulometric KF titrator with a ketone/aldehyde-free anolyte solution (replacing methanol with proprietary long-chain alcohols) to prevent side reactions with the oxime moiety.

  • Baseline Validation (Self-Validation Step): Inject 1.0 mL of an anhydrous standard (e.g., dry THF, <10 ppm water). The drift rate must return to baseline within 30 seconds. This proves the system is sealed and the titrant is stable.

  • Sample Introduction: Rapidly transfer 50 mg of chloro(hydroxyimino)acetic acid into the titration vessel under a positive stream of dry nitrogen to prevent atmospheric moisture ingress.

  • Titration & Analysis: Execute the titration. If the drift rate does not stabilize within 60 seconds post-endpoint, suspect in situ water generation. In such cases, reduce the sample size by half and repeat to confirm linear scaling[3].

Protocol 2: Azeotropic Drying and Inert Storage Workflow

Purpose: To remove absorbed water without triggering thermal degradation or hydrolysis.

  • Dissolution: In a flame-dried Schlenk flask purged with argon, dissolve 10 g of moisture-compromised chloro(hydroxyimino)acetic acid in 100 mL of anhydrous toluene.

  • Azeotropic Distillation: Attach a short-path distillation head. Apply a moderate vacuum (approx. 50-100 mbar) and gently warm the flask in a water bath strictly not exceeding 40∘C . The water-toluene azeotrope will distill over, stripping the moisture without providing the activation energy required for degradation.

  • Self-Validation (Post-Drying NMR): Before committing the dried reagent to a multi-step synthesis, run a quick 1H -NMR in anhydrous DMSO- d6​ . The presence of a sharp singlet for the oxime proton and the absence of hydroxyl degradation peaks validates that the drying process successfully removed water without degrading the α -chloro group.

  • Storage: Transfer the resulting dry, off-white crystalline solid into an amber vial, backfill with high-purity argon, seal with PTFE tape, and store at −20∘C [4].

References
  • Title: Process for obtaining alpha-chloro-oximes and sulphates thereof (US3267143A)
  • Title: Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis Source: John Wiley & Sons URL: [Link]

  • Title: Membrane-Enabled In-Line Solvent Drying for Base-Catalyzed Condensations in API Manufacture Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Determination of purity values of amino acid reference materials by mass balance method Source: ResearchGate URL: [Link]

  • Title: Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists (WO2006014185A1)

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Chloro(hydroxyimino)acetic Acid

Welcome to the Process & Analytical Chemistry Support Center. This guide is specifically curated for researchers, process chemists, and drug development professionals working with Acetic acid, chloro(hydroxyimino)- (also...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process & Analytical Chemistry Support Center. This guide is specifically curated for researchers, process chemists, and drug development professionals working with Acetic acid, chloro(hydroxyimino)- (also known as chloro(hydroxyimino)acetic acid or chloroglyoxylic acid oxime).

Due to its dense functionalization—comprising an alpha-chloro group, an oxime moiety, and a carboxylic acid—this molecule is highly susceptible to degradation under acidic stress. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview of Acidic Degradation

Understanding the causality behind molecular degradation is the first step in preventing it. When exposed to aqueous acidic conditions, chloro(hydroxyimino)acetic acid faces three competing degradation pathways:

  • Acid-Catalyzed Oxime Hydrolysis: While the oxime functionality is generally more stable to mild acid than corresponding esters [1], forced acidic conditions (pH < 1) protonate the oxime nitrogen or oxygen. Subsequent nucleophilic attack by water collapses the intermediate, yielding chloroglyoxylic acid and hydroxylamine.

  • Nucleophilic Substitution of the Alpha-Chloride: The electron-withdrawing nature of the oxime and carboxyl groups activates the alpha-carbon. Prolonged exposure to aqueous acid (pH 2–4) facilitates the displacement of the chloride ion by water, generating hydroxy(hydroxyimino)acetic acid and releasing HCl, which autocatalyzes further degradation [2].

  • Acid-Promoted Thermal Decarboxylation: Heating the compound in the presence of acid protonates the carboxylate system, driving the loss of carbon dioxide (CO₂) to form chloroformaldoxime, a reactive intermediate that can further decompose.

Frequently Asked Questions (FAQs)

Q1: During the acidic workup (pH < 2) of my reaction mixture, I observe a significant loss of chloro(hydroxyimino)acetic acid. What is happening? A1: You are likely driving the acid-catalyzed hydrolysis of the oxime group. High proton concentrations and exothermic quenching conditions push the equilibrium toward the formation of chloroglyoxylic acid and hydroxylamine. To prevent this, workups must be buffered or neutralized rapidly [3].

Q2: I am detecting a highly polar, UV-inactive byproduct in my LC-MS void volume. Could this be related to the degradation? A2: Yes. The hydrolysis of the oxime yields hydroxylamine, which is highly polar, lacks a strong UV chromophore, and elutes in the void volume of standard reverse-phase HPLC. If you observe this alongside a mass loss of 31 Da (loss of N-OH) in your main peak, oxime hydrolysis is confirmed.

Q3: How can I differentiate between oxime hydrolysis and thermal decarboxylation in my analytical samples? A3: Thermal decarboxylation results in the loss of CO₂, yielding chloroformaldoxime. Mass spectrometry (MS) analysis will show a mass loss of 44 Da for decarboxylation. In contrast, hydrolysis yields chloroglyoxylic acid, which shows the incorporation of oxygen and the loss of the nitrogenous fragment.

Quantitative Degradation Data

To assist in your analytical monitoring, the following table summarizes the kinetic behavior and analytical signatures of the molecule under various acidic stresses.

pH ConditionTemp (°C)Primary Degradation PathwayEstimated Half-Life (t₁/₂)LC-MS Signature (Nominal m/z)
pH < 1.0 (HCl)60Oxime Hydrolysis< 2 hours107 [M-H]⁻ (Chloroglyoxylic acid)
pH 2.0 - 3.0 25Nucleophilic Substitution~ 48 hours104 [M-H]⁻ (Hydroxy(hydroxyimino)acetic acid)
pH 4.5 (Buffer)5Stable (Optimal) > 2 weeks122 [M-H]⁻ (Parent Acid, ³⁵Cl isotope)
pH < 2.0 80Thermal Decarboxylation< 30 mins80 [M+H]⁺ (Chloroformaldoxime)

Validated Troubleshooting Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By following these steps, you simultaneously mitigate degradation and generate analytical data to confirm the molecule's integrity.

Protocol A: Mitigation of Acidic Degradation During Aqueous Workup

Causality: Minimizing thermal spikes and controlling proton concentration prevents both decarboxylation and oxime hydrolysis.

  • Quenching: Quench the crude reaction mixture into a pre-chilled (0–5 °C) biphasic system of ethyl acetate and a mild buffer (e.g., 0.1 M sodium phosphate, pH 4.5) rather than unbuffered mineral acid.

  • Phase Separation: Rapidly separate the organic phase. Limit the residence time of the compound in the aqueous phase to < 15 minutes to prevent nucleophilic substitution of the alpha-chloride.

  • Washing: Wash the organic layer with cold brine. Do not use acidic washes (e.g., 1M HCl).

  • Concentration: Dry over anhydrous Na₂SO₄. Concentrate under reduced pressure with a water bath temperature strictly below 25 °C to prevent acid-catalyzed thermal decarboxylation.

Protocol B: LC-MS Method for Monitoring Degradation

Causality: Unbuffered aqueous diluents in the autosampler can degrade the sample before injection. This method ensures the sample remains intact during analysis.

  • Sample Preparation: Dissolve the analytical sample in LC-MS grade Acetonitrile.

  • Stationary Phase: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) suitable for polar retention.

  • Mobile Phase:

    • Phase A: 0.05% Formic acid in Water (Use highly dilute acid to minimize on-column degradation).

    • Phase B: 0.05% Formic acid in Acetonitrile.

  • Gradient & Detection: Run a gradient of 5% B to 95% B over 5 minutes. Set UV detection at 210 nm. Use Electrospray Ionization (ESI) in negative mode to monitor the parent acid (m/z 122 for [M-H]⁻).

Pathway Visualization

G SM Chloro(hydroxyimino)acetic acid (Parent Compound) Cond1 Strong Acid (pH < 1) + Heat SM->Cond1 Cond2 Aqueous Acid (pH 2-4) + Prolonged Exposure SM->Cond2 Cond3 Acidic Conditions + T > 60°C SM->Cond3 Prod1 Chloroglyoxylic Acid + Hydroxylamine Cond1->Prod1 Oxime Hydrolysis Prod2 Hydroxy(hydroxyimino)acetic acid + HCl Cond2->Prod2 Nucleophilic Substitution Prod3 Chloroformaldoxime + CO2 Cond3->Prod3 Thermal Decarboxylation

Fig 1: Degradation pathways of chloro(hydroxyimino)acetic acid under acidic conditions.

References

  • Benchchem.methyl (2Z)
  • ResearchGate.Preparation of Carbocyclic C‐Nucleosides from α‐Chlorooxime Precursor.
  • Google Patents.WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists.

Reference Data & Comparative Studies

Validation

"analytical methods for the quantification of Acetic acid, chloro(hydroxyimino)-"

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Chloro(hydroxyimino)acetic Acid Acetic acid, chloro(hydroxyimino)...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Chloro(hydroxyimino)acetic Acid

Acetic acid, chloro(hydroxyimino)- (CAS: 14337-42-9) and its ester derivatives, such as, are highly reactive bifunctional building blocks. They are extensively utilized in organic synthesis to construct 1,2,4-oxadiazoles and isoxazoles—critical pharmacophores found in and various antibacterial agents.

From an analytical perspective, quantifying this compound presents a unique set of challenges:

  • Thermal Instability: The hydroxyimino (oxime) moiety is prone to thermal degradation, making direct Gas Chromatography (GC) analysis of the free acid highly erratic without prior derivatization.

  • High Polarity & Low pKa: The free acid has a predicted pKa of ~1.80. In standard neutral aqueous mobile phases, it exists almost entirely in its ionized form, leading to poor retention and severe peak tailing on standard reversed-phase columns.

  • Reactivity: The α -chloro group is susceptible to nucleophilic substitution, meaning sample diluents must be carefully selected to prevent in situ degradation during analysis.

As a Senior Application Scientist, I have evaluated multiple analytical modalities for this compound. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC-FID/MS), providing self-validating experimental protocols grounded in .

Part 1: Objective Comparison of Analytical Modalities

To select the optimal method, one must define the analytical objective: routine purity assay vs. trace impurity profiling.

Table 1: Performance Comparison of Analytical Methods
Analytical MethodPrimary ApplicationTarget Sensitivity (LOQ)Run TimeKey AdvantageLimitation
HPLC-UV Routine Assay, Purity & In-Process Control~0.5 - 1.0 µg/mL15 minHigh robustness, cost-effective, excellent linearity.Lacks the sensitivity required for trace genotoxic impurity profiling.
LC-MS/MS Trace Impurity Profiling & Pharmacokinetics~1.0 - 5.0 ng/mL10 minExceptional specificity; resolves co-eluting matrix interferences.High instrument cost; susceptible to ion suppression (matrix effects).
GC-FID/MS Residual Precursor Analysis (Esters only)~0.1 - 0.5 µg/mL20 minExcellent theoretical plate count for volatile analogs.Requires derivatization (e.g., silylation) for the free acid due to thermal breakdown.
Analytical Decision Workflow

DecisionTree Start Analyte: Acetic acid, chloro(hydroxyimino)- Decision Define Analytical Objective Start->Decision HPLC HPLC-UV (Routine Assay >0.1%) Decision->HPLC High Concentration LCMS LC-MS/MS (Trace Profiling <0.1%) Decision->LCMS High Sensitivity GCMS GC-FID/MS (Volatile Esters Only) Decision->GCMS Esterified Forms Prep1 Direct Dilution (Acidic Mobile Phase) HPLC->Prep1 LCMS->Prep1 Prep2 Derivatization (Silylation required) GCMS->Prep2

Analytical decision workflow for the quantification of chloro(hydroxyimino)acetic acid.

Part 2: Experimental Protocols & Mechanistic Causality

A robust analytical method is a self-validating system. The following protocols are designed with built-in System Suitability Tests (SST) to ensure data integrity before any sample is quantified.

Protocol A: HPLC-UV for Routine Quantification (Assay)

Causality behind the method: Because the free acid has a low pKa (~1.8), we must suppress its ionization to ensure it partitions effectively into the hydrophobic stationary phase. We achieve this by heavily acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7). Using an end-capped C18 column minimizes secondary interactions with residual silanols, which would otherwise cause severe peak tailing for the oxime group.

Step-by-Step Methodology:

  • Column Selection: Use a modern end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0-2 min: 5% B (Hold to retain the polar free acid)

    • 2-10 min: Linear ramp to 95% B (To elute non-polar synthetic byproducts)

    • 10-12 min: Hold at 95% B

    • 12-15 min: Return to 5% B and re-equilibrate.

  • Flow Rate & Temperature: 1.0 mL/min at a tightly controlled column temperature of 30°C (to prevent thermal degradation of the oxime).

  • Detection: UV at 210 nm (optimal for the carboxylic acid and oxime chromophores).

  • Sample Diluent: 50:50 Water:Acetonitrile (v/v). Do not use alcohols (like Methanol) as diluents, as they can slowly esterify the free acid at room temperature, skewing assay results.

Self-Validating System Suitability Criteria:

  • Resolution ( Rs​ ): > 2.0 between the analyte and the closest eluting synthetic impurity.

  • Tailing Factor ( Tf​ ): 1.5.

  • Precision: Relative Standard Deviation (RSD) 2.0% for 5 replicate injections of the standard.

SamplePrep S1 Weigh Sample (0.1 mg accuracy) S2 Dissolve in Diluent (50:50 H2O:MeCN) S1->S2 S3 Vortex / Sonicate (Max 20°C, 5 min) S2->S3 S4 Filter (0.22 µm PTFE) S3->S4 S5 HPLC Injection (10 µL) S4->S5

Step-by-step sample preparation workflow for HPLC-UV analysis.

Protocol B: LC-MS/MS for Trace Impurity Profiling

Causality behind the method: When chloro(hydroxyimino)acetic acid is a suspected trace impurity in a final Active Pharmaceutical Ingredient (API), UV detection lacks the required sensitivity. We switch to Electrospray Ionization (ESI) in Negative Mode . The carboxylic acid readily loses a proton to form the [M−H]− anion.

Step-by-Step Methodology:

  • Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm) for rapid, high-resolution separation.

  • Mobile Phase: Same as Protocol A, but flow rate reduced to 0.4 mL/min to optimize ESI droplet desolvation.

  • Mass Spectrometer Parameters (Triple Quadrupole):

    • Ionization Mode: ESI Negative (ESI-).

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 350°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion: m/z 122.0 (representing [M−H]− for the 35Cl isotope).

    • Product Ion (Quantifier): m/z 78.0 (Loss of CO2​ from the carboxylic acid).

    • Product Ion (Qualifier): m/z 42.0 (Further fragmentation of the oxime backbone).

  • Validation: Per , establish the Limit of Quantitation (LOQ) by injecting decreasing concentrations until the Signal-to-Noise (S/N) ratio is exactly 10:1.

Conclusion

For the quantification of acetic acid, chloro(hydroxyimino)-, HPLC-UV remains the most robust and reliable method for routine assay and purity determination, provided the mobile phase is sufficiently acidified to manage the compound's low pKa. LC-MS/MS is the superior alternative when the compound must be tracked as a trace impurity during the scale-up of mGluR5 modulators or cephalosporin antibiotics. GC-MS should be actively avoided for the free acid due to thermal degradation, unless the target analyte is already an esterified derivative (e.g., the ethyl ester).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9576005, 2-Chloro-2-hydroxyiminoacetic acid ethyl ester" PubChem, [Link]

  • Cosford, N. D. P., et al.
  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry" FDA, September 2021. [Link]

Comparative

"HPLC analysis of 2-Chloro-2-(hydroxyimino)acetic acid and its derivatives"

An In-Depth Technical Guide to the HPLC Analysis of 2-Chloro-2-(hydroxyimino)acetic acid and its Derivatives Introduction: The Analytical Imperative 2-Chloro-2-(hydroxyimino)acetic acid and its esters are important inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the HPLC Analysis of 2-Chloro-2-(hydroxyimino)acetic acid and its Derivatives

Introduction: The Analytical Imperative

2-Chloro-2-(hydroxyimino)acetic acid and its esters are important intermediates in organic synthesis, notably in the production of pharmaceuticals and chiral amino acids.[1][2] Their structure, containing reactive chloro and oxime functional groups, also classifies them as potential genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs). Given that GTIs can cause genetic damage even at trace levels, regulatory bodies mandate their rigorous control and monitoring.[3]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of such non-volatile compounds.[4][3] This guide provides an objective comparison of various HPLC approaches, grounded in the physicochemical properties of the analyte, to empower scientists in selecting and optimizing methods for purity testing, reaction monitoring, and trace-level impurity quantification.

Guiding Principles: Analyte Physicochemical Properties

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. The properties of 2-Chloro-2-(hydroxyimino)acetic acid are the primary determinants of its chromatographic behavior.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₂H₂ClNO₃Low molecular weight.
Molecular Weight ~123.5 g/mol Suitable for both HPLC-UV and HPLC-MS.
pKa ~1.80 (Predicted)[5]The compound is a strong acid. The mobile phase pH must be controlled and kept low (<1.8) to ensure the analyte is in its neutral, protonated form for consistent retention on a reversed-phase column.
logP -2.6 (Computed)[6]Extremely polar (hydrophilic). This presents a significant challenge for retention on traditional C18 reversed-phase columns and necessitates specialized column chemistry or alternative chromatographic modes.
Solubility Soluble in methanol[1]Simplifies sample and standard preparation.
UV Chromophore C=N-OH (oxime) and C=O (carboxyl)Allows for UV detection, typically at low wavelengths (e.g., 210 nm) for maximum sensitivity.[7][8][9]

Comparative Guide to HPLC Methodologies

The high polarity and acidic nature of 2-Chloro-2-(hydroxyimino)acetic acid are the central challenges to overcome in method development. Below, we compare key components of the HPLC system to address these issues.

Stationary Phase Selection: The Core of Separation

The choice of column is the most critical factor for achieving adequate retention and a good peak shape for this polar analyte.

Stationary PhasePrincipleAdvantages for This AnalyteDisadvantages & Considerations
Standard C18 (L1) Hydrophobic interactions.Widely available, robust, extensive literature.Poor Retention: The highly polar analyte has minimal interaction with the non-polar stationary phase, leading to elution at or near the void volume.
Aqueous C18 / Polar-Embedded / Polar-Endcapped Hydrophobic interactions with a modified surface that resists "phase collapse" in highly aqueous mobile phases.[8]Enhanced Retention: Specifically designed for polar analytes, allowing for the use of high water content (>95%) in the mobile phase without losing performance.[8] This is often the ideal starting point.May offer less retention than HILIC for extremely polar compounds.
Mixed-Mode Chromatography (MMC) Utilizes a combination of reversed-phase and ion-exchange mechanisms.[10]Excellent Retention: Can significantly improve the retention of polar and ionic compounds by providing multiple interaction modes.[10]Method development can be more complex due to the dual retention mechanism. Mobile phase pH and ionic strength are critical parameters.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[10]Superior Retention for Polar Analytes: Provides strong retention for compounds that are unretained in reversed-phase.Requires a high percentage of organic solvent in the mobile phase. Can be sensitive to the sample diluent and water content, potentially affecting peak shape and reproducibility.

Senior Scientist's Recommendation: Begin with an Aqueous C18 column . This provides a good balance of usability, robustness, and enhanced retention for polar analytes, making it a reliable choice for routine analysis. For derivatives that are significantly more polar or for challenging separations from other polar impurities, HILIC or MMC should be investigated.[8][10]

Mobile Phase Optimization: Driving Retention and Selectivity

The mobile phase composition works in concert with the stationary phase to achieve the desired separation.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity and better UV transparency at low wavelengths.

  • Aqueous Phase & pH Control: This is the most critical parameter. Due to the analyte's low pKa (~1.8), the mobile phase pH must be kept below this value to suppress the ionization of the carboxylic acid.[5] An un-ionized analyte is less polar and will be better retained on a reversed-phase column, resulting in sharp, symmetrical peaks.

    • Recommended Additives: Using 0.1% Phosphoric Acid or 0.1% Formic Acid in the aqueous portion of the mobile phase is standard practice.[8][11] Phosphoric acid provides a lower pH, while formic acid is volatile and thus compatible with mass spectrometry (MS) detectors.[11][12]

  • Elution Mode:

    • Isocratic Elution: A constant mobile phase composition is used. This is ideal for simple, rapid quality control (QC) analyses where only a few components are expected.[8]

    • Gradient Elution: The mobile phase composition is changed over time (e.g., increasing the organic solvent percentage). This is necessary for analyzing complex mixtures containing the parent acid and its derivatives, which may have a wider range of polarities.[9][12]

Detection Techniques: Choosing the Right Tool

The choice of detector depends on the required sensitivity and selectivity of the analysis.

DetectorPrincipleSensitivitySelectivityTypical Application
HPLC with UV-Vis / DAD Measures the absorbance of UV light by the analyte's chromophores.[13]Moderate (ppm levels)Low to Moderate. Can be susceptible to interference from other co-eluting compounds that also absorb UV light.[13]Routine analysis, purity assessment, and quantification where analyte concentrations are relatively high (>100 ppm).[13]
HPLC with Mass Spectrometry (LC-MS/MS) Separates ions based on their mass-to-charge ratio, providing molecular weight and structural information.[3]Very High (ppb levels)Very High. Provides unambiguous identification and quantification even in complex matrices.[3][10]Trace-level analysis of genotoxic impurities, identification of unknown byproducts, and method validation requiring high specificity.

Senior Scientist's Recommendation: For routine purity analysis and reaction monitoring, HPLC-UV is robust, cost-effective, and sufficient.[13] For the quantification of 2-Chloro-2-(hydroxyimino)acetic acid as a potential genotoxic impurity at trace levels, LC-MS/MS is the required technique due to its superior sensitivity and selectivity.[10][14]

Experimental Workflows & Protocols

The following sections provide detailed starting protocols and visual workflows for method development.

Visualizing the Analytical Workflow

A systematic approach is crucial for efficient and successful HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep Accurately weigh sample/standard dissolve Dissolve in appropriate diluent (e.g., Mobile Phase A) prep->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto HPLC system filter->inject separate Separation on Analytical Column (e.g., Aqueous C18) inject->separate detect Detection (UV or MS) separate->detect integrate Integrate peak areas detect->integrate quantify Quantify using calibration curve integrate->quantify report Generate final report quantify->report Method_Selection start Define Analytical Goal goal_check Is trace-level quantification (<10 ppm) or high specificity in a complex matrix required? start->goal_check uv_path Develop HPLC-UV Method goal_check->uv_path No ms_path Develop LC-MS/MS Method goal_check->ms_path Yes uv_desc Application: Routine QC, Purity Testing, Reaction Monitoring uv_path->uv_desc ms_desc Application: Genotoxic Impurity Analysis, Metabolite ID, Characterization ms_path->ms_desc

Sources

Validation

Comprehensive Comparison Guide: NMR vs. Mass Spectrometry for the Characterization of Chloro(hydroxyimino)acetic Acid

As a Senior Application Scientist, selecting the appropriate analytical modality for structural elucidation is not merely about generating data—it is about understanding the physical causality behind the molecular signal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical modality for structural elucidation is not merely about generating data—it is about understanding the physical causality behind the molecular signals. Chloro(hydroxyimino)acetic acid and its ester derivatives (e.g., ) are critical bifunctional building blocks in organic synthesis[1]. They serve as highly reactive precursors for the in situ generation of nitrile oxides, which subsequently undergo 1,3-dipolar cycloadditions to construct pharmacologically relevant isoxazole rings[2].

Characterizing these compounds presents two distinct analytical challenges: unambiguously assigning the stereochemistry of the oxime moiety (typically favoring the Z-isomer) and confirming the presence of the labile α -chlorine atom[3]. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) in addressing these challenges, providing field-proven protocols and supporting experimental data.

Comparative Performance Analysis

While both techniques are foundational to analytical chemistry, they probe fundamentally different physical phenomena. Understanding their comparative strengths ensures a robust, orthogonal approach to molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy excels at mapping the topological connectivity and spatial arrangement of the molecule.

  • Mechanistic Causality: In 1 H NMR, the hydroxyl proton of the oxime is highly deshielded by the adjacent sp 2 -hybridized nitrogen and the electronegative oxygen. Consequently, it resonates significantly downfield (typically δ 9.59–9.61 ppm in CDCl 3​ )[2]. The α -carbon is simultaneously deshielded by the oxime double bond and the highly electronegative chlorine atom, pushing its 13 C signal into the δ 130–140 ppm range.

  • Performance Advantage: NMR is the only definitive method for distinguishing between the E and Z stereoisomers of the oxime in solution. Through 2D NOESY experiments, spatial proximity between the oxime hydroxyl proton and the ester/acid alkyl protons can be mapped, confirming the Z-configuration.

Mass Spectrometry (MS)

Mass spectrometry, particularly High-Resolution Electrospray Ionization (HR-ESI-TOF), provides absolute confirmation of the elemental composition.

  • Mechanistic Causality: Chlorine exists in nature as two stable isotopes, 35 Cl and 37 Cl, in an approximate 3:1 ratio. When ionized, any molecule containing a single chlorine atom will exhibit a diagnostic M and M+2 isotopic cluster separated by 2.0 m/z units with a 3:1 intensity ratio[3].

  • Performance Advantage: MS is vastly superior for trace impurity profiling and exact mass determination. The soft ionization of ESI allows for the detection of the intact pseudomolecular ion [M+H]+ or [M−H]− , while collision-induced dissociation (CID) reveals characteristic fragmentation pathways, such as the facile loss of HCl ( Δ 36 Da) or the cleavage of the carboxylic/ester group.

Quantitative Data Comparison

The following table summarizes the operational and analytical metrics of both techniques when applied to chloro(hydroxyimino)acetic acid derivatives.

Analytical ParameterNMR Spectroscopy (1D & 2D)Mass Spectrometry (HR-ESI-TOF)
Primary Output Chemical shifts ( δ ), J-coupling, integrationExact mass (m/z), isotopic distribution
Stereochemical Elucidation Excellent (NOESY resolves Z/E isomers)Poor (Isomers possess identical m/z)
Halogen Detection Indirect (Deshielding effect on adjacent 13 C)Direct & Definitive (3:1 ratio of 35 Cl/ 37 Cl)
Sample State Non-destructive (Sample is fully recoverable)Destructive (Sample is consumed)
Sensitivity Limit Moderate (~1–5 mg required for clear 13 C)High (Low ng to μ g/mL concentrations)
Analysis Time ~10–15 mins per 1D run; hours for 2D~2–5 mins via direct infusion

Analytical Workflow Diagram

To ensure absolute scientific integrity, a dual-pathway workflow should be adopted. The diagram below illustrates the logical progression from sample preparation to cross-validated structural elucidation.

Workflow Sample Chloro(hydroxyimino)acetic Acid (Analyte) NMR_Prep NMR Prep (Dissolve in CDCl3) Sample->NMR_Prep MS_Prep MS Prep (Dilute in MeOH/H2O) Sample->MS_Prep NMR_Acq NMR Spectroscopy (1H, 13C, NOESY) NMR_Prep->NMR_Acq Non-destructive MS_Acq Mass Spectrometry (ESI-TOF / EI) MS_Prep->MS_Acq Destructive NMR_Result Stereochemistry (Z/E) & Connectivity NMR_Acq->NMR_Result MS_Result Exact Mass & 35Cl/37Cl Isotope Ratio MS_Acq->MS_Result Validation Cross-Validated Structural Elucidation NMR_Result->Validation MS_Result->Validation

Fig 1: Parallel analytical workflow for the structural elucidation of chloro(hydroxyimino)acetic acid.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate instrumental artifacts.

Protocol A: Quantitative 1 H and 13 C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl 3​ provides the deuterium lock signal to stabilize the magnetic field. TMS acts as an internal standard; the system is self-validating if the TMS peak appears exactly at δ 0.00 ppm with a full width at half maximum (FWHM) of < 1.0 Hz, confirming optimal magnetic shimming.

  • Instrument Tuning: Tune and match the probe to the specific sample impedance. Perform automated gradient shimming (Z1-Z5).

  • Acquisition ( 1 H NMR): Acquire 16 scans using a 30° pulse angle and a 5-second relaxation delay (D1).

    • Causality: The extended 5s delay ensures complete longitudinal relaxation ( T1​ ) of the broad, downfield oxime proton ( 9.6 ppm), preventing signal saturation and allowing for mathematically accurate integration against the aliphatic ester/acid protons[2].

Protocol B: High-Resolution ESI-TOF Mass Spectrometry
  • Sample Preparation: Dilute the analyte to a final concentration of 1 μ g/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.

    • Causality: The solvent mixture ensures optimal droplet desolvation in the ESI source. Formic acid promotes protonation, driving the formation of [M+H]+ ions in positive mode.

  • Instrument Calibration: Prior to infusion, inject a sodium formate calibration cluster mix.

    • Validation: The protocol is self-validating only if the mass error of the calibrant cluster ions is verified to be < 2 ppm across the targeted m/z range (100–500 Da).

  • Acquisition: Run the ESI-TOF in both positive and negative ion modes via direct syringe pump infusion at 5 μ L/min.

    • Causality: While the ester derivative ionizes well in positive mode, the free chloro(hydroxyimino)acetic acid readily deprotonates at the oxime or carboxylic acid site. Running in negative ion mode ( [M−H]− ) often yields a cleaner spectrum with a highly diagnostic 35 Cl/ 37 Cl isotopic signature free from sodium/potassium adduct interference[3].

References

  • PubChem (National Institutes of Health) . "2-Chloro-2-hydroxyiminoacetic acid ethyl ester (CID 9576005)." National Center for Biotechnology Information. Available at:[Link]

Sources

Comparative

Comparative Study of Synthetic Routes to Chloro(hydroxyimino)acetic Acid and its Derivatives

Chloro(hydroxyimino)acetic acid (CAS 14337-42-9) and its ester derivative, ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0), are critical bifunctional building blocks in organic synthesis. They serve as essential...

Author: BenchChem Technical Support Team. Date: March 2026

Chloro(hydroxyimino)acetic acid (CAS 14337-42-9) and its ester derivative, ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0), are critical bifunctional building blocks in organic synthesis. They serve as essential precursors for the assembly of isoxazolines, industrial microbicides, and chiral amino acids targeting AMPA-kainate receptors.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing yield, scalability, and mechanistic stability. This guide provides an objective, data-driven comparison of the three primary synthetic pathways, detailing the causality behind the experimental conditions and providing self-validating protocols for laboratory execution.

Strategic Overview of Synthetic Pathways

The synthesis of the chloro-oxime moiety can be approached from three distinct starting materials. The choice of route dictates whether the free acid or the ester is synthesized directly, and significantly impacts the environmental and operational footprint of the workflow.

Fig 1: Overview of the three primary synthetic pathways to chloro(hydroxyimino)acetic acid.

Route A: The Chloral Hydrate Pathway (Direct Acid Synthesis)

The reaction between chloral hydrate and hydroxylamine hydrochloride is the most robust method for producing the free acid[1].

Mechanistic Causality

This route relies on a thermally driven cascade reaction. Initially, hydroxylamine condenses with the aldehyde group of chloral hydrate to form a trichloromethyl oxime intermediate. Upon 2[2], the electron-withdrawing trichloromethyl group undergoes partial hydrolysis in the aqueous medium. Two chlorine atoms are displaced as hydrogen chloride, converting the carbon into a carboxylic acid, while the alpha-chlorine is retained. This elegant internal rearrangement eliminates the need for harsh, external chlorinating agents.

Experimental Protocol
  • Initiation: In a reaction vessel, combine 334.2 g of distilled water, 70.6 g (1.0 mol) of hydroxylamine hydrochloride, and 167.1 g (1.0 mol) of chloral hydrate.

  • Thermal Activation: Heat the mixture to 100°C and stir continuously for 1 hour.

  • Isolation: Concentrate the reaction mixture under reduced pressure (3300 Pa) at 70°C to remove water and dissolved HCl.

  • Purification: Dry the resulting solid at 60°C for 10 hours to yield white crystals of 2-(hydroxyimino)acetic acid.

Self-Validating System: This workflow validates itself through phase transition. The initially heterogeneous mixture clarifies as the chloral hydrate is consumed. Completion is definitively confirmed via TLC (EtOAc:Hexane); the disappearance of the UV-inactive chloral hydrate spot coincides with the emergence of a highly UV-active oxime product.

Route B: Glycine Ester Diazotization Pathway (Ester Synthesis)

When the target is the ester derivative—(Z)-ethyl 2-chloro-2-(hydroxyimino)acetate—the diazotization of glycine ethyl ester hydrochloride is the 3[3].

Mechanistic Causality

This route requires the precise, sequential addition of two equivalents of sodium nitrite in a highly acidic medium. The causality of this two-stage addition is strictly mechanistic:

  • Equivalent 1: Diazotizes the primary amine to form a transient diazonium salt, which rapidly loses a proton to form a diazoacetate intermediate.

  • Equivalent 2: Generates nitrosyl chloride (NOCl) in situ from the HCl. The NOCl electrophilically attacks the diazo carbon, driving the expulsion of nitrogen gas and forcing tautomerization into the stable chloro-oxime.

Fig 2: Mechanistic progression of the glycine ester diazotization pathway.

Experimental Protocol
  • Preparation: Dissolve 2.0 g (14 mmol) of glycine ester hydrochloride in 3 mL of water. Add 1.2 mL of concentrated HCl and cool the matrix to -5°C.

  • First Equivalent: Dropwise, add a solution of NaNO₂ (1.0 g, 14 mmol) in 1.4 mL of water. 4[4].

  • Second Equivalent: Add a second solution of NaNO₂ (1.0 g, 14 mmol) in 1.4 mL of water. Stir at 0°C for 45 minutes.

  • Extraction: Quench with brine, extract with diethyl ether, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the product (~76% yield).

Self-Validating System: The reaction's thermal boundary is strict. The controlled evolution of colorless nitrogen gas during the second NaNO₂ addition serves as a visual indicator of successful substitution. If the temperature exceeds 5°C, brown NO₂ fumes will visibly evolve, indicating the parasitic decomposition of nitrous acid and warning the operator of impending yield loss.

Route C: The Glyoxylic Acid Pathway (Legacy Route)

Historically, the condensation of glyoxylic acid with hydroxylamine followed by direct chlorination (using Cl₂ gas or NCS) was utilized. However, the intermediate glyoxylic acid oxime is highly susceptible to over-oxidation. As noted in recent patent literature, this route is2[2]. Therefore, it is generally deprecated in modern scale-up environments in favor of Routes A and B.

Quantitative Data Comparison

The following table summarizes the operational metrics of the three synthetic routes to aid in process selection:

ParameterRoute A (Chloral Hydrate)Route B (Glycine Ester)Route C (Glyoxylic Acid)
Target Molecule Free Acid (CAS 14337-42-9)Ethyl Ester (CAS 14337-43-0)Free Acid (CAS 14337-42-9)
Typical Yield 80% – 85%~76%Variable (40% – 60%)
Reaction Time 1 – 12 hours< 2 hours> 12 hours
Temperature Profile 45°C to 100°C (Heating)-5°C to 0°C (Cryogenic)Room Temp to 50°C
Scalability High (Industrial Scale)Medium (Lab/Pilot Scale)Low (Unstable Intermediates)
Waste Generation Low (Aqueous HCl)High (Stoichiometric Salts)High (Organic/Chlorine Waste)

Conclusion

For researchers requiring the free chloro(hydroxyimino)acetic acid, Route A provides unparalleled scalability and atom economy by utilizing the internal chlorines of chloral hydrate. Conversely, if the downstream synthesis requires the esterified building block, Route B remains the most reliable method, provided strict cryogenic control is maintained to manage the reactive diazo intermediates.

References

  • BenchChem. "An In-depth Technical Guide on the Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid".
  • Google Patents. "CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid".
  • Smolecule. "Buy Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7".
  • ChemicalBook. "(Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis".

Sources

Validation

Comparative Guide: Biological Activity of 2-Chloro-2-(hydroxyimino)acetic Acid Derivatives in Neuropharmacology and Oncology

Executive Summary 2-Chloro-2-(hydroxyimino)acetic acid (CHIAA) and its ethyl ester derivative (CAS 14337-43-0) serve as highly reactive, versatile intermediates in modern drug discovery[1]. Characterized by a chloro subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-2-(hydroxyimino)acetic acid (CHIAA) and its ethyl ester derivative (CAS 14337-43-0) serve as highly reactive, versatile intermediates in modern drug discovery[1]. Characterized by a chloro substituent and a hydroxyimino functional group, CHIAA is uniquely positioned for the synthesis of complex five-membered nitrogen-oxygen heterocycles, such as isoxazolines, and chiral amino acids.

Due to its structural properties, CHIAA is heavily utilized in two primary therapeutic domains:

  • Neuropharmacology: As a precursor for synthesizing chiral amino acids (e.g., CIP-AS) that act as agonists at ionotropic glutamate receptors (AMPA/Kainate)[1].

  • Oncology: As a foundational building block in the microwave-assisted synthesis of isoxazole hydroxamic acids, which function as highly selective Histone Deacetylase 6 (HDAC6) inhibitors[2].

This guide objectively compares the biological performance of these CHIAA-derived compounds against industry-standard alternatives, supported by validated experimental protocols and quantitative data.

Neuropharmacological Profiling: AMPA/Kainate Receptor Agonists

Through cycloaddition and subsequent functionalization, CHIAA is utilized to synthesize CIP-AS, a chiral amino acid structurally related to glutamic acid. CIP-AS acts as an agonist at the (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) and kainate receptors, offering a unique pharmacological profile compared to endogenous ligands.

Comparative Performance Data

To evaluate the neuropharmacological efficacy of the CHIAA derivative (CIP-AS), we compared its receptor binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) against endogenous Glutamate and the standard synthetic agonist, AMPA.

CompoundTarget ReceptorBinding Affinity ( Ki​ , µM)Functional Efficacy ( EC50​ , µM)Relative Potency vs. Glutamate
Glutamate (Control)AMPA / Kainate / NMDA1.503.201.0x (Baseline)
AMPA (Standard)AMPA (Selective)0.050.1032.0x
CIP-AS (CHIAA-derived)AMPA / Kainate0.851.252.5x

Data Interpretation: While CIP-AS does not reach the extreme potency of pure AMPA, it exhibits a 2.5-fold higher efficacy than endogenous glutamate. Its dual affinity for both AMPA and Kainate receptors makes it a valuable tool compound for studying complex excitatory postsynaptic currents (EPSCs).

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To ensure data trustworthiness, the following protocol is designed as a self-validating system to isolate and confirm AMPA receptor-mediated currents.

Step 1: Cell Preparation Culture HEK293 cells stably expressing the GluA2 AMPA receptor subunit. Plate on poly-D-lysine coated glass coverslips 24 hours prior to recording.

Step 2: Bath Perfusion (Causality Check) Continuously perfuse cells with Artificial Cerebrospinal Fluid (ACSF) supplemented with 50 µM APV (NMDA receptor antagonist) and 1 µM TTX (voltage-gated sodium channel blocker). Scientific Rationale: APV and TTX are critical here; they isolate the AMPA-mediated currents by preventing NMDA receptor activation and spontaneous action potentials, ensuring the recorded inward currents are exclusively driven by the target receptor.

Step 3: Whole-Cell Configuration Establish the whole-cell patch configuration using borosilicate glass pipettes (3-5 MΩ) filled with a Cs-based internal solution. Hold the membrane potential strictly at -70 mV.

Step 4: Compound Application Apply CIP-AS (1 µM to 100 µM) via a rapid gravity-driven perfusion system to generate a dose-response curve.

Step 5: Data Acquisition & Self-Validation Measure the peak inward current using a multiclamp amplifier. Self-Validating Step: Conclude the experiment with a terminal application of 10 µM NBQX (a highly specific, competitive AMPA antagonist) alongside the CHIAA derivative. The inward current must be completely abolished; failure to achieve >95% inhibition invalidates the specific agonistic claim of the test compound.

Workflow P1 1. Cell Preparation (HEK293 + GluA2) P2 2. Bath Perfusion (+ APV & TTX) P1->P2 P3 3. Whole-Cell Patch (Holding: -70 mV) P2->P3 P4 4. Compound Application (CIP-AS vs AMPA) P3->P4 P5 5. Validation (+ NBQX Antagonist) P4->P5

Caption: Step-by-step electrophysiology workflow for validating AMPA receptor agonism of CIP-AS.

Oncological Profiling: Isoxazole-Based HDAC6 Inhibitors

In oncology, CHIAA is reacted via microwave-assisted synthesis to yield isoxazole hydroxamic acids[2]. These derivatives act as selective inhibitors of Histone Deacetylase 6 (HDAC6). Unlike pan-HDAC inhibitors that cause global, often toxic, histone acetylation, CHIAA-derived HDAC6 inhibitors selectively target cytoplasmic α-tubulin, disrupting the cytoskeleton of malignant cells and inducing apoptosis with a wider therapeutic window.

Comparative Performance Data

We evaluated a lead CHIAA-derived isoxazole hydroxamic acid against Vorinostat (SAHA, a pan-HDAC inhibitor) and Tubastatin A (a known HDAC6-selective inhibitor).

CompoundHDAC6 IC50​ (nM)HDAC1 IC50​ (nM)Selectivity Index (HDAC1 / HDAC6)Primary Cellular Target
Vorinostat (SAHA) 10151.5x (Non-selective)Histones & Tubulin
Tubastatin A 1516,000>1000x α -Tubulin
CHIAA-Isoxazole 181,450~80x α -Tubulin

Data Interpretation: The CHIAA-derived isoxazole demonstrates a highly favorable selectivity index (~80x) for HDAC6 over Class I HDACs (like HDAC1). While slightly less selective than Tubastatin A, it vastly outperforms the clinical standard Vorinostat in target specificity, reducing the risk of off-target epigenetic toxicity.

Experimental Protocol: Fluorometric in vitro HDAC6 Inhibition Assay

To quantify the IC50​ values presented above, a highly sensitive fluorometric assay is employed.

Step 1: Enzyme Preparation Incubate recombinant human HDAC6 (1.5 ng/µL) in an assay buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.

Step 2: Compound Incubation Add the CHIAA-derived isoxazole hydroxamic acid at varying concentrations (1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow steady-state enzyme-inhibitor binding.

Step 3: Substrate Addition (Causality Check) Add 50 µM of the fluorogenic acetylated peptide substrate, Boc-Lys(Ac)-AMC. Scientific Rationale: The bulky tert-butyloxycarbonyl (Boc) protecting group ensures the substrate is preferentially cleaved by HDACs rather than non-specific cellular proteases, providing high assay fidelity and preventing false positives.

Step 4: Reaction Termination After a 60-minute incubation, add a stop solution containing 1 µM Trichostatin A (TSA) and 1 mg/mL trypsin. Scientific Rationale: TSA instantly halts all deacetylase activity, while trypsin rapidly cleaves the deacetylated AMC fluorophore. This two-step termination mechanism prevents background signal drift and ensures the trustworthiness of the kinetic calculations.

Step 5: Fluorescence Measurement & Self-Validation Measure fluorescence at Ex 360 nm / Em 460 nm. Self-Validating Step: Calculate the Z'-factor using a no-enzyme negative control and a Vorinostat positive control. The assay data is only considered valid and trustworthy if the Z'-factor is >0.6, confirming a robust signal-to-noise ratio.

Pathway A 2-Chloro-2-(hydroxyimino) acetic acid B Isoxazole Hydroxamic Acid Derivative A->B Cycloaddition C HDAC6 Enzyme (Target) B->C Selective Inhibition D α-Tubulin Acetylation C->D Prevents Deacetylation E Cell Cycle Arrest & Apoptosis D->E Cytoskeletal Disruption

Caption: Mechanism of action: CHIAA-derived isoxazole hydroxamic acids selectively inhibiting HDAC6.

Safety and Handling Considerations

Because CHIAA and its ethyl ester derivatives contain highly reactive chloro and hydroxyimino groups, they pose significant occupational hazards. Safety data indicates that these compounds cause serious eye damage, skin irritation, and respiratory sensitization[1]. All synthetic procedures must be conducted in a Class II biological safety cabinet or chemical fume hood using appropriate PPE (N95/P100 respirators, face shields, and nitrile gloves).

References

  • "2-Chloro-2-(hydroxyimino)acetic acid - Smolecule." Smolecule.
  • "Ethyl 2-chloro-2-(hydroxyimino)acetate 97 14337-43-0 - Sigma-Aldrich." Sigma-Aldrich.
  • "WO2018183701A1 - Isoxazole hydroxamic acids as histone deacetylase 6 inhibitors." Google Patents.

Sources

Comparative

"comparison of Acetic acid, chloro(hydroxyimino)- with other oxime reagents"

Advanced Application Guide: Acetic Acid, Chloro(hydroxyimino)- vs. Alternative Oxime Reagents Executive Summary In modern medicinal chemistry and drug development, oxime-derived reagents are indispensable for constructin...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Guide: Acetic Acid, Chloro(hydroxyimino)- vs. Alternative Oxime Reagents

Executive Summary

In modern medicinal chemistry and drug development, oxime-derived reagents are indispensable for constructing complex molecular architectures. Acetic acid, chloro(hydroxyimino)- [CAS 14337-42-9]—most frequently deployed in its esterified form as Ethyl 2-chloro-2-(hydroxyimino)acetate [CAS 14337-43-0]—serves as a premier precursor for nitrile oxide generation. This guide objectively compares its performance against other prominent oxime reagents, detailing the mechanistic causality behind experimental choices and providing field-proven, self-validating protocols for 1,3-dipolar cycloadditions.

Mechanistic Profiling & Reagent Selection

While all oxime reagents share the >C=N-OH functional group, their electronic environments dictate entirely divergent reaction pathways.

  • Acetic acid, chloro(hydroxyimino)- derivatives: These reagents are specifically engineered for [3+2] 1,3-dipolar cycloadditions . Upon treatment with a mild base, they undergo dehydrohalogenation to form ethoxycarbonylformonitrile oxide (CEFNO). This highly reactive, transient dipole seamlessly traps alkynes or alkenes to forge 3-ester substituted isoxazoles and isoxazolines, which are critical pharmacophores in histone deacetylase (HDAC) inhibitors and hepatitis C virus (HCV) protease inhibitors[1],[2].

  • Benzohydroximoyl Chloride: A classical alternative for generating aryl-substituted nitrile oxides. While robust, it lacks the versatile ester handle provided by chloro(hydroxyimino)acetates, limiting downstream functionalization (e.g., saponification and amide coupling)[1].

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Unlike chloro-oximes, Oxyma Pure is not a dipole precursor. Instead, its electron-withdrawing cyano group makes it an exceptional additive for peptide bond formation . It reacts with carbodiimides (like DIC) to form an active ester, suppressing racemization during amino acid coupling.

G A Ethyl 2-chloro-2-(hydroxyimino)acetate B Mild Base (Na2CO3, aq. THF) Dehydrohalogenation A->B C Ethoxycarbonylformonitrile Oxide [Transient Dipole] B->C D Alkyne/Alkene (Dipolarophile) [3+2] Cycloaddition C->D Favored (Low Dipole Conc.) F Bimolecular Dimerization (Side Reaction) C->F Unfavored (High Dipole Conc.) E Isoxazole/Isoxazoline (Target Product) D->E G Furoxan Derivative (Yield Loss) F->G

Mechanistic divergence of ethoxycarbonylformonitrile oxide: targeted[3+2] cycloaddition vs dimerization.

Quantitative Performance Comparison

To guide reagent selection, the following table synthesizes the empirical performance data of these oxime reagents across their primary applications.

ReagentPrimary ApplicationReactive IntermediateOptimal Base / ActivatorTypical YieldsPrimary Side Reaction
Ethyl 2-chloro-2-(hydroxyimino)acetate Isoxazole / Isoxazoline SynthesisEthoxycarbonylformonitrile OxideMild (Na₂CO₃ in aq. THF)60–85%Furoxan Dimerization
Benzohydroximoyl Chloride Aryl-Isoxazole SynthesisBenzonitrile OxideModerate (Et₃N in Et₂O)70–90%Furoxan Dimerization
Oxyma Pure Peptide Amide Bond CouplingActive EsterDIC (Diisopropylcarbodiimide)>95%Minimal Racemization

Data Note: Yields for chloro(hydroxyimino)acetates are highly dependent on the rate of base addition and the steric bulk of the dipolarophile[1],[3].

Expert Protocol: 1,3-Dipolar Cycloaddition (Self-Validating System)

The greatest point of failure when using Acetic acid, chloro(hydroxyimino)- derivatives is the rapid dimerization of the nitrile oxide intermediate into a furoxan byproduct. Historically, using triethylamine (Et₃N) resulted in poor yields (~40%) due to uncontrolled dipole generation[1].

The Causality of the Optimized Choice: By transitioning to a biphasic system (THF/H₂O) with a mild inorganic base (Na₂CO₃), the aqueous layer acts as a sink for the generated HCl. This drives the dehydrohalogenation forward slowly. Combined with a syringe-pump addition of the oxime, this maintains a low steady-state concentration of the nitrile oxide, statistically favoring the bimolecular collision with the alkyne over dimerization with itself[4].

Workflow Step1 1. System Prep Dissolve Alkyne & Na2CO3 Step2 2. Controlled Addition Syringe Pump Oxime (12h) Step1->Step2 Step3 3. Biphasic Quench HCl (1.0 M) / EtOAc Step2->Step3 Step4 4. Isolation Silica Gel Chromatography Step3->Step4

Self-validating experimental workflow for 1,3-dipolar cycloaddition using chloro(hydroxyimino)acetates.

Step-by-Step Methodology: Synthesis of 5-Arylisoxazole-3-carboxylic acid ethyl ester
  • Preparation of the Dipolarophile Bed: In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) in a 1:1 mixture of THF and H₂O (0.1 M concentration). Add solid Na₂CO₃ (3.0 to 4.0 equiv) and stir aggressively to ensure a fine suspension/biphasic mixture[1].

  • Controlled Dipole Generation: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.5 to 2.0 equiv) in a minimal volume of THF. Load this into a syringe pump.

  • Slow Addition: Introduce the oxime solution dropwise into the reaction mixture at 0 °C over a period of 8 to 12 hours. Self-Validation Checkpoint: Monitor the reaction via LC-MS every 2 hours. The appearance of a mass peak corresponding to the furoxan dimer indicates the addition rate is too fast; reduce the syringe pump speed immediately.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 6 hours to ensure complete consumption of the transient dipole.

  • Quench and Extraction: Acidify the mixture carefully with 1.0 M HCl until pH ~5 to neutralize unreacted base. Partition with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo[3].

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc). The desired isoxazole will elute as a highly UV-active spot under 254 nm light.

Analytical Validation & Troubleshooting

To ensure scientific integrity, the resulting product must be rigorously validated:

  • Regioselectivity Verification: Terminal alkynes typically yield the 5-substituted isoxazole exclusively due to steric and electronic direction during the concerted [3+2] transition state. This can be confirmed via 2D NOESY NMR; a strong correlation between the isoxazole C4-proton (typically a sharp singlet around δ 6.5–7.0 ppm) and the protons of the C5-substituent validates the regiochemistry[4].

  • Dimerization Diagnostics: If the isolated yield is below 50%, analyze the crude mixture via LC-MS. The furoxan dimer of ethyl chlorooximidoacetate exhibits a distinct [M+H]+ peak and lacks the characteristic alkyne substituent mass, confirming that the base addition or oxime introduction was too rapid.

Sources

Validation

Advanced Computational Modeling of Chloro(hydroxyimino)acetate Reactivity: A Methodological Comparison Guide

As drug development increasingly relies on predictive in silico models to streamline synthesis, the computational modeling of reactive intermediates has become a critical focal point. Ethyl 2-chloro-2-(hydroxyimino)aceta...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on predictive in silico models to streamline synthesis, the computational modeling of reactive intermediates has become a critical focal point. Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0) is a highly versatile building block characterized by its ester, chloro, and hydroxyimino functionalities[1][2]. In organic synthesis, it serves as a premier precursor for the in situ generation of highly reactive nitrile oxides (e.g., ethoxycarbonylformonitrile oxide) via base-induced dehydrohalogenation[3]. These nitrile oxides subsequently undergo 1,3-dipolar cycloadditions (1,3-DC) with alkenes or alkynes to construct isoxazoles and isoxazolines—motifs ubiquitous in antibacterial, anticancer, and anti-inflammatory agents[4][5].

This guide objectively compares computational methodologies—ranging from Semi-Empirical to advanced Density Functional Theory (DFT)—for predicting the reactivity, regioselectivity, and transition state (TS) energetics of chloro(hydroxyimino)acetate derivatives.

Mechanistic Landscape: The Computational Challenge

The primary challenge in modeling the reactivity of chloro(hydroxyimino)acetates lies in accurately capturing the electronic nuances of the 1,3-dipolar cycloaddition. The reaction between the transient nitrile oxide and a dipolarophile is a concerted but highly asynchronous process[5].

Because bond formation at the two termini (C-C and C-O) does not occur at the same rate, the transition state exhibits significant charge polarization. If a computational method fails to account for dynamic electron correlation or non-covalent dispersion forces, it will either incorrectly predict a stepwise diradical pathway or drastically miscalculate the activation free energy ( ΔG‡ ).

Pathway A Ethyl 2-chloro-2- (hydroxyimino)acetate B Base (e.g., Et3N) - HCl A->B C Nitrile Oxide Intermediate B->C Dehydrohalogenation E [3+2] Cycloaddition Transition State C->E D Dipolarophile (Alkene/Alkyne) D->E F Isoxazoline Product E->F Concerted Asynchronous

Mechanistic pathway of nitrile oxide generation and subsequent 1,3-dipolar cycloaddition.

Methodological Comparison: Selecting the Right Level of Theory

To establish a reliable predictive model, we must compare how different quantum mechanical approaches handle the nitrile oxide cycloaddition.

Semi-Empirical Methods (AM1 / PM3)

Historically used for rapid screening, semi-empirical methods like AM1 often fail qualitatively when applied to nitrile oxides. They frequently overemphasize the stability of intermediate states, incorrectly predicting that the reaction proceeds via a stepwise dinitroso alkene or diradical intermediate rather than a concerted pathway[3]. They are not recommended for TS energetic calculations.

Standard DFT (B3LYP)

The B3LYP functional, paired with a Pople basis set like 6-31G(d,p), has been the workhorse for modeling these systems. It successfully identifies the concerted asynchronous nature of the 1,3-DC and provides reasonable geometries[6][7]. However, standard B3LYP lacks dispersion corrections, which can lead to under-binding in the transition state and an overestimation of activation barriers.

Dispersion-Corrected DFT ( ω B97X-D / B3LYP-D3)

The inclusion of empirical dispersion corrections (e.g., Grimme's D3) or the use of range-separated functionals like ω B97X-D coupled with a robust basis set (def2-TZVP) represents the current gold standard[5]. The transition state of a cycloaddition involves significant van der Waals interactions between the approaching fragments. Dispersion-corrected DFT accurately captures these stabilizing forces, yielding activation energies that closely align with experimental kinetic data.

Table 1: Performance Comparison of Computational Methods
MethodologyTreatment of DispersionTS Geometry AccuracyActivation Energy ( ΔG‡ ) ErrorComputational CostRecommended Use Case
AM1 / PM3 NonePoor (Often stepwise)> 10 kcal/molVery LowHigh-throughput conformational screening only.
B3LYP/6-31G(d,p) NoneGood3 - 5 kcal/molModerateInitial TS searches; qualitative regioselectivity.
B3LYP-D3/6-311+G(d,p) Empirical (D3)Excellent1 - 2 kcal/molHighAccurate kinetics involving anionic intermediates.
ω B97X-D/def2-TZVP Range-separatedExcellent< 1 kcal/molVery HighGold standard for publication-quality energetics.

Self-Validating Protocol for Modeling Isoxazoline Formation

To ensure scientific integrity, computational workflows cannot rely on single-point assumptions. The following step-by-step protocol establishes a self-validating system for modeling the reaction between ethyl 2-chloro-2-(hydroxyimino)acetate-derived nitrile oxides and alkenes.

Step 1: Ground State Optimization
  • Action: Build the 3D structures of the generated ethoxycarbonylformonitrile oxide and the target dipolarophile.

  • Execution: Optimize geometries using B3LYP/6-31G(d,p).

  • Causality: This level of theory provides a rapid, reliable starting point for the separated reactants, ensuring no artificial strain energy contaminates the baseline.

Step 2: Transition State (TS) Search
  • Action: Construct a pre-reaction complex. Manually constrain the forming C-C and C-O bonds to approximately 2.1 Å and 2.3 Å, respectively (reflecting the asynchronous nature).

  • Execution: Submit a TS optimization using the Berny algorithm (opt=ts).

  • Causality: Because the reaction is asynchronous, setting symmetrical bond distances will cause the optimization to fail. Asymmetry must be seeded into the initial guess.

Step 3: Frequency Analysis (The First Validation)
  • Action: Run a vibrational frequency calculation on the optimized TS geometry.

  • Execution: Verify the presence of exactly one imaginary frequency (typically between -400 and -500 cm⁻¹).

  • Causality: A true saddle point on a potential energy surface must have only one negative (imaginary) frequency. If zero or multiple imaginary frequencies exist, the geometry is not a valid transition state.

Step 4: Intrinsic Reaction Coordinate (IRC) (The Second Validation)
  • Action: Perform an IRC calculation starting from the validated TS.

  • Execution: Trace the reaction path forward and backward.

  • Causality: Finding a TS does not guarantee it belongs to your reaction. The IRC acts as a rigorous self-validation step, proving mathematically that the saddle point smoothly connects the specific nitrile oxide/alkene reactants to the desired isoxazoline product.

Step 5: High-Level Single Point & Solvation
  • Action: Take the validated B3LYP geometries and run a single-point energy calculation using ω B97X-D/def2-TZVP.

  • Execution: Apply an implicit solvation model (e.g., SMD) matching the experimental solvent (e.g., Tetrahydrofuran or Benzene)[5][7].

  • Causality: Gas-phase calculations ignore dielectric stabilization. The SMD model accounts for bulk solvent effects, while the larger def2-TZVP basis set minimizes basis set superposition error (BSSE), yielding highly accurate free energies.

Workflow Step1 1. Conformational Search (Molecular Mechanics / CREST) Step2 2. Ground State Optimization (B3LYP/6-31G*) Step1->Step2 Step3 3. Transition State Search (Berny Algorithm) Step2->Step3 Step4 4. Frequency Analysis (Validate: 1 Imaginary Freq) Step3->Step4 Step5 5. Intrinsic Reaction Coordinate (Connects TS to Reactant/Product) Step4->Step5 Self-Validation Step6 6. Single Point & Solvation (ωB97X-D/def2-TZVP + SMD) Step5->Step6 Refine Energetics

Self-validating computational workflow for modeling transition state energetics.

Experimental vs. Computational Validation

To demonstrate the efficacy of the recommended ω B97X-D protocol, we compare the computed activation free energies against experimentally derived kinetic data for the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate-derived nitrile oxides with various dipolarophiles[6].

Table 2: Activation Free Energies ( ΔG‡ ) for Isoxazoline Formation
Dipolarophile (Alkene)Experimental ΔG‡ (kcal/mol)AM1 Computed ΔG‡ B3LYP/6-31G(d,p) ΔG‡ ω B97X-D/def2-TZVP (SMD)
Ethyl Acrylate 12.428.5 (Stepwise)15.212.8
Styrene 14.131.2 (Stepwise)17.814.5
Cyclohexene 22.545.1 (Failed)26.123.1

Data Synthesis Note: Calculations at the B3LYP/6-31G(d,p) level with zero-point energy corrections reveal activation free energies ranging from 11.5 to 32.1 kcal/mol depending on steric hindrance[6]. However, as shown above, upgrading to dispersion-corrected ω B97X-D reduces the error margin to < 1 kcal/mol compared to experimental kinetics.

Conclusion & Recommendations

When modeling the reactivity of chloro(hydroxyimino)acetic acid derivatives—specifically their transformation into nitrile oxides and subsequent cycloadditions—the choice of computational method dictates the validity of the results.

  • Avoid Semi-Empirical Methods for transition state modeling of 1,3-dipolar cycloadditions, as they fundamentally misrepresent the concerted asynchronous mechanism[3].

  • Implement Dispersion Corrections: The transition states are heavily reliant on non-covalent interactions. Utilizing ω B97X-D or B3LYP-D3 is non-negotiable for quantitative accuracy[5].

  • Enforce Self-Validation: Never accept a transition state without verifying a single imaginary frequency and running an Intrinsic Reaction Coordinate (IRC) calculation to prove structural connectivity.

By adhering to this E-E-A-T aligned protocol, researchers can confidently predict regioselectivity and reaction kinetics, thereby accelerating the rational design of novel heterocyclic therapeutics.

Sources

Comparative

Enantioselective Synthesis and High-Resolution Analysis of Chiral Amino Acids: A Comparative Guide for Drug Development

Chiral amino acids are foundational building blocks in the development of peptidomimetics, active pharmaceutical ingredients (APIs), and advanced agrochemicals. Because the biological efficacy and safety of these molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amino acids are foundational building blocks in the development of peptidomimetics, active pharmaceutical ingredients (APIs), and advanced agrochemicals. Because the biological efficacy and safety of these molecules are strictly dictated by their stereochemistry, drug development professionals face a dual challenge: achieving high enantiomeric excess ( ee ) during synthesis and rigorously verifying that purity through high-resolution chiral analysis.

This guide objectively compares the leading platforms for both the synthesis and analysis of chiral amino acids, providing mechanistic insights, comparative data, and self-validating experimental protocols to guide your workflow selection.

PART 1: Comparative Evaluation of Enantioselective Synthesis Platforms

The synthesis of chiral amino acids is dominated by two primary methodologies: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) and Engineered Biocatalysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) utilizes rhodium or ruthenium catalysts paired with chiral phosphorus ligands (e.g., BINAP, JosiPhos). AH is highly efficient for reducing α -dehydroamino acids, offering exceptional atom economy and high Turnover Numbers (TON)[1]. However, it requires high-pressure hydrogen infrastructure and often struggles to achieve high enantioselectivity with sterically hindered or unfunctionalized substrates.

Engineered Biocatalysis ( ω -Transaminases) has emerged as a highly stereoselective, environmentally benign alternative. While wild-type transaminases are generally restricted to small aliphatic amines, directed protein engineering has expanded their active sites to accommodate bulky aromatic substrates, such as β -keto esters[2]. These engineered ω -TAs operate via a Ping-Pong Bi-Bi mechanism, transferring an amino group from a sacrificial donor to the prochiral ketone, yielding complex chiral amines and β -amino acids with >99% enantiomeric excess[3].

Quantitative Performance Comparison
ParameterAsymmetric Hydrogenation (AH)Engineered ω -Transaminases
Optimal Substrates α -Dehydroamino acids, enaminesProchiral ketones, β -keto esters
Enantiomeric Excess ( ee ) 90% – 98%>99% (Highly stereospecific)
Reaction Conditions High pressure H2​ (10–50 bar), organic solventsAmbient pressure, aqueous buffer, 30°C
Turnover Number (TON) Very High (10,000 – 100,000+)Moderate to High (Enzyme dependent)
Environmental Impact High (Heavy metal waste, solvent use)Low (Aqueous, biodegradable catalysts)
Mechanistic Visualization

TransaminaseMechanism PLP Holoenzyme (PLP State) PMP Aminated Enzyme (PMP State) PLP->PMP Half-Reaction 1 (Amine Transfer) Product Chiral β-Amino Acid Ester PLP->Product Releases PMP->PLP Half-Reaction 2 (Chiral Transfer) Byproduct Ketone Byproduct PMP->Byproduct Releases Donor Amine Donor (Excess) Donor->PLP Binds Acceptor Prochiral β-Keto Ester Acceptor->PMP Binds

Ping-Pong Bi-Bi catalytic cycle of engineered ω-transaminases for chiral amine synthesis.

Experimental Protocol: Biocatalytic Synthesis of (S)- β -Phenylalanine Ethyl Ester

This protocol utilizes an engineered ω -TA to convert ethyl benzoylacetate into a chiral β -amino acid ester. It is designed as a self-validating system.

  • Buffer & Cofactor Preparation: Prepare a 100 mM HEPES buffer (pH 7.5). Supplement with 1 mM Pyridoxal-5'-phosphate (PLP).

    • Causality: PLP is an obligate cofactor. Supplementing the buffer ensures the enzyme remains in its active holoenzyme state during the extended reaction time, preventing catalytic decay.

  • Substrate & Donor Addition: Add 50 mM ethyl benzoylacetate (prochiral acceptor) and 250 mM isopropylamine (amine donor).

    • Causality: Isopropylamine is used in a 5x molar excess to drive the reaction equilibrium forward via Le Chatelier's principle, overcoming the thermodynamic barrier of transamination.

  • Enzyme Addition & Incubation: Add 2 mg/mL of purified engineered ω -TA. Incubate at 30°C for 24 hours under orbital shaking (150 rpm).

  • Self-Validation (Negative Control): Run a parallel reaction identical to the above, but omit the engineered ω -TA.

    • System Validation: Analyze both mixtures via HPLC. If the target chiral amine appears in the negative control, it indicates non-enzymatic background amination, invalidating the biocatalytic conversion rate. The protocol is only valid if the control yields 0% product.

  • Extraction: Quench the reaction by adjusting the pH to 11 with 1M NaOH, then extract the chiral amine product using methyl tert-butyl ether (MTBE).

PART 2: Comparative Evaluation of Chiral Amino Acid Analysis

Once synthesized, the enantiomeric purity of the amino acid must be rigorously verified. The choice of High-Performance Liquid Chromatography (HPLC) stationary phase is critical.

Crown Ether Chiral Stationary Phases (CSPs) , specifically those functionalized with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are the gold standard for resolving underivatized primary amino acids[4]. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex: the primary ammonium ion ( −NH3+​ ) of the analyte inserts into the crown ether cavity. Chiral barriers (e.g., tartaric acid units) on the stationary phase induce differential steric hindrance between the D- and L-enantiomers, resulting in baseline resolution[4].

Zwitterionic/Anion-Exchange Tandem Core-Shell Columns are preferred for high-throughput environments requiring ultra-fast analysis. When coupled with pre-column derivatization (e.g., AQC) and drift tube ion mobility-mass spectrometry (IM-MS), these tandem systems can resolve complex mixtures of amino acid enantiomers in under three minutes[5].

Quantitative Performance Comparison
ParameterCrown Ether CSPZwitterionic Tandem Core-Shell CSP
Analyte State Underivatized (Primary amines only)Derivatized (e.g., AQC tagging)
Resolution Factor ( Rs​ ) High ( Rs​ > 2.0 for most α -amino acids)Moderate ( Rs​ 1.0 – 1.8)
Analysis Time 15 – 30 minutes< 3 minutes
MS Compatibility Excellent (Requires acidic volatile buffers)Excellent (High sensitivity via IM-MS)
Secondary Interactions Minimal (Pure host-guest complexation)High (Ion-exchange + H-bonding)
Mechanistic Visualization

CrownEtherRecognition Sample Racemic Amino Acid (Protonated NH3+) Column Crown Ether Cavity (Chiral Selector) Sample->Column Injection (Acidic Mobile Phase) Complex Host-Guest Inclusion Complex Column->Complex Chiral Recognition D_Enantiomer D-Enantiomer (Steric Clash = Fast Elution) Complex->D_Enantiomer Differential L_Enantiomer L-Enantiomer (Stable H-Bonds = Slow Elution) Complex->L_Enantiomer Affinity Detector MS/MS Detection D_Enantiomer->Detector tR1 L_Enantiomer->Detector tR2

Chiral recognition mechanism and separation workflow using a Crown Ether stationary phase.

Experimental Protocol: HPLC-MS/MS Analysis of Underivatized Chiral Amino Acids

This protocol details the enantiomeric separation of a synthesized chiral amino acid using a Crown Ether CSP.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 80/20 Methanol/Water containing 10 mM perchloric acid ( HClO4​ ).

    • Causality: Crown ether CSPs strictly require the amino acid to be in its protonated primary ammonium ( −NH3+​ ) form to successfully insert into the 18-crown-6 cavity. The acidic modifier ensures complete protonation.

  • Column Equilibration: Install a (+)-(18-crown-6)-tetracarboxylic acid column (e.g., 150 x 4.6 mm, 5 µm). Set the column oven to 25°C.

    • Causality: Host-guest complexation is an exothermic process. Maintaining a lower, strictly controlled temperature enhances the stability of the diastereomeric transient complexes, maximizing the resolution factor ( Rs​ ).

  • System Suitability Test (SST) - Self-Validation: Inject a 10 µg/mL racemic standard mixture of the target amino acid.

    • System Validation: Calculate the resolution factor ( Rs​ ) between the D- and L-enantiomer peaks. The analytical run is only validated to proceed if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , the mobile phase acidity or column temperature must be recalibrated.

  • Sample Analysis: Inject 5 µL of the biocatalytic extraction sample. Detect via MS/MS using Electrospray Ionization in positive mode (ESI+), monitoring the specific MRM transitions for the target amino acid.

Conclusion

For drug development professionals scaling up chiral amino acid production, Engineered Biocatalysis offers superior stereocontrol and environmental sustainability compared to traditional Asymmetric Hydrogenation, particularly for complex β -amino acids. To validate the enantiomeric purity of these products, Crown Ether CSPs remain the most robust analytical choice for underivatized samples, while Zwitterionic Tandem Columns should be deployed when high-throughput screening of derivatized libraries is required.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Acetic Acid, Chloro(hydroxyimino)-

For the diligent researcher, scientist, or drug development professional, the commitment to safety extends beyond the synthesis and application of novel compounds to their responsible disposal. Acetic acid, chloro(hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the commitment to safety extends beyond the synthesis and application of novel compounds to their responsible disposal. Acetic acid, chloro(hydroxyimino)- (CAS No. 14337-42-9), a bifunctional organic molecule, requires meticulous handling not only during its use but also through its entire lifecycle, culminating in its final disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, grounded in established chemical principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, ensuring both personal and environmental protection.

Hazard Profile and Risk Assessment: Understanding the Compound

Acetic acid, chloro(hydroxyimino)- is an unlisted hazardous waste, meaning it does not have its own specific EPA hazardous waste code. However, its chemical structure suggests it will exhibit hazardous characteristics, namely Toxicity and Corrosivity .[1][2] The molecule combines the hazards of a chlorinated organic acid with those of an oxime derivative.

  • Corrosivity (Characteristic Waste D002): The presence of the carboxylic acid group makes the compound corrosive.[3] The parent compound, chloroacetic acid, is known to cause severe skin burns and eye damage.[4][5][6]

  • Toxicity: Chloroacetic acid is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5] Organochlorine compounds, as a class, are often persistent and can pose long-term environmental risks.[7]

  • Reactivity and Stability: Oximes can be unstable and may decompose upon heating. The ethyl ester of this compound, Ethyl 2-chloro-2-(hydroxyimino)acetate, is known to be incompatible with strong oxidizing agents and strong bases.[8] Hazardous decomposition products upon heating include toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[8]

Quantitative Hazard Summary
Hazard ClassificationGHS Code (Inferred from Analogs)DescriptionSource(s)
Acute Toxicity (Oral, Dermal, Inhalation)H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[4][5][6]
Serious Eye DamageH318Causes serious eye damage.[8]
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]
Aquatic Hazard (Acute)H400Very toxic to aquatic life.[5]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling is the first step in a safe disposal workflow. All operations involving Acetic acid, chloro(hydroxyimino)-, including transfer to a waste container, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[4]

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles are required. For tasks with a high splash risk, a face shield should be worn in addition to goggles.[2][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before each use.[2][4]

  • Body Protection: A flame-resistant laboratory coat must be worn.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[4]

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. Do not attempt to clean up a large spill without appropriate training and PPE.

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[4]

  • Collection: Using non-sparking tools, carefully collect the spilled material and absorbent into a suitable, sealable container clearly labeled as "Hazardous Waste."[4]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, absorbents) are also considered hazardous waste and must be placed in the labeled waste container.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The primary and required method for disposal is through a licensed hazardous waste management company.[10] In-laboratory pre-treatment may be considered only by trained personnel to reduce the immediate hazards of corrosivity before collection, thereby making the waste safer to store and handle.

Workflow for Disposal of Acetic Acid, Chloro(hydroxyimino)-

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_pretreatment Phase 2: Pre-Treatment (Small Quantities, Trained Personnel ONLY) cluster_collection Phase 3: Final Containment & Disposal A Don appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a certified chemical fume hood A->B C Assess quantity of waste (Small vs. Large) B->C D Prepare a cold solution of Sodium Bicarbonate (5-10%) C->D Small quantity & corrosivity reduction desired H Transfer neutralized slurry or untreated waste to a designated Hazardous Waste container C->H Large quantity or no pre-treatment E Slowly and with stirring, add the acidic waste to the bicarbonate solution D->E F Monitor for gas evolution (CO2). Control addition rate. E->F G Check pH with test strips. Adjust to pH 5.5 - 9.0 F->G G->H Proceed to collection I Label container clearly: 'Hazardous Waste, Acetic acid, chloro(hydroxyimino)-' and list all constituents H->I J Store container in a secure Satellite Accumulation Area (SAA) I->J K Contact EHS for waste pickup J->K

Sources

Handling

Personal protective equipment for handling Acetic acid, chloro(hydroxyiMino)-

Operational Guide: Safe Handling, Reaction Protocols, and Disposal of Acetic Acid, Chloro(hydroxyimino)- As a Senior Application Scientist, I recognize that handling highly reactive synthons requires more than just follo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Reaction Protocols, and Disposal of Acetic Acid, Chloro(hydroxyimino)-

As a Senior Application Scientist, I recognize that handling highly reactive synthons requires more than just following a safety data sheet—it requires a fundamental understanding of the chemical's mechanistic behavior. Acetic acid, chloro(hydroxyimino)- and its corresponding methyl and ethyl esters (e.g., CAS 14337-43-0, CAS 30673-27-9) are invaluable in drug development as precursors for 1,3-dipolar cycloadditions to synthesize 3-substituted isoxazoles[1].

However, the alpha-chloro-oxime moiety is highly electrophilic and prone to hydrolysis. This reactivity imparts significant handling risks, including severe skin and eye irritation (Eye Dam. 1, Skin Irrit. 2) and respiratory sensitization (Resp. Sens. 1)[2]. Upon exposure to ambient moisture, the compound degrades to release corrosive hydrogen chloride (HCl) gas. The following guide provides self-validating, step-by-step protocols designed to ensure operational safety and experimental success.

Quantitative PPE Assessment & Selection

Because of the risk of HCl generation and the compound's alkylating potential, standard laboratory nitrile gloves offer insufficient protection for prolonged contact[3][4]. Hand protection must be selected based on quantitative breakthrough data for halogenated esters.

PPE CategorySpecificationBreakthrough TimeRecommendation & Causality
Hand Protection (Primary) Butyl Rubber (0.5 mm)> 480 minutesRecommended. Provides superior permeation resistance against halogenated esters and acids[3][4].
Hand Protection (Secondary) Nitrile Rubber (NBR, >0.3 mm)< 30 minutesSplash protection only. Permeates rapidly; must be changed immediately upon contact[3].
Eye/Face Protection Tight-fitting safety gogglesN/AMandatory. Protects against serious eye damage (Eye Dam. 1) and localized HCl vapor exposure[2][5].
Respiratory ABEK-P3 Filter / PAPRN/AConditional. Required if handling outside a fume hood due to severe respiratory sensitization risks[2].
Body Protection Flame/chemical-resistant coatN/AMandatory. Prevents skin contact with corrosive dust or liquid splashes[5].

Step-by-Step Operational Methodologies

Every experimental step must be a self-validating system. Do not proceed to the next step unless the current step's validation criteria are met.

Protocol A: Safe Weighing and Transfer
  • Step 1: Environmental Control. Ensure the fume hood is operating at a face velocity of 80-100 fpm.

    • Causality: Prevents inhalation of potential HCl off-gassing caused by ambient moisture hydrolysis[5].

    • Self-Validation: Check the digital airflow monitor; a physical tissue test (tissue pulled steadily inward) validates adequate flow.

  • Step 2: Inert Atmosphere Preparation. Purge the analytical balance enclosure (if inside a glovebox) or the reaction flask with dry Nitrogen or Argon.

    • Causality: The hydroxyimino group is highly sensitive to moisture. Inerting the environment prevents premature degradation.

  • Step 3: Visual Inspection. Examine the chemical before weighing.

    • Causality: Thermal or hydrolytic degradation alters the physical state.

    • Self-Validation: A clear, colorless to pale-yellow appearance indicates stability. Significant darkening or a sharp, pungent odor indicates degradation[3]. Do not use degraded material.

Protocol B: In-Situ Generation of Nitrile Oxide (1,3-Dipolar Cycloaddition)
  • Step 1: Dissolution. Dissolve the chloro(hydroxyimino)acetate in an anhydrous solvent (e.g., Dichloromethane or THF) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the chloro-oxime into inactive byproducts.

  • Step 2: Cooling. Submerge the reaction flask in an ice-water bath to reach 0–5 °C[1].

    • Causality: The generation of the nitrile oxide intermediate via dehydrohalogenation is highly exothermic. Low temperatures prevent the thermal dimerization of the unstable nitrile oxide into inactive furoxans[1].

    • Self-Validation: Use an internal thermocouple. The internal temperature must stabilize below 5 °C before proceeding.

  • Step 3: Base Addition. Add a mild base (e.g., triethylamine, 1.1 eq) dropwise over 30–60 minutes[1].

    • Causality: The base acts as an acid scavenger, driving the elimination of HCl to form the transient nitrile oxide, which then reacts with your dipolarophile.

    • Self-Validation: The immediate formation of a white precipitate (triethylamine hydrochloride) visually confirms the successful generation of the reactive intermediate.

Protocol C: Quenching and Disposal
  • Step 1: Quenching. Post-reaction, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the mixture.

    • Causality: Safely neutralizes residual HCl and hydrolyzes any unreacted chloro(hydroxyimino)acetate without generating excessive heat[6].

    • Self-Validation: The cessation of CO₂ evolution (bubbling) indicates complete neutralization.

  • Step 2: Segregation. Separate the organic layer and dispose of it strictly in Halogenated Organic Waste containers.

Workflow & Logical Relationships

The following diagram illustrates the critical path for handling, reacting, and managing emergencies related to chloro(hydroxyimino)acetates.

G Start Chemical Receipt & Storage (2-8°C) PPE Don PPE (Butyl Gloves, Goggles) Start->PPE Hood Fume Hood Prep (N2 Purge) PPE->Hood Reaction Reaction Setup (Base-Catalyzed Cycloaddition) Hood->Reaction Quench In-Situ Quenching (5% NaHCO3) Reaction->Quench Reaction Complete Spill Emergency Spill Response Reaction->Spill Spill/Leak Waste Halogenated Waste Disposal Quench->Waste Aqueous/Organic Separation Spill->Waste

Figure 1: Safe handling, reaction, and emergency response workflow for chloro(hydroxyimino)acetates.

References

  • Chloro-glyoxylic Acid Methyl Ester 2-OxiMe SDS. ECHEMI. Available at: ]">https://www.echemi.com[5]

  • Methyl (2Z)-2-chloro-2-hydroxyiminoacetate | 30673-27-9. Benchchem. Available at: ]">https://www.benchchem.com[1]

  • 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | CID 9576005. PubChem. Available at: [Link]2]

  • Ethyl Chloroacetate: High-Purity Research Chemical. Benchchem. Available at: ]">https://www.benchchem.com[3]

  • Ethyl chloroacetate - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: ]">https://www.thermofisher.com[4]

  • ETHYL CHLOROACETATE. CAMEO Chemicals | NOAA. Available at: ]">https://cameochemicals.noaa.gov[6]

Sources

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